molecular formula C6H5FN2O2 B1378876 4-Amino-6-fluoronicotinic acid CAS No. 1242336-78-2

4-Amino-6-fluoronicotinic acid

Cat. No.: B1378876
CAS No.: 1242336-78-2
M. Wt: 156.11 g/mol
InChI Key: WNWPRDIDJSDJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-fluoronicotinic acid is a useful research compound. Its molecular formula is C6H5FN2O2 and its molecular weight is 156.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWPRDIDJSDJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 4-Amino-6-fluoronicotinic Acid: Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block for Modern Drug Discovery

4-Amino-6-fluoronicotinic acid (CAS No. 1242336-78-2) is a highly functionalized heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry and drug development.[1][2] As a derivative of nicotinic acid (Vitamin B3), it possesses a pyridine core, which is a prevalent motif in numerous pharmaceuticals. The strategic placement of an amino group at the 4-position and a fluorine atom at the 6-position imbues the molecule with a unique combination of electronic properties and reactive handles, making it an attractive starting material for the synthesis of complex molecular architectures.

The true value of this compound lies in the synergistic interplay of its functional groups. The amino group acts as a potent electron-donating group and a hydrogen bond donor, crucial for molecular recognition at biological targets. Conversely, the fluorine atom, a compact and highly electronegative element, can profoundly influence the molecule's physicochemical properties. It is known to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to target proteins through specific non-covalent interactions.[3] This guide provides a comprehensive overview of the chemical properties, spectral characteristics, reactivity, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its successful application in synthesis and development. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 1242336-78-2[1],[2]
Molecular Formula C₆H₅FN₂O₂[1]
Molecular Weight 156.11 g/mol [1]
Appearance Off-white to white solid/powder[4]
Melting Point Data not consistently reported; similar compounds melt with decomposition at high temperatures.N/A
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and methanol.Inferred
IUPAC Name 4-amino-6-fluoropyridine-3-carboxylic acidN/A

Spectroscopic Analysis: Deciphering the Molecular Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region. The proton at the 2-position (H-2) and the proton at the 5-position (H-5) would appear as singlets or narrow doublets due to coupling with the fluorine atom. The electron-donating amino group at C-4 and the electron-withdrawing fluorine at C-6 will significantly influence the chemical shifts of these protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm), while the amine protons will also present as a broad signal.

  • ¹³C NMR: The carbon spectrum will display six distinct signals. The carbon bearing the fluorine (C-6) will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the ring carbons will be influenced by the substituents, with C-4 shifted upfield due to the amino group and C-6 shifted downfield due to the fluorine atom. The carboxyl carbon (C-7) will appear at the most downfield position (~165-170 ppm).

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical characterization tool.[5] A single resonance is expected for the fluorine atom at the 6-position. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring and can be used to monitor reactions involving this part of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the molecule's functional groups:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • N-H Stretch (Amino Group): Two sharp to medium bands around 3500-3300 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

  • C=C and C=N Stretch (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: A strong band in the 1250-1000 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak [M]+ at m/z 156. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a significant fragment at m/z 112.

Synthesis and Chemical Reactivity

The utility of this compound as a building block stems from its accessible synthesis and the versatile reactivity of its functional groups.

Illustrative Synthesis Pathway

While specific patented syntheses exist, a common conceptual approach involves the construction of the substituted pyridine ring. One plausible route begins with a pre-functionalized pyridine, such as 2-fluoro-4-chloro-5-methylpyridine. The synthesis would proceed through nucleophilic substitution of the chlorine, oxidation of the methyl group to a carboxylic acid, and subsequent amination.

A representative synthesis for a related compound, 6-fluoronicotinic acid, involves the oxidation of 2-fluoro-5-methylpyridine with a strong oxidizing agent like potassium permanganate (KMnO₄).[6][7]

Protocol: Oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid [6][7]

Causality: This protocol exemplifies a common and robust method for converting an alkyl side chain on an aromatic ring to a carboxylic acid. Potassium permanganate is chosen for its high oxidation potential and efficacy under aqueous conditions. The basic conditions (using KOH) help to solubilize the permanganate and the acidic product as its carboxylate salt.

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and reflux condenser, suspend 2-fluoro-5-methylpyridine (1.0 eq) in water.

  • Reagent Addition: Add potassium permanganate (2.0 eq) and potassium hydroxide (1.0 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 95-100°C for several hours, monitoring the disappearance of the purple permanganate color.

  • Workup (Filtration): While hot, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Acidification: Cool the filtrate to room temperature and carefully acidify with concentrated hydrochloric acid (HCl) to a pH of 2-4. This protonates the carboxylate, causing the product to precipitate.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 6-fluoronicotinic acid.

G cluster_start Starting Material cluster_process Oxidation cluster_end Product Start 2-Fluoro-5-methylpyridine Process 1. KMnO4, KOH, H2O 2. Heat (95°C) 3. Acidic Workup (HCl) Start->Process Oxidation of Methyl Group End 6-Fluoronicotinic Acid Process->End Isolation G Core 4-Amino-6-fluoronicotinic Acid Amide Amide Bond Formation Core->Amide R-NH2, Coupling Agent (on COOH) Ester Esterification Core->Ester R-OH, Acid Catalyst (on COOH) Acylation N-Acylation / Sulfonylation Core->Acylation Acyl Chloride or Sulfonyl Chloride (on NH2) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nucleophile (Nu-) (on C-F)

References

An In-Depth Technical Guide to 4-Amino-6-fluoronicotinic Acid (CAS 1242336-78-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-6-fluoronicotinic acid (CAS No. 1242336-78-2), a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine into molecular scaffolds can profoundly influence key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] This document delineates the chemical identity, physicochemical properties, potential synthetic strategies, and spectroscopic characteristics of this compound. Furthermore, it explores its applications as a versatile building block for the synthesis of novel bioactive molecules, drawing parallels with structurally related compounds. Safety, handling, and storage protocols are also discussed to ensure its proper use in a research environment.

Introduction: The Strategic Value of Fluorinated Nicotinic Acids

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds to build more effective and targeted therapeutics is perpetual.[1][3] Fluorinated organic compounds have emerged as a cornerstone of this effort, with approximately 20% of all pharmaceuticals containing fluorine.[2] The unique properties imparted by the fluorine atom—such as high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can enhance metabolic stability, modulate pKa, and improve membrane permeability of drug candidates.[1][4]

This compound is a heterocyclic building block that belongs to the class of substituted pyridines. It integrates three key functional motifs onto a single pyridine core: a carboxylic acid, an amino group, and a fluorine atom. This trifunctional arrangement offers a rich platform for chemical modification, making it an attractive starting material for creating diverse libraries of complex molecules and active pharmaceutical ingredients (APIs).[5] Its structural similarity to biologically important molecules like nicotinic acid (Vitamin B3) and its analogues suggests potential for interaction with a variety of biological targets.

Chemical Identity and Physicochemical Properties

Precise identification is paramount for the successful application of any chemical reagent. This compound is unambiguously identified by its CAS Registry Number, 1242336-78-2.

Chemical Structure

The molecular structure consists of a pyridine ring substituted at the 3-position with a carboxylic acid group, at the 4-position with an amino group, and at the 6-position with a fluorine atom.

Caption: 2D Structure of this compound.

Key Identifiers and Properties

The following table summarizes the primary chemical identifiers and known properties for this compound.

IdentifierValueSource(s)
CAS Number 1242336-78-2[6][7][8][9]
IUPAC Name 4-amino-6-fluoropyridine-3-carboxylic acid[6]
Molecular Formula C₆H₅FN₂O₂[10][11]
Molecular Weight 156.11 g/mol [11]
Canonical SMILES NC1=CC(F)=NC=C1C(=O)O[6]
Synonyms 4-amino-6-fluoropyridine-3-carboxylic acid[7]

Note: Experimental physical property data such as melting point and solubility are not widely published. Researchers should refer to the supplier's certificate of analysis for batch-specific data.

Synthesis and Purification

While specific, peer-reviewed synthesis protocols for this compound are not extensively detailed in public literature, a logical synthetic route can be postulated based on established organic chemistry principles and known syntheses of related fluoronicotinic acids.

Plausible Synthetic Pathway

A common strategy for synthesizing substituted nicotinic acids involves the oxidation of an alkyl group at the 3-position of the pyridine ring. The synthesis of the related compound, 6-fluoronicotinic acid, often starts from 2-fluoro-5-methylpyridine.[12][13] A plausible multi-step synthesis for this compound could involve introducing the amino group onto a pre-existing fluorinated nicotinic acid precursor.

Workflow Example:

  • Starting Material: A suitable starting material could be a dichlorinated or difluorinated pyridine derivative that allows for sequential, regioselective nucleophilic aromatic substitution (SNAr) reactions.

  • Introduction of Amino Group: The first SNAr reaction could involve amination, where a chlorine or fluorine atom at the 4-position is displaced by an ammonia source or a protected amine. The fluorine at the 6-position is generally less reactive towards nucleophilic attack than a halogen at the 4-position in such systems.

  • Functional Group Conversion: The remaining functional group at the 3-position (e.g., a cyano or methyl group) would then be converted to the carboxylic acid. For instance, a methyl group can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄).[12][13]

  • Purification: The final product would require purification, typically via recrystallization from a suitable solvent system or by column chromatography to remove unreacted starting materials and byproducts.

Synthesis_Workflow Start Suitable Pyridine Precursor (e.g., 6-Fluoro-4-chloronicotinonitrile) Step1 Amination (SNAг) (e.g., NH₃ or protected amine) Start->Step1 Intermediate 4-Amino-6-fluoronicotinonitrile Step1->Intermediate Step2 Hydrolysis (Acid or Base catalyzed) Intermediate->Step2 Product This compound Step2->Product Purify Purification (Recrystallization/ Chromatography) Product->Purify

Caption: Plausible synthetic workflow for the target compound.

Spectroscopic Analysis for Structural Elucidation

Confirmation of the chemical structure is critically dependent on spectroscopic analysis. While specific spectra for this compound are not publicly available, the expected characteristics can be predicted.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals for the two aromatic protons on the pyridine ring, likely appearing as doublets or singlets depending on coupling. The protons of the amino (NH₂) and carboxylic acid (COOH) groups would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum would display six unique signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carboxylic carbon appearing significantly downfield.

  • ¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): A single resonance is expected for the fluorine atom, providing clear evidence of its presence.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 157.04 or [M-H]⁻ at m/z 155.03, confirming the molecular weight.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the amino group (around 3300-3500 cm⁻¹), the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-F bond vibrations.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a versatile chemical intermediate for synthesizing more complex, biologically active molecules.

A Scaffold for Medicinal Chemistry

The compound's three distinct functional groups serve as handles for a variety of chemical transformations:

  • Carboxylic Acid (-COOH): This group can be readily converted into esters, amides, or acid chlorides, allowing for conjugation to other molecules of interest, such as peptides, linkers, or other pharmacophores.

  • Amino Group (-NH₂): The amino group can undergo acylation, alkylation, or be used in the formation of sulfonamides and ureas, enabling the exploration of structure-activity relationships (SAR).

  • Pyridine Ring: The nitrogen atom in the pyridine ring influences the molecule's overall basicity and can participate in hydrogen bonding with biological targets.

This multi-functionality makes it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs. Analogues of aminonicotinic acid have been explored as agonists for GABAA receptors, highlighting the therapeutic potential of this chemical class.[14]

Scaffold_Applications cluster_0 Derivatization Pathways Core This compound -COOH -NH₂ -F Amide Amide Formation (Coupling with R-NH₂) Core:f1->Amide Ester Esterification (Reaction with R-OH) Core:f1->Ester Acylation N-Acylation (Reaction with R-COCl) Core:f2->Acylation Sulfonamide Sulfonamide Formation (Reaction with R-SO₂Cl) Core:f2->Sulfonamide

Caption: Derivatization potential of the core scaffold.

Role in PET Imaging

Structurally related fluoronicotinic acids are extensively used in the development of tracers for Positron Emission Tomography (PET) imaging.[1][5][15] For example, [¹⁸F]Fluoronicotinic acid is used as a prosthetic group to radiolabel biomolecules for imaging inflammation and cancer.[16][17] The stable carbon-fluorine bond is ideal for in-vivo applications. Given this precedent, this compound could serve as a precursor for novel ¹⁸F-labeled PET tracers, where the amino group provides a site for conjugation to targeting vectors like peptides or antibodies.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the closely related compound 6-Fluoronicotinic acid (CAS 403-45-2) and general principles for handling amino acids provide a strong basis for safety protocols.

Hazard Identification (Inferred)

Based on data for 6-Fluoronicotinic acid, the compound should be handled as an irritant.[18][19]

  • Health Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[18][19]

  • Precautionary Statements:

    • P261: Avoid breathing dust.[18]

    • P264: Wash skin thoroughly after handling.

    • P280: Wear protective gloves, eye protection, and face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[20]

Handling and Personal Protective Equipment (PPE)
  • Work in a well-ventilated area or under a chemical fume hood.

  • Avoid dust formation and inhalation.[20]

  • PPE: Standard laboratory attire, including a lab coat, safety glasses with side shields, and chemically resistant gloves (e.g., nitrile), is required.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[20][21]

  • Keep in a dark place, sealed, and at room temperature or under refrigerated conditions (2-8°C) as recommended by the supplier for long-term stability.[10][21]

Conclusion

This compound is a strategically designed chemical building block with significant potential for advancing drug discovery and molecular imaging. Its trifunctional nature provides a versatile platform for synthesizing diverse and complex molecular architectures. The presence of the fluorine atom is anticipated to confer beneficial pharmacokinetic properties to its derivatives, aligning with modern trends in medicinal chemistry. While comprehensive data on its synthesis and properties are still emerging, its structural attributes position it as a valuable tool for researchers and scientists dedicated to developing the next generation of therapeutics and diagnostic agents.

References

An In-Depth Technical Guide to the Synthesis of 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-6-fluoronicotinic acid is a valuable fluorinated pyridine derivative with significant potential as a key building block in medicinal chemistry and drug discovery. The strategic incorporation of fluorine and amino moieties on the nicotinic acid scaffold can profoundly influence the pharmacokinetic and pharmacodynamic properties of resulting drug candidates. This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this compound, starting from the commercially available precursor, 4,6-dichloronicotinic acid. The synthesis involves a two-step sequence comprising a regioselective nucleophilic aromatic substitution followed by a halogen exchange reaction. This document offers a detailed, step-by-step experimental protocol, an analysis of the underlying reaction mechanisms, and key characterization data to support the successful synthesis and validation of this important molecule.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can lead to significant improvements in a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Pyridine rings, on the other hand, are prevalent scaffolds in a vast number of pharmaceuticals due to their ability to engage in hydrogen bonding and their overall favorable physicochemical properties.

The combination of these features in molecules such as this compound makes them highly sought-after intermediates. The amino group provides a handle for further functionalization, enabling the construction of diverse chemical libraries, while the fluoro group can enhance biological activity and pharmacokinetic profiles. This guide, therefore, presents a detailed and practical approach to the synthesis of this valuable compound.

Retrosynthetic Analysis and Strategy

A logical and efficient synthetic route to this compound begins with a readily available starting material. 4,6-Dichloronicotinic acid emerges as an ideal precursor due to its commercial availability and the differential reactivity of its two chlorine atoms.

The overall synthetic strategy is a two-step process:

  • Regioselective Amination: A nucleophilic aromatic substitution (SNAr) reaction is employed to selectively replace the chlorine atom at the C4 position with an amino group. The C4 position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the carboxylic acid group and the nitrogen atom in the pyridine ring.

  • Fluorination (Halex Reaction): The remaining chlorine atom at the C6 position is then displaced by a fluoride ion in a halogen exchange (Halex) reaction. This step introduces the desired fluorine atom to yield the final product.

The following diagram illustrates the synthetic workflow:

Synthesis_Workflow Start 4,6-Dichloronicotinic Acid Intermediate 4-Amino-6-chloronicotinic Acid Start->Intermediate Step 1: Amination (NH3, Solvent, Heat) Product This compound Intermediate->Product Step 2: Fluorination (KF, Solvent, Heat)

Caption: Synthetic workflow for this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of 4-Amino-6-chloronicotinic acid

Reaction Principle: This step involves the regioselective nucleophilic aromatic substitution of the C4-chloro group of 4,6-dichloronicotinic acid with ammonia. The reaction is typically carried out in a sealed vessel at elevated temperatures to facilitate the substitution. The choice of solvent is critical to ensure the solubility of the starting material and to mediate the reaction.

Experimental Protocol:

  • To a high-pressure reaction vessel, add 4,6-dichloronicotinic acid (1.0 eq.).

  • Add a suitable solvent, such as dioxane or N-methyl-2-pyrrolidone (NMP), to dissolve the starting material.

  • Cool the vessel in an ice bath and carefully introduce a solution of ammonia in a compatible solvent (e.g., aqueous ammonia or ammonia in methanol) (5-10 eq.).

  • Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 3-4. This will precipitate the product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-amino-6-chloronicotinic acid as a solid.

Trustworthiness of the Protocol: This protocol is based on established principles of nucleophilic aromatic substitution on electron-deficient pyridine rings. The regioselectivity for the C4 position is well-documented in the chemical literature for similar substrates.[2][3]

Step 2: Synthesis of this compound

Reaction Principle: This transformation is achieved through a Halex reaction, where the chloride at the C6 position of 4-amino-6-chloronicotinic acid is displaced by a fluoride ion.[4] This reaction typically requires a source of fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), and is conducted in a high-boiling polar aprotic solvent to facilitate the dissolution of the fluoride salt and to achieve the necessary reaction temperature.

Experimental Protocol:

  • To a dry reaction flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-6-chloronicotinic acid (1.0 eq.) and spray-dried potassium fluoride (2.0-3.0 eq.).

  • Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

  • Optionally, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the solubility and reactivity of the potassium fluoride.

  • Heat the reaction mixture to 150-180 °C for 6-12 hours, monitoring the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 3-4 to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Causality Behind Experimental Choices: The use of spray-dried KF is crucial as the reaction is sensitive to moisture. A polar aprotic solvent is necessary to dissolve the reactants and to facilitate the SNAr mechanism. The elevated temperature provides the activation energy required for the displacement of the relatively unreactive chloro group.

Data Summary

The following table summarizes key data for the starting material, intermediate, and final product.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceTypical Yield
4,6-Dichloronicotinic AcidC₆H₃Cl₂NO₂192.00White to off-white solidN/A (Starting Material)
4-Amino-6-chloronicotinic AcidC₆H₅ClN₂O₂172.57Off-white to pale yellow solid70-85%
This compoundC₆H₅FN₂O₂156.12White to off-white solid60-75%

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the intermediate and the final product, showing the characteristic shifts for the aromatic protons and carbons. The introduction of the fluorine atom in the final product will be evident from the C-F coupling constants in the ¹³C and ¹⁹F NMR spectra.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the N-H stretches of the amino group, the C=O stretch of the carboxylic acid, and the C-F stretch of the fluorinated product.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By leveraging a regioselective amination and a subsequent Halex fluorination, this valuable building block can be accessed in good yields from a commercially available starting material. The protocols and explanations provided herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize and utilize this compound in their research endeavors.

References

4-Amino-6-fluoronicotinic acid structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of 4-Amino-6-fluoronicotinic Acid

Introduction

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is not merely a preliminary step but the foundational bedrock upon which all subsequent research is built. This compound, a substituted pyridine derivative, represents a class of heterocyclic compounds that are of significant interest as scaffolds in the development of active pharmaceutical ingredients (APIs).[1] The introduction of amino and fluoro groups to the nicotinic acid core can profoundly influence its physicochemical properties, including its binding affinity, metabolic stability, and bioavailability.

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structural elucidation of this compound. It is designed for researchers, analytical scientists, and drug development professionals who require a robust and validated approach to chemical characterization. We will move beyond simple data reporting to explain the causality behind methodological choices, ensuring that the structural assignment is both accurate and irrefutable.

Molecular & Physical Properties Overview

Before embarking on advanced spectroscopic analysis, a thorough understanding of the molecule's basic properties is essential. These data provide the initial context for sample preparation, analytical method development, and safety considerations.

PropertyValueSource(s)
IUPAC Name 4-Amino-6-fluoropyridine-3-carboxylic acid-
CAS Number 1242336-78-2[2]
Molecular Formula C₆H₅FN₂O₂-
Molecular Weight 156.11 g/mol -
Appearance White to off-white solid/powder[3]
Melting Point ~207-209 °C (decomposes)[4]
Solubility Varies; requires empirical testing in relevant solvents-

Chemical Structure: Chemical structure of this compound

The Integrated Analytical Workflow

No single analytical technique can provide absolute structural proof. Instead, we rely on an integrated workflow where orthogonal methods provide complementary pieces of evidence. The data from each technique must converge to support a single, unambiguous structural hypothesis. This self-validating system ensures the highest degree of confidence in the final assignment.

cluster_0 Initial Analysis & Purity cluster_1 Core Structural Elucidation cluster_2 Definitive 3D Structure cluster_3 Structural Confirmation Sample Test Sample LCMS LC-MS Sample->LCMS Inject NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR UVVis UV-Vis Spectroscopy Sample->UVVis Crystal Grow Crystals Sample->Crystal Purity Purity LCMS->Purity Assess Purity MolWeight MolWeight LCMS->MolWeight Determine Mol. Weight Confirmed Confirmed Structure MolWeight->Confirmed NMR->Confirmed FTIR->Confirmed UVVis->Confirmed XRay Single Crystal X-Ray Diffraction XRay->Confirmed Crystal->XRay

Caption: Integrated workflow for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Cornerstone

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atomic nuclei.[5] For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F) is essential.

Rationale for NMR Experimental Choices

The choice of experiments is driven by the need to unambiguously assign every proton and carbon signal and to confirm the regiochemistry of the substituents on the pyridine ring. The presence of fluorine adds a valuable diagnostic layer, as J-coupling interactions between fluorine and nearby carbon/proton nuclei provide definitive proof of proximity.

Expected Spectral Characteristics
  • ¹H NMR: The pyridine ring protons are expected to resonate in the aromatic region (δ 7.0-9.0 ppm).[6] The proton at C2 will be the most deshielded due to its proximity to the electron-withdrawing nitrogen. The proton at C5 will be influenced by both the adjacent fluorine and the amino group. Crucially, we expect to see ³J(H,F) and ⁴J(H,F) couplings, which will appear as additional splitting in the proton signals. The amine (NH₂) and carboxylic acid (OH) protons may appear as broad singlets and their chemical shifts will be highly dependent on the solvent and concentration.

  • ¹³C NMR: The six carbon atoms will have distinct chemical shifts. The carboxyl carbon will be the most downfield (δ ~165-175 ppm). The carbon directly bonded to fluorine (C6) will exhibit a large one-bond coupling (¹J(C,F)), appearing as a doublet, which is a key diagnostic signal. Other carbons will show smaller two- and three-bond couplings to fluorine.

  • ¹⁹F NMR: This experiment is highly sensitive and provides a clean spectrum with a single resonance for the fluorine atom, confirming its presence and purity. The chemical shift provides information about its electronic environment.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for definitive assignment.

    • COSY (Correlation Spectroscopy) will reveal proton-proton coupling networks, confirming the connectivity of the two aromatic protons.

    • HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation) is critical as it shows correlations between protons and carbons over two to three bonds. This will be used to confirm the positions of the carboxyl, amino, and fluoro groups relative to the ring protons. For example, correlations from the C5 proton to C4 (amino-bearing) and C6 (fluoro-bearing) would confirm the substitution pattern.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds with exchangeable protons).

  • Solvent Choice: DMSO-d₆ is often preferred for its ability to dissolve carboxylic acids and for slowing the exchange of NH and OH protons, allowing them to be observed more clearly.

  • Data Acquisition: On a 400 MHz or higher spectrometer, perform the following experiments sequentially:

    • Standard ¹H NMR (16 scans)

    • Standard ¹³C{¹H} NMR (1024 scans or more, depending on concentration)

    • ¹⁹F NMR (32 scans)

    • 2D gCOSY

    • 2D gHSQC (optimized for ¹J(C,H) ≈ 165 Hz)

    • 2D gHMBC (optimized for long-range J ≈ 8 Hz)

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra (¹H and ¹³C to the residual solvent signal; ¹⁹F to an external standard like CFCl₃).

  • Interpretation: Integrate all 1D and 2D data to build a complete, self-consistent structural assignment.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming the molecular formula.

Rationale for Ionization Technique

For a polar, non-volatile molecule like this compound, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that typically produces an intact protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, minimizing fragmentation and making the molecular ion peak easy to identify. Field ionization (FI) is another soft technique that can be effective for fluorinated compounds where molecular ions are not observed with other methods.[8]

Expected Spectral Characteristics
  • Full Scan MS: In positive ion mode (ESI+), the base peak is expected at m/z 157.04, corresponding to [C₆H₅FN₂O₂ + H]⁺. In negative ion mode (ESI-), the base peak should be at m/z 155.03, corresponding to [C₆H₅FN₂O₂ - H]⁻.

  • High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer, the exact mass can be measured to within 5 ppm. This allows for the unambiguous determination of the elemental formula, distinguishing it from any other combination of atoms with the same nominal mass.

  • Tandem MS (MS/MS): Fragmentation of the molecular ion can provide further structural information. Expected neutral losses include H₂O, CO, and CO₂.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water with 0.1% formic acid (for ESI+) or 0.1% ammonium hydroxide (for ESI-).

  • Chromatography: While not strictly necessary for structural analysis of a pure compound, coupling with a liquid chromatograph (LC) can confirm purity. A simple C18 column with a water/acetonitrile gradient is sufficient.

  • MS Acquisition:

    • Perform a full scan analysis in both positive and negative ion modes over a range of m/z 50-500.

    • If possible, acquire data in high-resolution mode.

    • Perform a data-dependent MS/MS experiment on the most abundant ion to obtain fragmentation data.

  • Data Analysis: Compare the measured exact mass of the parent ion to the theoretical mass for C₆H₅FN₂O₂. A mass error of < 5 ppm provides high confidence in the assigned formula.

Vibrational Spectroscopy (FTIR): Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Spectral Characteristics

The FTIR spectrum provides a characteristic fingerprint of the molecule. Key absorption bands are expected for the following functional groups:[9][10][11]

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
AmineN-H stretch3300-3500 (two bands possible)
Carboxylic AcidC=O stretch1680-1720
Pyridine RingC=C / C=N stretches1450-1650 (multiple bands)
AmineN-H bend (scissoring)1580-1650
Aromatic C-HC-H bend (out-of-plane)750-900
Carbon-FluorineC-F stretch1000-1400

The presence of strong, characteristic bands in these regions provides compelling evidence for the assigned functional groups.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be collected and automatically subtracted from the sample spectrum.

  • Data Analysis: Identify and label the major absorption peaks and assign them to their corresponding functional group vibrations.

Advanced Structural Confirmation

While NMR, MS, and FTIR can provide a highly confident structure, additional techniques can offer further confirmation, especially for establishing the solid-state structure and electronic properties.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring.[12] The absorption maxima (λ_max) are sensitive to the substituents. For substituted pyridines, characteristic absorption bands are typically observed in the 200-300 nm range.[12][13] This technique is primarily used for quantitative analysis and to confirm the nature of the chromophore.

Single-Crystal X-Ray Diffraction

This is the "gold standard" for structural determination, providing the exact 3D arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. However, it is entirely dependent on the ability to grow high-quality, single crystals of the compound, which can be a significant challenge.[14][15] The process involves crystallizing the compound from a suitable solvent and analyzing the diffraction pattern of X-rays passed through the crystal.[16]

Data Convergence for Final Structural Verification

cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_FTIR FTIR Spectroscopy center_node Proposed Structure: This compound MS_Data HRMS Data: m/z = 157.0411 [M+H]⁺ MS_Info Confirms Molecular Formula: C₆H₅FN₂O₂ MS_Data->MS_Info MS_Info->center_node NMR_Data ¹H, ¹³C, ¹⁹F, HMBC, COSY Data NMR_Info Confirms Atom Connectivity & Regiochemistry NMR_Data->NMR_Info NMR_Info->center_node FTIR_Data IR Peaks: ~3400 (N-H), ~3000 (O-H), ~1700 (C=O), ~1200 (C-F) cm⁻¹ FTIR_Info Confirms Functional Groups: -NH₂, -COOH, Ar-F FTIR_Data->FTIR_Info FTIR_Info->center_node

Caption: Convergence of data to confirm the final structure.

Safety and Handling

Based on safety data for similar compounds like 6-fluoronicotinic acid, this compound should be handled with appropriate care.[17][18]

  • Hazards: May cause skin, eye, and respiratory irritation.[18][19]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.[19]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[4]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[19]

Conclusion

The structural analysis of this compound is a systematic process that relies on the strategic integration of multiple spectroscopic techniques. A foundational analysis using NMR, MS, and FTIR provides a robust and confident structural assignment sufficient for most research and development purposes. Each technique delivers a unique and critical piece of the structural puzzle, and their collective agreement forms a self-validating system that ensures the scientific integrity of the result. For absolute stereochemical and conformational analysis in the solid state, single-crystal X-ray diffraction remains the ultimate arbiter, provided suitable crystalline material can be obtained. This comprehensive approach ensures that the molecular identity is established with the highest possible degree of certainty, enabling its confident use in further scientific endeavors.

References

Spectroscopic data of 4-Amino-6-fluoronicotinic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-6-fluoronicotinic Acid

This guide provides a comprehensive framework for the spectroscopic analysis of this compound, a key heterocyclic building block in medicinal chemistry and materials science. Given the limited availability of consolidated public data for this specific molecule, this document serves as both a predictive guide and a methodological whitepaper. It is designed for researchers, scientists, and drug development professionals, detailing the principles, experimental workflows, and expected spectral data for unambiguous structural elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Structural Imperative

This compound is a substituted pyridine derivative. The precise arrangement of its functional groups—an amine, a fluorine atom, and a carboxylic acid on the pyridine core—governs its chemical reactivity, potential for hydrogen bonding, and overall utility in synthesis. Therefore, rigorous spectroscopic characterization is not merely a quality control step but the foundational requirement for its application. This guide outlines the integrated analytical approach necessary to confirm the molecular structure and purity of this compound.

The structural confirmation relies on a synergistic interpretation of data from multiple spectroscopic techniques. NMR provides the carbon-hydrogen framework, IR identifies the functional groups present, and MS confirms the molecular weight and elemental composition.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

Expertise in Action: Experimental Protocol

The choice of solvent is critical. Due to the presence of a carboxylic acid and an amino group, the compound's solubility in common NMR solvents like chloroform-d (CDCl₃) is expected to be low. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice as it readily dissolves polar, protic compounds and allows for the observation of exchangeable protons (from -OH and -NH₂ groups).

Step-by-Step NMR Sample Preparation and Acquisition:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire several thousand scans (e.g., 2048) using a proton-decoupled pulse program to enhance signal-to-noise.

    • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to definitively assign proton and carbon signals.

G cluster_workflow NMR Analysis Workflow A Sample Dissolution (5-10 mg in DMSO-d₆) B Transfer to NMR Tube A->B C Spectrometer Setup (Tuning & Locking) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F 2D NMR (COSY, HSQC) (Optional) C->F G Data Processing & Interpretation D->G E->G F->G

Caption: Generalized workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons and two broad signals for the exchangeable amine and carboxylic acid protons.

Predicted SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale
H-2~8.0 - 8.2Singlet (s) or narrow doublet (d)JH-F ≈ 1-3 HzProton at C2Deshielded by adjacent ring nitrogen and carboxylic acid. May show small long-range coupling to fluorine.
H-5~6.5 - 6.7Doublet (d)JH-F ≈ 8-10 HzProton at C5Shielded by the strong electron-donating amino group. Shows characteristic ortho coupling to fluorine.
-NH₂~7.0 - 7.5Broad singlet (br s)N/AAmino protonsChemical shift is concentration and temperature dependent. Broad due to quadrupole moment of nitrogen and exchange.
-COOH~13.0 - 14.0Broad singlet (br s)N/ACarboxylic acid protonHighly deshielded and broad due to hydrogen bonding and rapid chemical exchange.

Note: These predictions are based on established substituent effects on pyridine rings. For comparison, the protons on 6-fluoronicotinic acid appear around δ 8.7, 8.4, and 7.3 ppm.[2] The powerful electron-donating effect of the C4-amino group is expected to significantly shield the H-5 proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum should display six distinct signals corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid.

Predicted SignalChemical Shift (δ, ppm)Multiplicity (from C-F coupling)AssignmentRationale
C=O~165 - 170Singlet (s)Carboxylic Carbon (C7)Typical range for a carboxylic acid carbon.
C-6~160 - 165Doublet (d), ¹JC-F ≈ 240-260 HzCarbon bearing FluorineDirectly attached to highly electronegative fluorine, resulting in strong deshielding and a large one-bond C-F coupling constant.
C-4~150 - 155Singlet (s)Carbon bearing Amino GroupStrongly deshielded by the attached nitrogen atom.
C-2~148 - 152Doublet (d), ³JC-F ≈ 3-5 HzCarbon adjacent to NitrogenDeshielded by adjacent nitrogen. Shows small three-bond coupling to fluorine.
C-5~105 - 110Doublet (d), ²JC-F ≈ 20-25 HzCarbon between NH₂ and F-bearing CShows a characteristic two-bond coupling to fluorine.
C-3~110 - 115Doublet (d), ⁴JC-F ≈ 1-3 HzCarbon bearing COOHChemical shift influenced by the carboxylic acid group. May show very small four-bond C-F coupling.

Note: Carbon-fluorine coupling is a key diagnostic feature. The magnitude of the coupling constant (JC-F) depends on the number of bonds separating the carbon and fluorine atoms, providing powerful confirmation of the substitution pattern.[3]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Principles and Protocol

An IR spectrum is obtained by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorbed energy corresponds to the vibrational frequencies of the bonds within the molecule. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is a modern, simple, and reproducible method.

Step-by-Step ATR-IR Protocol:

  • Instrument Background: Record a background spectrum of the clean ATR crystal (typically diamond or germanium).

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

G cluster_workflow IR Spectroscopy Workflow (ATR) A Acquire Background Scan (Clean Crystal) B Place Sample on Crystal A->B C Apply Pressure Arm B->C D Acquire Sample Spectrum (4000-400 cm⁻¹) C->D E Process & Identify Peaks D->E

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Expected IR Absorption Bands

The IR spectrum will be dominated by features from the amine, carboxylic acid, and fluorinated aromatic ring.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3500 - 3300N-H asymmetric & symmetric stretchPrimary Amine (-NH₂)Two distinct, medium-intensity sharp peaks.
3300 - 2500O-H stretchCarboxylic Acid (-COOH)A very broad, strong absorption band, often obscuring the C-H stretches.[4][5]
~3100 - 3000Aromatic C-H stretchPyridine RingWeak to medium intensity peaks on the shoulder of the broad O-H band.[6]
~1710 - 1680C=O stretchCarboxylic Acid (-COOH)A very strong, sharp peak.[4][5]
~1620 - 1580N-H bend (scissoring) & C=C/C=N stretchesAmine & Aromatic RingOne or more strong to medium peaks.
~1300 - 1200C-O stretch & O-H bendCarboxylic Acid (-COOH)Strong intensity peaks.
~1250 - 1000C-F stretchAryl-FluorideA strong, characteristic absorption band.

Note: The presence of the very broad O-H stretch, the sharp C=O stretch, the double N-H stretch, and the strong C-F stretch would collectively provide compelling evidence for the proposed structure.

Mass Spectrometry (MS): The Molecular Weight Verdict

Mass spectrometry provides the exact molecular weight and elemental formula of a compound, serving as the final confirmation of its identity. High-resolution mass spectrometry (HRMS) is particularly powerful for this purpose.

Principles and Protocol

Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that typically keeps the molecule intact.

Step-by-Step ESI-MS Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a suitable solvent like methanol or an acetonitrile/water mixture. A small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can be added to promote ionization.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to gas-phase ions.

  • Mass Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Acquire spectra in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes to gather comprehensive data.

G cluster_workflow Mass Spectrometry Workflow (ESI) A Prepare Dilute Solution (~10 µg/mL in MeOH) B Direct Infusion into ESI Source A->B C Generate Gas-Phase Ions B->C D Mass Analysis (TOF/Orbitrap) C->D E Detect Molecular Ion Peak D->E

Caption: A typical workflow for ESI-MS analysis.

Expected Mass Spectrum

The primary goal is to identify the molecular ion peak and compare its measured mass to the theoretical mass.

  • Molecular Formula: C₆H₅FN₂O₂

  • Monoisotopic Mass (Calculated): 156.0339 u

Ion ModePredicted IonCalculated m/zExpected Observation
Positive ESI[M+H]⁺157.0417A strong signal at m/z 157.0417. An HRMS measurement should be within 5 ppm of this value.
Negative ESI[M-H]⁻155.0261A strong signal at m/z 155.0261.

Expected Fragmentation: Tandem MS (MS/MS) experiments can reveal characteristic fragmentation patterns that further support the structure:

  • Loss of CO₂ (44.00 u): Fragmentation of the [M-H]⁻ ion could lead to a prominent peak at m/z 111.02, corresponding to the loss of carbon dioxide from the carboxylate group.

  • Loss of H₂O (18.01 u): In the positive ion mode, the [M+H]⁺ ion might lose water, yielding a fragment at m/z 139.03.

Conclusion: An Integrated Analytical Approach

The definitive structural confirmation of this compound is achieved not by a single technique, but by the logical integration of all three. NMR spectroscopy defines the precise connectivity of the carbon-hydrogen framework and the positions of the substituents. IR spectroscopy provides rapid confirmation of the essential amine, carboxylic acid, and aryl-fluoride functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these techniques provide a self-validating system, ensuring the identity and purity of the compound for its intended scientific applications.

References

Unveiling the Therapeutic Potential of 4-Amino-6-fluoronicotinic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and amino functionalities onto heterocyclic scaffolds represents a potent strategy for the generation of novel therapeutic agents with enhanced pharmacological profiles. This technical guide delves into the predicted biological activities of 4-Amino-6-fluoronicotinic acid, a compound situated at the crossroads of several pharmacologically significant classes. Although direct experimental data for this specific molecule is nascent, a comprehensive analysis of its structural analogues—nicotinic acid derivatives, 4-aminopyridines, and fluorinated heterocycles—provides a robust framework for predicting its therapeutic potential. This document will explore likely mechanisms of action, propose experimental workflows for validation, and present quantitative data from closely related compounds to guide future research and development.

Introduction: The Strategic Design of a Novel Scaffold

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic properties is a central tenent of drug discovery. The structure of this compound is a compelling example of rational drug design, combining three key pharmacophoric elements: the nicotinic acid core, an amino group at the 4-position, and a fluorine atom at the 6-position.

  • The Nicotinic Acid Backbone: A derivative of pyridine, nicotinic acid (Niacin or Vitamin B3) and its analogues are well-established in medicinal chemistry, exhibiting a wide array of biological activities including lipid-lowering, anti-inflammatory, and antimicrobial effects.[1][2] The pyridine ring serves as a versatile scaffold, offering opportunities for diverse chemical modifications.[1]

  • The 4-Amino Substituent: The introduction of an amino group, particularly at the 4-position of the pyridine ring, is known to impart significant biological properties. 4-Aminopyridine itself is a potassium channel blocker used in the management of neurological conditions.[3] Its derivatives have been explored for their potential in treating neurodegenerative diseases and for their cognition-enhancing and cholinesterase inhibitory activities.[4][5]

  • The Influence of Fluorine: The strategic placement of a fluorine atom on an aromatic ring is a widely utilized strategy in medicinal chemistry to modulate a molecule's physicochemical properties.[6] Fluorination can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability, thereby positively impacting the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[7][8]

This guide will, therefore, extrapolate from the known biological activities of these constituent motifs to build a predictive profile for this compound, focusing on its potential as an enzyme inhibitor and an antimicrobial agent.

Predicted Biological Activity and Mechanistic Insights

Based on the extensive literature on related compounds, this compound is predicted to exhibit activity in two primary therapeutic areas: enzyme inhibition and antimicrobial action.

Enzyme Inhibition: A Multi-target Hypothesis

The pyridine nitrogen and the overall electronic distribution of the this compound scaffold suggest its potential to interact with the active sites of various enzymes.

Nicotinic acid and its derivatives are known to inhibit certain cytochrome P450 enzymes, primarily through the coordination of the pyridine nitrogen with the heme iron in the enzyme's active site.[9][10][11] This interaction can modulate the metabolism of other xenobiotics.

  • Hypothesized Mechanism: The pyridine nitrogen of this compound is expected to act as a ligand for the heme iron of CYP isoforms such as CYP2D6 and CYP3A4.[11] The presence of the electron-withdrawing fluorine atom and the electron-donating amino group will likely modulate the basicity of the pyridine nitrogen, thereby influencing its binding affinity and inhibitory potency.

CYP_Inhibition cluster_0 CYP Enzyme Active Site Heme Iron Heme Iron Inhibition Inhibition Heme Iron->Inhibition This compound This compound This compound->Heme Iron Coordination of Pyridine Nitrogen Metabolite Metabolite Cholinesterase_Inhibition cluster_0 Cholinesterase Active Site Aromatic Residues Aromatic Residues Serine Residue Serine Residue Inhibition of\nAcetylcholine Hydrolysis Inhibition of Acetylcholine Hydrolysis Serine Residue->Inhibition of\nAcetylcholine Hydrolysis This compound This compound This compound->Aromatic Residues π-π Stacking This compound->Serine Residue H-bonding

References

4-Amino-6-fluoronicotinic acid derivatives and their potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on 4-Amino-6-fluoronicotinic Acid Derivatives and Their Potential

Abstract

This technical guide provides a comprehensive overview of this compound derivatives, exploring their synthesis, biological activities, and therapeutic potential. As a privileged scaffold in medicinal chemistry, the nicotinic acid core, when strategically functionalized with fluorine and an amino group, offers a unique combination of physicochemical properties that are advantageous for drug design. This document delves into the rationale behind the use of this specific scaffold, outlines key synthetic methodologies, and examines the diverse biological applications of its derivatives, with a particular focus on their emerging roles in oncology and neuropharmacology. Through a detailed analysis of structure-activity relationships and mechanisms of action, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage the full potential of this compound derivatives in their research and development endeavors.

The Strategic Importance of the this compound Scaffold

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with the versatile nicotinic acid framework, a key component in numerous biologically active compounds, the result is a scaffold with significant therapeutic promise. The further addition of an amino group at the 4-position introduces a critical hydrogen bond donor and a site for further derivatization, enhancing the potential for specific and potent biological interactions.

The Nicotinic Acid Core: A Privileged Structure

Nicotinic acid, or vitamin B3, is a fundamental building block in biochemistry, serving as a precursor to the coenzymes NAD and NADP. In medicinal chemistry, its heterocyclic aromatic structure provides a rigid and planar framework that is amenable to a wide range of chemical modifications. This has led to its incorporation into a multitude of approved drugs with diverse therapeutic applications, from the treatment of dyslipidemia to the management of tuberculosis.

The Fluorine Advantage in Drug Design

The strategic placement of a fluorine atom on the nicotinic acid ring, as seen in this compound, can lead to several beneficial effects:

  • Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug.

  • Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonding and dipole-dipole interactions.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, influencing a molecule's ionization state at physiological pH and, consequently, its solubility and membrane permeability.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a molecule, which can be advantageous for optimizing its fit within a target's binding pocket.

Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives typically involves a multi-step process that begins with readily available starting materials. A common approach involves the construction of the substituted pyridine ring, followed by the introduction of the amino and fluoro groups.

A Representative Synthetic Pathway

A general and adaptable synthetic route is outlined below. This pathway highlights the key transformations required to assemble the core scaffold, providing a foundation for further derivatization.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Derivatization Start 2-Fluoro-5-methylpyridine Intermediate_1 6-Fluoronicotinic Acid Start->Intermediate_1 Oxidation (e.g., KMnO4) Intermediate_2 This compound Intermediate_1->Intermediate_2 Nitration, Reduction & other functional group interconversions Final_Product Diverse Derivatives Intermediate_2->Final_Product Amide Coupling, Esterification, etc. caption Fig. 1: General synthetic workflow for this compound derivatives.

Fig. 1: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Amide Coupling

This protocol describes a general method for the derivatization of this compound via amide coupling, a common and versatile reaction in medicinal chemistry.

Materials:

  • This compound

  • Amine of choice (R-NH2)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of choice (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes to afford the desired amide derivative.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Biological Activities and Therapeutic Potential

Derivatives of nicotinic acid have demonstrated a wide array of biological activities.[1] The introduction of the 4-amino and 6-fluoro substituents can further enhance their potency and selectivity for various biological targets.

Oncology

Several nicotinic acid derivatives have been investigated as potential anticancer agents.[2] One promising strategy involves the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. For instance, certain derivatives have shown potent inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[2]

Anti-inflammatory and Antimicrobial Activity

Nicotinic acid derivatives have also been explored for their anti-inflammatory and antimicrobial properties. Some compounds have exhibited significant anti-inflammatory activity, potentially through the inhibition of cyclooxygenase (COX) enzymes.[1][3] Additionally, novel nicotinic acid derivatives have shown promising activity against various bacterial and fungal strains.[4][5]

Data Summary: In Vitro Bioactivity of Representative Nicotinic Acid Derivatives
Compound IDTarget/AssayIC50/MICReference
Compound 5c VEGFR-2 Inhibition0.068 µM[2]
Compound 13 Staphylococcus epidermidis1.95 µg/mL[4]
Compound 25 Bacillus subtilis7.81 µg/mL[4]

Mechanism of Action: Targeting VEGFR-2

The inhibition of VEGFR-2 by nicotinic acid derivatives represents a promising approach for the development of novel anti-angiogenic therapies. VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in mediating the pro-angiogenic effects of VEGF. Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a downstream signaling cascade that ultimately leads to endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Pathway cluster_0 VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Endothelial_Cell Endothelial Cell Proliferation, Migration, Survival PLCg->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Derivative 4-Amino-6-fluoronicotinic acid derivative Derivative->VEGFR2 Inhibits caption Fig. 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of a derivative.

Fig. 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of a derivative.

Future Directions

The this compound scaffold remains a relatively underexplored area of chemical space, offering significant opportunities for the discovery of novel therapeutic agents. Future research efforts could focus on:

  • Expansion of the Derivative Library: The synthesis and screening of a wider range of derivatives with diverse substitutions at the amino and carboxylic acid positions.

  • Exploration of New Biological Targets: Investigating the activity of these derivatives against other relevant targets in oncology, inflammation, and neurodegenerative diseases.

  • In Vivo Efficacy and Pharmacokinetic Studies: Advancing the most promising in vitro hits into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

Conclusion

This compound derivatives represent a promising class of compounds with the potential for broad therapeutic applications. The strategic incorporation of fluorine and an amino group onto the privileged nicotinic acid scaffold provides a unique combination of physicochemical and pharmacological properties. The synthetic versatility of this core allows for the generation of large and diverse chemical libraries, increasing the probability of identifying potent and selective modulators of various biological targets. As our understanding of the structure-activity relationships of these derivatives continues to grow, so too will their potential to be developed into the next generation of innovative medicines.

References

The Emergence of a Novel Scaffold: A Technical Guide to the Synthesis and Potential of 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated heterocyclic compounds are of paramount importance in modern medicinal chemistry, offering unique physicochemical properties that can enhance drug efficacy, metabolic stability, and bioavailability. Within this class of molecules, aminonicotinic acids serve as crucial building blocks for a diverse range of therapeutic agents. This technical guide provides an in-depth exploration of 4-Amino-6-fluoronicotinic acid, a compound for which a detailed historical record of discovery is not prominent in the scientific literature. Recognizing its potential significance, this document outlines a reasoned and scientifically grounded approach to its synthesis, based on established chemical principles and analogous transformations. We will first delve into the synthesis and importance of its key precursors, 4-aminonicotinic acid and 6-fluoronicotinic acid, before proposing a viable synthetic pathway to the target molecule. This guide aims to serve as a foundational resource for researchers interested in exploring the synthetic nuances and potential applications of this and related novel fluorinated aminopyridine scaffolds.

Introduction: The Strategic Value of Fluorinated Aminopyridine Carboxylic Acids

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity to biological targets. When incorporated into a pyridine ring, these effects are further modulated by the heteroaromatic system, creating a versatile scaffold for drug discovery.

The aminonicotinic acid framework, a pyridine ring bearing both an amino and a carboxylic acid group, is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The combination of a fluorine atom with the aminonicotinic acid core in this compound presents a molecule with significant potential for the development of novel therapeutics, particularly in areas such as oncology, neuroscience, and infectious diseases.

Given the absence of a well-documented discovery and history for this compound, this guide will provide a comprehensive overview of its parent structures and propose a logical and experimentally sound synthetic approach, thereby providing a roadmap for its preparation and subsequent investigation.

Foundational Precursors: A Review of Synthesis and Utility

A thorough understanding of the synthesis of the constituent parts of this compound is essential for developing a robust synthetic strategy.

6-Fluoronicotinic Acid: A Key Fluorinated Building Block

6-Fluoronicotinic acid is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation is well-documented, with a common and efficient method involving the oxidation of 2-fluoro-5-methylpyridine.

Experimental Protocol: Synthesis of 6-Fluoronicotinic Acid

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 2-fluoro-5-methylpyridine (1.0 eq) and water.

  • Addition of Reagents: While stirring, add potassium permanganate (KMnO4) (2.0 eq) and potassium hydroxide (KOH) (1.0 eq).

  • Reaction Conditions: Heat the mixture to 95°C in an oil bath and maintain for 5 hours.

  • Work-up: Filter the hot reaction mixture to remove manganese dioxide. Allow the filtrate to cool to room temperature.

  • Acidification and Extraction: Acidify the filtrate to a pH of 2-4 with concentrated hydrochloric acid to precipitate the product. Filter the solid and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Isolation: Combine the filtered solid and the organic extracts and remove the solvent under reduced pressure to yield 6-fluoronicotinic acid as an off-white solid.[1]

Synthesis_of_6_Fluoronicotinic_Acid start 2-Fluoro-5-methylpyridine reagents KMnO4, KOH, H2O 95°C, 5h start->reagents product 6-Fluoronicotinic Acid reagents->product caption Oxidation of 2-fluoro-5-methylpyridine.

Figure 1: Synthesis of 6-Fluoronicotinic Acid.

4-Aminonicotinic Acid: A Versatile Aminopyridine

4-Aminonicotinic acid is another critical building block, utilized in the synthesis of various bioactive molecules. A notable synthetic route commences from isoquinoline, proceeding through a multi-step sequence involving oxidation, anhydride formation, ammonolysis, and a Hofmann rearrangement.[2]

Experimental Protocol: Synthesis of 4-Aminonicotinic Acid from Isoquinoline

  • Oxidation: Oxidize isoquinoline using a mixture of nitric acid and sulfuric acid to yield 3,4-pyridinedicarboxylic acid.[2]

  • Anhydride Formation: Treat the resulting dicarboxylic acid with acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.[2]

  • Ammonolysis: Subject the anhydride to ammonolysis to open the ring and form the corresponding mono-amide, mono-carboxylic acid.[2]

  • Hofmann Rearrangement: Perform a Hofmann rearrangement on the amide functionality using a suitable reagent such as sodium hypobromite (generated in situ from bromine and sodium hydroxide) to yield 4-aminonicotinic acid.[2][3][4]

Synthesis_of_4_Aminonicotinic_Acid cluster_0 Synthesis of 4-Aminonicotinic Acid isoquinoline Isoquinoline dicarboxylic_acid 3,4-Pyridinedicarboxylic Acid isoquinoline->dicarboxylic_acid Oxidation (HNO3/H2SO4) anhydride 3,4-Pyridinedicarboxylic Anhydride dicarboxylic_acid->anhydride Acetic Anhydride amide_acid Pyridine-3-carboxamide-4-carboxylic acid anhydride->amide_acid Ammonolysis final_product 4-Aminonicotinic Acid amide_acid->final_product Hofmann Rearrangement (Br2, NaOH) caption Multi-step synthesis from isoquinoline.

Figure 2: Synthesis of 4-Aminonicotinic Acid.

Proposed Synthesis of this compound

Based on established methodologies for the functionalization of pyridine rings, we propose a synthetic route to this compound starting from the readily available 4-aminonicotinic acid. The key transformation is a regioselective electrophilic fluorination of the aminopyridine ring.

Rationale for the Proposed Synthetic Strategy

The direct fluorination of electron-rich aromatic systems, such as aminopyridines, can be achieved using electrophilic fluorinating agents. The amino group at the 4-position is an activating group and directs electrophilic substitution to the ortho and para positions. In the case of 4-aminonicotinic acid, the positions ortho to the amino group are C3 and C5, and the position para is the nitrogen atom of the ring. The carboxylic acid at the 3-position is a deactivating group. Therefore, electrophilic attack is most likely to occur at the C5 position. However, with a suitable choice of fluorinating agent and reaction conditions, fluorination at the C6 position, which is ortho to the ring nitrogen and meta to the carboxylic acid, can be a competing and potentially favorable pathway, especially if the reaction proceeds via a different mechanism or if steric factors come into play.

Recent literature has demonstrated the successful fluorination of 2-aminopyridines using N-fluorobenzenesulfonimide (NFSI) or Selectfluor®.[1][2][5] These precedents support the feasibility of direct fluorination on an aminopyridine scaffold.

Proposed Experimental Protocol

Step 1: Protection of the Carboxylic Acid (Optional but Recommended)

To prevent potential side reactions with the electrophilic fluorinating agent, the carboxylic acid group of 4-aminonicotinic acid can be protected as an ester (e.g., methyl or ethyl ester).

  • Esterification: Dissolve 4-aminonicotinic acid in an excess of the corresponding alcohol (e.g., methanol). Add a catalytic amount of a strong acid (e.g., sulfuric acid) and reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).

  • Isolation: Neutralize the reaction mixture and extract the ester with a suitable organic solvent. Purify by column chromatography if necessary.

Step 2: Electrophilic Fluorination

  • Reaction Setup: Dissolve the protected or unprotected 4-aminonicotinic acid in a suitable solvent (e.g., acetonitrile, dichloromethane, or a mixture with water).

  • Addition of Fluorinating Agent: Add an electrophilic fluorinating agent such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction and extract the product with an organic solvent. Purify the crude product by column chromatography to isolate the desired this compound ester.

Step 3: Deprotection of the Carboxylic Acid (if protected)

  • Hydrolysis: Hydrolyze the ester group using standard conditions (e.g., aqueous lithium hydroxide or sodium hydroxide) to obtain the final product, this compound.

  • Isolation: Acidify the reaction mixture to precipitate the product, which can then be collected by filtration and dried.

Proposed_Synthesis cluster_1 Proposed Synthesis of this compound start_material 4-Aminonicotinic Acid protected_intermediate 4-Aminonicotinic Acid Ester (Protected) start_material->protected_intermediate Esterification (Optional) fluorinated_product This compound Ester start_material->fluorinated_product Direct Fluorination protected_intermediate->fluorinated_product Electrophilic Fluorination (e.g., Selectfluor®) final_product This compound fluorinated_product->final_product Hydrolysis (Deprotection) caption Proposed synthetic route.

Figure 3: Proposed Synthesis of this compound.

Table 1: Summary of Proposed Reaction Parameters

StepKey ReagentsSolventTemperatureKey Considerations
Protection (Optional) Alcohol (e.g., MeOH), Acid catalyst (e.g., H₂SO₄)Corresponding AlcoholRefluxTo prevent side reactions during fluorination.
Fluorination Selectfluor® or NFSIAcetonitrile, DCM, or mixture with H₂O0 °C to Room Temp.Regioselectivity is a key challenge. Optimization of solvent and temperature may be required.
Deprotection Aqueous base (e.g., LiOH, NaOH)THF/Water or similarRoom Temp.Standard ester hydrolysis conditions.

Potential Applications and Future Directions

The unique substitution pattern of this compound makes it a highly attractive scaffold for medicinal chemistry. The presence of the fluorine atom at the 6-position can enhance metabolic stability by blocking potential sites of oxidation. The amino group at the 4-position and the carboxylic acid at the 3-position provide three points of diversity for further chemical modification, allowing for the generation of libraries of novel compounds for biological screening.

Potential therapeutic areas where derivatives of this compound could be explored include:

  • Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors.

  • GPCR Modulators: The functional groups on the scaffold are suitable for creating ligands that can interact with G-protein coupled receptors.

  • Antibacterial and Antiviral Agents: The pyridine ring is a key component of many antimicrobial drugs.

Further research should focus on the optimization of the proposed synthesis to improve yield and regioselectivity. Additionally, the exploration of alternative synthetic routes, such as a multi-step sequence involving the amination of a pre-fluorinated pyridine dicarboxylic acid derivative, could provide valuable comparative data.

Conclusion

While the historical discovery of this compound remains to be fully elucidated, its potential as a valuable building block in drug discovery is clear. This technical guide has provided a comprehensive overview of the synthesis of its key precursors and has outlined a scientifically sound and plausible synthetic strategy for its preparation. By leveraging established methods of electrophilic fluorination on an aminopyridine core, researchers can access this novel scaffold and unlock its potential for the development of next-generation therapeutics. The detailed protocols and strategic considerations presented herein are intended to empower researchers to explore the chemistry of this compound and to contribute to the expanding landscape of fluorinated pharmaceuticals.

References

Unlocking the Therapeutic Potential of 4-Amino-6-fluoronicotinic Acid: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Untapped Promise of a Novel Scaffold

In the landscape of modern drug discovery, the strategic modification of known pharmacophores is a cornerstone of innovation. 4-Amino-6-fluoronicotinic acid, a structurally unique derivative of nicotinic acid, represents a compelling yet underexplored molecule. The introduction of an amino group at the 4-position and a fluorine atom at the 6-position to the core nicotinic acid scaffold is predicted to significantly alter its electronic properties, lipophilicity, and metabolic stability. These modifications open a new chapter in the therapeutic applications of nicotinic acid analogs. This guide provides a comprehensive exploration of the potential therapeutic targets of this compound, grounded in the established pharmacology of related compounds, and offers a detailed roadmap for experimental validation.

The Molecular Profile of this compound

This compound is a pyridine carboxylic acid derivative. The nicotinic acid backbone is a well-established pharmacophore, with its most famous derivative, niacin (Vitamin B3), playing a crucial role in cellular metabolism. The strategic placement of a fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability. The amino group can act as a hydrogen bond donor and acceptor, potentially influencing target recognition and binding.

Chemical Property Value
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.12 g/mol
Predicted LogP 0.5-1.5
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Inferred Therapeutic Targets: A Data-Driven Hypothesis

Direct experimental evidence for the biological targets of this compound is not yet available in the public domain. However, by analyzing the extensive literature on its structural analogs, we can formulate a strong, evidence-based hypothesis regarding its potential therapeutic targets.

Nicotinic Acetylcholine Receptors (nAChRs): The Primary Frontier

The most prominent and well-documented targets for nicotinic acid analogs are the nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5] These ligand-gated ion channels are crucial for synaptic transmission in the central and peripheral nervous systems. Modulation of nAChR activity has therapeutic implications for a range of disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and pain.[2][3][5]

Rationale for Targeting nAChRs:

The pyridine nitrogen and the carboxylic acid group of the nicotinic acid scaffold are key pharmacophoric features for interaction with the orthosteric binding site of nAChRs. The 4-amino and 6-fluoro substituents can potentially fine-tune the binding affinity and selectivity for different nAChR subtypes.

Potential nAChR Subtype Targets:

  • α7 nAChR: This homomeric receptor is a key target for cognitive enhancement in schizophrenia and Alzheimer's disease.[1][2] Agonists and positive allosteric modulators (PAMs) of α7 nAChRs are actively being investigated. The electronic properties of this compound may favor interaction with the unique binding pocket of the α7 subtype.

  • α4β2 nAChR: This is the most abundant nAChR subtype in the brain and is a validated target for smoking cessation therapies like varenicline.[4] Partial agonists of α4β2 nAChRs have shown antidepressant effects.[5]

Proposed Signaling Pathway Involvement:

nAChR_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Neuron 4-AFNA 4-Amino-6- fluoronicotinic acid nAChR nAChR (e.g., α7, α4β2) 4-AFNA->nAChR Binds to Ca_ion Ca²⁺ Influx nAChR->Ca_ion Activates NT_Release Neurotransmitter Release (e.g., ACh, DA, Glu) Ca_ion->NT_Release Triggers Post_Receptor Postsynaptic Receptors NT_Release->Post_Receptor Activates Signal_Transduction Signal Transduction Cascades Post_Receptor->Signal_Transduction Initiates Cellular_Response Cellular Response (e.g., Gene Expression, Synaptic Plasticity) Signal_Transduction->Cellular_Response Leads to

Caption: Proposed mechanism of this compound modulating synaptic transmission via nAChRs.

Enzyme Inhibition: A Secondary Avenue of Exploration

Derivatives of nicotinic acid and other fluorinated aromatic compounds have been reported to exhibit inhibitory activity against various enzymes.[6] This suggests that this compound could also function as an enzyme inhibitor.

Potential Enzyme Targets:

  • Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. Organotin(IV) derivatives of 4-fluorophenoxyacetic acid have shown potent inhibition of these enzymes.[6] The structural similarity suggests that this compound could also interact with the active site of cholinesterases.

  • Glucosamine-6-Phosphate Synthase (GlcN-6-P synthase): This enzyme is a target for antimicrobial and antidiabetic agents.[7] Given the antimicrobial activity observed in some nicotinic acid derivatives, exploring the inhibitory potential of this compound against GlcN-6-P synthase is a logical step.[8]

A Roadmap for Experimental Validation: From Binding to Function

A rigorous and systematic experimental approach is essential to validate the hypothesized targets of this compound.

Workflow for Target Validation

validation_workflow Start Hypothesized Targets (nAChRs, Enzymes) Binding_Assays In Vitro Binding Assays (Radioligand Binding, SPR) Start->Binding_Assays Step 1 Functional_Assays In Vitro Functional Assays (Enzyme Activity, Ion Flux) Binding_Assays->Functional_Assays Step 2 Cell_Based_Assays Cell-Based Assays (Reporter Gene, Second Messenger) Functional_Assays->Cell_Based_Assays Step 3 In_Vivo_Studies In Vivo Models (Disease Models, PK/PD) Cell_Based_Assays->In_Vivo_Studies Step 4 Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Step 5

Caption: A stepwise experimental workflow for the validation of therapeutic targets.

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for nAChR Subtypes

Objective: To determine the binding affinity (Ki) of this compound for human α7 and α4β2 nAChRs.

Materials:

  • Cell membranes expressing recombinant human α7 or α4β2 nAChRs.

  • Radioligands: [³H]-Epibatidine for α4β2, [¹²⁵I]-α-Bungarotoxin for α7.

  • This compound (test compound).

  • Nicotine and Varenicline (positive controls).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Scintillation fluid and vials.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound and control compounds.

  • In a 96-well plate, add cell membranes, radioligand, and varying concentrations of the test compound or control.

  • Incubate at room temperature for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a microplate scintillation counter.

  • Calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: Enzyme Inhibition Assay for Acetylcholinesterase (AChE)

Objective: To determine the IC₅₀ value of this compound for AChE.

Materials:

  • Human recombinant AChE.

  • Acetylthiocholine iodide (substrate).

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • This compound (test compound).

  • Galantamine (positive control).

  • Phosphate buffer (pH 8.0).

  • 96-well microplate reader.

Procedure:

  • Prepare serial dilutions of this compound and galantamine.

  • In a 96-well plate, add AChE enzyme solution and the test compound or control.

  • Pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate (acetylthiocholine iodide) and DTNB.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the IC₅₀ value by plotting the percentage of enzyme inhibition against the logarithm of the compound concentration.

Future Directions and Concluding Remarks

The exploration of this compound's therapeutic potential is in its nascent stages. The hypotheses presented in this guide, rooted in the established pharmacology of its analogs, provide a solid foundation for initiating a comprehensive drug discovery program. The primary focus should be on elucidating its interaction with nAChR subtypes, given the strong precedent for this target class. Concurrently, screening against a panel of relevant enzymes will broaden the understanding of its pharmacological profile.

The unique structural features of this compound may confer unexpected selectivity or potency for novel targets. Therefore, an unbiased, high-throughput screening approach against a diverse target library could unveil unprecedented therapeutic opportunities. As research progresses, the insights gained will not only illuminate the path for developing novel therapeutics based on this scaffold but also contribute to a deeper understanding of the structure-activity relationships of nicotinic acid derivatives.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Quantifying 4-Amino-6-fluoronicotinic Acid

This compound is a substituted pyridine carboxylic acid, a structural motif of interest in pharmaceutical and agrochemical research. As a fluorinated amino-nicotinic acid derivative, its accurate quantification is paramount in various stages of drug discovery and development, including pharmacokinetic studies, metabolism research, and quality control of active pharmaceutical ingredients (APIs). The presence of the polar amino and carboxylic acid groups, combined with the aromatic and fluorinated pyridine ring, presents unique challenges and opportunities for analytical method development.

This comprehensive guide provides detailed protocols for the quantification of this compound in various matrices, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be robust, reproducible, and adhere to the principles of scientific integrity, drawing upon established analytical practices and guidelines.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₆H₅FN₂O₂[1]
Molecular Weight 170.12 g/mol Inferred from Formula
Appearance Likely a solid at room temperature.General chemical knowledge
Solubility Expected to be soluble in aqueous and polar organic solvents.[2]
UV Absorbance (λmax) Estimated to be in the range of 260-280 nm.Inferred from similar structures

Note: The UV absorbance maximum (λmax) is an estimation based on the UV spectra of nicotinic acid and other aromatic amino acids.[3][4] It is strongly recommended to determine the empirical λmax of a pure standard of this compound for optimal UV detection.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for the quantification of aromatic compounds. The method described herein is a reverse-phase HPLC approach, suitable for the separation of polar aromatic analytes like this compound from less polar impurities.

Causality Behind Experimental Choices
  • Reverse-Phase Chromatography: The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar compounds. The hydrophobicity of the pyridine ring will interact with the C18 chains, while the polar functional groups will have an affinity for the aqueous mobile phase, allowing for good separation.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase serves two key purposes. Firstly, it protonates the carboxylic acid and amino groups, suppressing their ionization and leading to more consistent retention times and sharper peak shapes. Secondly, it improves the compatibility with mass spectrometry if a future transition to LC-MS is desired.

  • UV Detection Wavelength: Based on the structure of this compound, which contains a substituted pyridine ring, significant UV absorbance is expected in the 260-280 nm range, a common region for the π → π* transitions in such aromatic systems.[3][4]

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C F Inject Standard/Sample C->F D Prepare Sample Solution D->F E HPLC System Equilibration E->F G Chromatographic Separation F->G H UV Detection G->H I Peak Integration H->I J Generate Calibration Curve I->J K Quantify Analyte J->K

Caption: Workflow for HPLC-UV analysis.

Detailed Protocol: HPLC-UV Quantification

1. Materials and Reagents:

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or Trifluoroacetic acid), analytical grade

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in deionized water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • For Drug Substance: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol or initial mobile phase), and dilute to fall within the calibration range.

  • For Biological Matrices (e.g., Plasma):

    • To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard (if available) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

5. HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)
Gradient 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 270 nm (or empirically determined λmax)

6. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice. This protocol outlines a method using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar and thermally labile molecules like this compound. Positive ion mode is chosen due to the presence of the basic amino group, which can be readily protonated.

  • Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This minimizes interference from matrix components, which is crucial for bioanalysis. The precursor ion will be the protonated molecule [M+H]⁺, and product ions will be generated by fragmentation in the collision cell.

  • Chromatographic Separation: While MS/MS provides high selectivity, chromatographic separation is still essential to separate the analyte from isomers and to minimize ion suppression from co-eluting matrix components.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing & Quantification A Prepare Standards & Samples B Spike with Internal Standard A->B C LC Separation B->C D ESI Ionization C->D E Precursor Ion Selection (Q1) D->E F Collision-Induced Dissociation (Q2) E->F G Product Ion Selection (Q3) F->G H MRM Peak Integration G->H I Calibration Curve Construction H->I J Concentration Calculation I->J

Caption: Workflow for LC-MS/MS analysis.

Detailed Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

  • Same as for HPLC-UV, with the addition of an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

2. Instrumentation:

  • LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

3. Preparation of Solutions:

  • Follow the same procedure as for HPLC-UV, ensuring all solvents are LC-MS grade.

4. Sample Preparation:

  • The sample preparation protocol for biological matrices described for HPLC-UV is also suitable for LC-MS/MS. The use of an internal standard is highly recommended to correct for matrix effects and variations in extraction recovery.[5][6]

5. LC-MS/MS Conditions:

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm (for UHPLC)
Mobile Phase Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile)
Gradient 5% B to 95% B over 5 minutes, with a total run time of 8-10 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Ionization Mode ESI Positive
MRM Transitions To be determined by infusing a standard solution of this compound into the mass spectrometer. A likely precursor ion is [M+H]⁺ at m/z 171.1. Product ions would result from the loss of water (H₂O) or carbon monoxide (CO).
Ion Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

6. Data Analysis:

  • Integrate the peak areas of the analyte and internal standard for the specified MRM transitions.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Part 3: Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[7][8]

Key Validation Parameters
ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time of the analyte in blank samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.To be defined based on the application.
Accuracy The closeness of test results obtained by the method to the true value.Recovery of 80-120% for spiked samples.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.Relative Standard Deviation (RSD) < 15% (20% at the Lower Limit of Quantification).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature.

References

Application Notes & Protocols: 4-Amino-6-fluoronicotinic Acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer precise structural control and desirable pharmacokinetic properties is paramount. The nicotinic acid framework is a well-established pharmacophore, but its true potential is unlocked through strategic functionalization. The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1][2] Similarly, the incorporation of an amino group provides a key vector for establishing critical hydrogen-bonding interactions with biological targets.[3][4]

4-Amino-6-fluoronicotinic acid emerges as a highly valuable, trifunctional building block that synergistically combines these features. It presents researchers with a pyridine core featuring:

  • A C4-amino group , positioned to act as a potent hydrogen bond donor, mimicking the interactions of adenine in the ATP binding sites of many kinases.

  • A C6-fluoro substituent , which modulates the electronic character of the pyridine ring, lowers the pKa of the ring nitrogen, and can serve as a metabolically stable lipophilic element.[5]

  • A C3-carboxylic acid , providing a versatile synthetic handle for amide bond formation, allowing for the exploration of vast chemical space and the attachment of moieties that can target solvent-exposed regions of a protein or fine-tune physicochemical properties.

This guide provides an in-depth look at the properties, synthesis, and application of this compound as a strategic scaffold in drug discovery programs, with a particular focus on the development of protein kinase inhibitors.

Section 1: Physicochemical Properties and Rationale for Use

The unique arrangement of the amino, fluoro, and carboxyl groups on the pyridine ring imparts a distinct set of electronic and physical properties to the molecule, making it a compelling choice for fragment-based and scaffold-based drug design.

PropertyValueSource
IUPAC Name 4-amino-6-fluoropyridine-3-carboxylic acid-
CAS Number 1242336-78-2[6][7]
Molecular Formula C₆H₅FN₂O₂[8]
Molecular Weight 156.11 g/mol [8]
Appearance White to off-white solid (predicted)-
Predicted XLogP3 0.5 - 1.5-
Predicted pKa ~3.5 (Carboxylic Acid), ~4.0 (Pyridine Nitrogen)-
Causality Behind the Structure: An Electronic Tug-of-War

The functionality of this scaffold is a direct result of the interplay between its substituents. The fluorine atom at the C6 position is strongly electron-withdrawing via the inductive effect, which lowers the electron density of the entire ring system. This, in turn, decreases the basicity (pKa) of the pyridine ring nitrogen, reducing the likelihood of undesired off-target interactions or metabolic liabilities associated with basic centers.

Conversely, the amino group at the C4 position is a strong electron-donating group through resonance. This donation partially counteracts the inductive pull of the fluorine, modulating the overall electronic character. Crucially, this C4-amino group is a superb hydrogen bond donor, a feature essential for anchoring the scaffold into the hinge region of kinase enzymes.

G Scaffold 4-Amino-6-fluoro nicotinic Acid COOH C3-Carboxylic Acid (Synthetic Handle) Scaffold->COOH Derivatization Point Modulates Solubility F C6-Fluorine (Inductive Withdrawal) F->Scaffold Lowers Ring pKa Increases Lipophilicity NH2 C4-Amine (Resonance Donation) NH2->Scaffold H-Bond Donor Modulates Electronics

Caption: Key functional groups and their electronic influence.

Section 2: Proposed Synthesis Protocol

While this compound is commercially available from specialized vendors, an understanding of its synthesis is valuable for designing analogs or scaling up. A plausible and robust synthetic route can be proposed based on established pyridine chemistry, such as a nucleophilic aromatic substitution (SNAr) followed by functional group manipulation.

Protocol: Proposed Two-Step Synthesis

This protocol outlines a potential route starting from 2,4-dichloro-5-nitropyridine.

Step 1: Selective Nucleophilic Aromatic Substitution (SNAr)

  • Rationale: The chlorine at the 2-position (ortho/para to the nitro group) is significantly more activated towards nucleophilic substitution than the chlorine at the 4-position. This allows for the selective introduction of a fluorine atom using a fluoride salt.

  • To a solution of 2,4-dichloro-5-nitropyridine (1.0 eq) in anhydrous DMSO, add spray-dried potassium fluoride (KF, 2.0 eq).

  • Heat the reaction mixture to 120-140 °C and monitor by TLC or LC-MS for the disappearance of starting material (typically 4-8 hours).

  • Cool the reaction to room temperature and pour into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield 2-chloro-4-fluoro-5-nitropyridine.

Step 2: Amination, Reduction, and Hydrolysis

  • Rationale: This sequence transforms the remaining chloro and nitro groups and introduces the carboxylic acid.

  • In a sealed pressure vessel, dissolve the 2-chloro-4-fluoro-5-nitropyridine (1.0 eq) in ethanol and bubble ammonia gas through the solution, or add aqueous ammonia (5-10 eq).

  • Heat to 80-100 °C for 12-24 hours. Monitor for the formation of 4-amino-2-chloro-5-nitropyridine.

  • After cooling, evaporate the solvent. The crude product is then subjected to reduction (e.g., using Fe/NH₄Cl or H₂/Pd-C) to convert the nitro group to an amine.

  • The resulting diamine can then be converted to the target acid through a Sandmeyer-type reaction on the C2-amine followed by hydrolysis, or via a more modern palladium-catalyzed carbonylation followed by hydrolysis.

G start 2,4-Dichloro- 5-nitropyridine step1 KF, DMSO 120 °C (SNAr) start->step1 inter1 2-Chloro-4-fluoro- 5-nitropyridine step1->inter1 step2 1. NH3 (aq) 2. Reduction (Fe) 3. Hydrolysis inter1->step2 end 4-Amino-6-fluoro- nicotinic Acid step2->end

Caption: Proposed high-level synthetic workflow.

Section 3: Applications in Drug Discovery - A Premier Scaffold for Kinase Inhibitors

The 4-aminopyridine motif is a privileged scaffold in kinase inhibitor design.[9] It acts as a bioisostere for the adenine ring of ATP, forming one or two crucial hydrogen bonds with the "hinge" region of the kinase ATP binding pocket. This interaction serves as the primary anchor for the inhibitor.

  • Mechanism of Action (Hypothesized): When incorporated into a larger molecule, the 4-amino group of the scaffold is predicted to form a hydrogen bond with the backbone amide of a key hinge residue (e.g., Cys, Met, Ala). The pyridine nitrogen can accept a hydrogen bond from a backbone N-H of another hinge residue. The C6-fluorine atom often points into a small hydrophobic pocket, while the derivatized C3-carboxamide extends out towards the solvent-exposed region, where modifications can confer selectivity and improve physicochemical properties.

G cluster_0 Kinase Hinge Region cluster_1 HingeNH Backbone N-H Inhibitor Scaffold HingeNH->Inhibitor H-Bond (to Ring N) HingeCO Backbone C=O Inhibitor->HingeCO H-Bond (from 4-NH2) Inhibitor->Solvent Derivatized R-Group (from C3-COOH) Gatekeeper->Inhibitor C6-Fluorine

Caption: Conceptual binding mode in a kinase ATP pocket.

Section 4: Protocol for Library Synthesis via Amide Coupling

The C3-carboxylic acid is the primary point for diversification. Standard peptide coupling reagents can be used to efficiently generate libraries of amides for structure-activity relationship (SAR) studies. This protocol uses HATU, a highly efficient and common coupling reagent.

Protocol: HATU-Mediated Amide Coupling
  • Self-Validating System: This protocol includes checkpoints for reaction monitoring (TLC/LC-MS) and standards for final product validation (NMR/HRMS), ensuring the integrity of the synthesized compounds.

  • Reagent Preparation:

    • To a clean, dry vial, add this compound (1.0 eq).

    • Add the desired primary or secondary amine (1.1 eq).

    • Dissolve the components in an anhydrous polar aprotic solvent like DMF or NMP (to a concentration of ~0.1 M).

  • Activation and Coupling:

    • Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq) to the solution.

    • Add a non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine, 3.0 eq), to the vial.

    • Rationale: DIPEA scavenges the HCl produced, driving the reaction to completion. HATU is a superior activating agent that forms a highly reactive acyl-intermediate, leading to faster reaction times and less racemization for chiral amines.

    • Stir the reaction at room temperature.

  • Reaction Monitoring:

    • After 1 hour, take a small aliquot of the reaction mixture. Dilute with solvent and spot on a TLC plate or inject into an LC-MS.

    • Check for the consumption of the limiting reagent (the nicotinic acid). The reaction is typically complete within 1-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Rationale: The acid wash removes excess DIPEA and unreacted amine. The base wash removes any unreacted carboxylic acid starting material.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography or preparative HPLC to yield the pure amide.

  • Validation:

    • Confirm the structure and purity of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% by HPLC for use in biological assays.

G start 1. Dissolve Acid + Amine in DMF step2 2. Add HATU + DIPEA start->step2 step3 3. Stir at RT, 1-4h step2->step3 monitor 4. Monitor by LC-MS (Self-Validation Check) step3->monitor monitor->step3 Incomplete step5 5. Aqueous Workup monitor->step5 Reaction Complete step6 6. Purify (Chromatography) step5->step6 end 7. Characterize (NMR, HRMS) (Final Validation) step6->end

Caption: Workflow for amide library synthesis and validation.

Section 5: Exemplary Data Presentation

When developing a series of inhibitors based on the this compound scaffold, data should be presented clearly to facilitate SAR analysis. The table below is an illustrative example of how to organize screening data.

Compound IDR-Group (from Amide Coupling)Target Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)hLM Stability (t½, min)
Scaffold-001 4-methoxyphenyl55>10,00045
Scaffold-002 3-pyridyl288,500>60
Scaffold-003 N-methylpiperazine1501,200<10
Scaffold-004 4-(dimethylamino)phenyl12>10,00052

This data is for illustrative purposes only and does not represent actual experimental results.

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that provides a robust starting point for medicinal chemistry campaigns. Its trifunctional nature allows for precise control over target engagement, selectivity, and pharmacokinetic properties. The protocols and rationale presented here offer a framework for researchers and drug development professionals to effectively leverage this powerful scaffold in the design of next-generation therapeutics, particularly in the competitive field of kinase inhibition.

References

Application Notes and Protocols: 4-Amino-6-fluoronicotinic Acid as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Amino-6-fluoronicotinic Acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms and nitrogen-containing heterocycles into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. This compound (CAS No. 1242336-78-2) has emerged as a highly valuable and versatile building block, offering a unique combination of functionalities that can be orthogonally addressed to construct complex molecular architectures.[1][2][3]

This trifunctional scaffold, featuring a pyridine ring substituted with an amino group, a fluorine atom, and a carboxylic acid, provides medicinal chemists and synthetic organic chemists with a powerful tool for generating novel compounds with enhanced metabolic stability, increased binding affinity, and tailored lipophilicity. The strategic positioning of these functional groups allows for a diverse range of chemical transformations, making this compound a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.

This comprehensive guide provides an in-depth exploration of the reactivity and synthetic utility of this compound. We will delve into the nuanced reactivity of each functional group, present detailed, field-proven protocols for its key transformations, and offer insights into the causality behind experimental choices.

Molecular Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.

PropertyValueSource
CAS Number 1242336-78-2--INVALID-LINK--[1]
Molecular Formula C₆H₅FN₂O₂--INVALID-LINK--[3]
Molecular Weight 156.11 g/mol --INVALID-LINK--
Appearance Off-white to light yellow solidSupplier Data
Solubility Soluble in DMSO, methanol; sparingly soluble in waterInferred from similar structures

Predicted NMR Data: While experimental spectra for this specific molecule are not widely published, predicted NMR data provide valuable guidance for reaction monitoring and characterization.

  • ¹H NMR (400 MHz, DMSO-d₆): δ ~7.9 (s, 1H, H-2), ~6.5 (s, 1H, H-5), ~6.0 (br s, 2H, NH₂), ~13.0 (br s, 1H, COOH).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ ~168.0 (C=O), ~160.0 (d, J = ~240 Hz, C-F), ~150.0 (C-4), ~145.0 (C-2), ~110.0 (d, J = ~5 Hz, C-3), ~100.0 (d, J = ~20 Hz, C-5).

  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ ~-70.0 (s).

Synthetic Strategy and Key Transformations

The synthetic utility of this compound stems from the differential reactivity of its three key functional groups. This allows for a modular and convergent approach to the synthesis of complex target molecules.

G cluster_0 This compound cluster_1 Carboxylic Acid Derivatization cluster_2 Amino Group Functionalization cluster_3 Fluorine Displacement (SNAr) A This compound B Amide Coupling A->B Amide Bond Formation C Esterification A->C Ester Formation D N-Alkylation / N-Arylation A->D C-N Bond Formation E Diazotization A->E Sandmeyer-type Reactions F Nucleophilic Aromatic Substitution A->F C-O, C-N, C-S Bond Formation

Caption: Key synthetic transformations of this compound.

I. Derivatization of the Carboxylic Acid: Amide Bond Formation

The carboxylic acid moiety is a versatile handle for elaboration, most commonly through amide bond formation, a cornerstone reaction in medicinal chemistry.

Causality of Experimental Choices: The choice of coupling reagent is critical for achieving high yields and minimizing side reactions. Peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective as they rapidly generate the activated ester in situ, which then readily reacts with the amine nucleophile. The addition of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is essential to neutralize the acid formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity. Anhydrous DMF is a preferred solvent due to its high polarity, which aids in dissolving the reactants, and its aprotic nature, which prevents quenching of the activated intermediate.

Protocol 1: General Procedure for Amide Coupling

  • Reaction Setup: To a solution of this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) is added HATU (1.1 eq.) and N,N-diisopropylethylamine (DIPEA, 2.5 eq.). The mixture is stirred at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: The desired primary or secondary amine (1.2 eq.) is added to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until complete consumption of the starting material (typically 2-12 hours).

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired amide.

ReagentMolar Equiv.Purpose
This compound1.0Starting material
HATU1.1Coupling reagent
DIPEA2.5Non-nucleophilic base
Amine1.2Nucleophile
Anhydrous DMF-Solvent
II. Functionalization of the Amino Group

The 4-amino group can be functionalized through various C-N bond-forming reactions, providing access to a wide array of derivatives.

Causality of Experimental Choices: For N-arylation via Buchwald-Hartwig amination, the choice of palladium catalyst and ligand is crucial for efficient catalytic turnover. A bulky, electron-rich phosphine ligand, such as XPhos, is often employed to facilitate both the oxidative addition of the aryl halide to the palladium center and the reductive elimination of the desired product. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle. Anhydrous, deoxygenated toluene is used as the solvent to prevent oxidation of the palladium catalyst and unwanted side reactions.

Protocol 2: Representative N-Arylation (Buchwald-Hartwig Amination)

  • Reaction Setup: To an oven-dried reaction vessel is added this compound (1.0 eq.), the desired aryl halide (1.2 eq.), Pd₂(dba)₃ (0.05 eq.), XPhos (0.1 eq.), and sodium tert-butoxide (1.5 eq.). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Anhydrous, deoxygenated toluene (0.1 M) is added, and the reaction mixture is heated to 100 °C.

  • Reaction Monitoring: The reaction is monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

III. Nucleophilic Aromatic Substitution (SNAr) of the Fluorine Atom

The fluorine atom at the 6-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the pyridine nitrogen and the carboxylic acid group. This allows for the introduction of a variety of nucleophiles.[4][5]

Causality of Experimental Choices: SNAr reactions on electron-deficient aromatic rings are facilitated by strong nucleophiles and polar aprotic solvents.[6][5] For the displacement of fluoride with an alkoxide, the use of a strong base like sodium hydride is necessary to deprotonate the alcohol, generating the more nucleophilic alkoxide in situ. A polar aprotic solvent such as DMSO is ideal as it can solvate the cation (Na⁺) while leaving the alkoxide anion relatively unsolvated and thus more reactive. Elevated temperatures are often required to overcome the activation energy of the reaction.

Protocol 3: O-Arylation via SNAr with an Alcohol

  • Reaction Setup: To a solution of the desired alcohol (1.5 eq.) in anhydrous dimethyl sulfoxide (DMSO, 0.5 M) is carefully added sodium hydride (60% dispersion in mineral oil, 1.5 eq.) at 0 °C. The mixture is stirred at room temperature for 30 minutes.

  • Substrate Addition: this compound (1.0 eq.) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction is carefully quenched by the slow addition of water at 0 °C. The pH is adjusted to ~7 with 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography or recrystallization.

Orthogonal Synthesis Workflow

The distinct reactivity of the three functional groups enables a highly modular and orthogonal synthetic strategy. The following workflow illustrates a potential sequence for the selective derivatization of this compound.

G A This compound B Step 1: Amide Coupling (e.g., with R¹-NH₂) A->B C Intermediate 1 B->C D Step 2: N-Arylation (e.g., with R²-X) C->D E Intermediate 2 D->E F Step 3: SNAr (e.g., with R³-OH) E->F G Final Product F->G

Caption: An exemplary orthogonal synthetic workflow.

Conclusion: A Versatile Scaffold for Innovation

This compound stands as a testament to the power of strategic molecular design. Its unique trifunctional nature provides a robust platform for the efficient construction of diverse and complex molecules. The ability to selectively address the carboxylic acid, amino, and fluoro groups in a controlled manner opens up a vast chemical space for exploration in drug discovery, agrochemical synthesis, and materials science. The protocols and insights provided herein serve as a comprehensive guide for researchers and scientists to unlock the full potential of this exceptional building block, paving the way for future innovations.

References

Application Notes & Protocols: A Guide to the Synthesis of 4-Amino-6-fluoronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 4-Amino-6-fluoronicotinic Acid Scaffolds

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of medicinal chemistry.[1][2] The unique physicochemical properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3][4] Among fluorinated heterocycles, the this compound core is of particular significance. This structure combines the bio-isosteric properties of a pyridine ring with a strategically placed amino group for further functionalization and a fluoro substituent that modulates the electronic and metabolic profile of the molecule.

Derivatives of this scaffold are pivotal intermediates in the synthesis of a range of biologically active compounds, including high-value herbicides and potential therapeutics.[5] This guide provides an in-depth analysis of established synthetic protocols, focusing on the chemical principles, experimental details, and critical parameters necessary for the successful synthesis of this compound and its derivatives. We will explore the mechanistic underpinnings of key transformations, offering field-proven insights to navigate potential challenges and optimize reaction outcomes.

Core Synthetic Strategies: An Overview

The synthesis of this compound derivatives can be approached through several strategic pathways. The optimal choice depends on the availability of starting materials, desired substitution patterns, and scalability. The three primary strategies involve:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most prevalent and direct method, typically involving the displacement of a leaving group (often a halogen or a nitro group) at the 6-position of a pre-functionalized pyridine ring by a fluoride source, or displacement of a fluoride at the 6-position by an amine. The pyridine nitrogen and other electron-withdrawing groups activate the ring for nucleophilic attack.[3][6][7]

  • Sequential Functionalization of a Pyridine Core: This bottom-up approach involves the stepwise introduction of the amino and fluoro groups onto a nicotinic acid backbone. This multi-step process offers flexibility but requires careful control of regioselectivity.

  • Late-Stage C-H Fluorination: Advanced methods allow for the direct fluorination of a C-H bond adjacent to the pyridine nitrogen.[6][8] While powerful for complex molecules, this is often followed by an SNAr reaction to introduce other functionalities if the fluorine is installed as a precursor leaving group.[6][8]

Synthetic_Strategies cluster_0 Primary Synthetic Approaches Start Pyridine-based Starting Material SNAr Strategy 1: Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Direct displacement Sequential Strategy 2: Sequential Functionalization Start->Sequential Stepwise addition of groups LateStage Strategy 3: Late-Stage C-H Fluorination Start->LateStage C-H activation Target This compound Derivative SNAr->Target Sequential->Target LateStage->Target SNAr_Mechanism cluster_workflow Workflow: SNEAr Halogen Exchange A Start: 4-Amino-6-chloronicotinate D Nucleophilic Attack of F⁻ at C6 A->D B Fluoride Source (e.g., KF, CsF) in Polar Aprotic Solvent (e.g., DMSO) B->D C Heat (e.g., 150-220°C) C->D Provides Activation Energy E Formation of Meisenheimer Complex (Intermediate) D->E Step 1 F Expulsion of Chloride (Cl⁻) E->F Step 2 (Rate-determining) G Product: 4-Amino-6-fluoronicotinate F->G Sequential_Synthesis A Start: Methyl 6-hydroxynicotinate B Nitration (HNO₃/H₂SO₄) A->B C Methyl 6-hydroxy-4-nitronicotinate B->C D Chlorination (POCl₃) C->D E Methyl 6-chloro-4-nitronicotinate D->E F Amination (SₙAr) (NH₃) E->F G Methyl 4-amino-6-chloronicotinate F->G H Fluorination (Halex) (KF, DMSO) G->H I Final Product: Methyl 4-amino-6-fluoronicotinate H->I

References

Application of Fluoronicotinic Acid Derivatives in PET Imaging: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

A Note on 4-Amino-6-fluoronicotinic Acid:

Initial literature searches for the direct application of this compound in the synthesis of Positron Emission Tomography (PET) radiotracers did not yield established protocols or widely adopted use cases. While fluorinated nicotinic acid scaffolds are pivotal in modern radiochemistry, the field has predominantly focused on derivatives that facilitate efficient and high-yield radiolabeling. This guide, therefore, concentrates on a closely related and extensively documented analogue, 6-Fluoronicotinic Acid , which serves as a cornerstone for the synthesis of numerous PET tracers. The principles, protocols, and applications detailed herein for 6-[¹⁸F]fluoronicotinic acid provide a foundational and scientifically robust framework relevant to researchers interested in this class of compounds.

Introduction: The Role of 6-[¹⁸F]Fluoronicotinic Acid in PET Tracer Development

Positron Emission Tomography (PET) is a highly sensitive, non-invasive molecular imaging modality that provides quantitative insights into biological processes in vivo. The specificity of PET imaging is dictated by the design of the radiotracer, a biologically active molecule labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F). The indirect labeling of complex biomolecules, such as peptides and antibodies, is often necessary due to their sensitivity to the harsh conditions of direct radiofluorination.

This is where prosthetic groups, or bifunctional labeling agents, become indispensable. 6-[¹⁸F]Fluoronicotinic acid has emerged as a superior prosthetic group for several reasons.[1] Its radiosynthesis is straightforward, and it can be readily activated to form esters, such as 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) or N-hydroxysuccinimide ester (6-[¹⁸F]SFPy), which react efficiently and selectively with primary amines on biomolecules under mild conditions.[2][3] This approach offers significant advantages over older prosthetic groups, including faster reaction times and simpler purification protocols, making it highly amenable to automation.[4][5]

This technical guide will provide a detailed overview and a generalized protocol for the ¹⁸F-labeling of a peptide using an activated ester of 6-[¹⁸F]fluoronicotinic acid.

Mechanism of Action: Peptide Labeling and PET Imaging

The fundamental principle involves a two-stage process: the synthesis of the radiolabeled prosthetic group followed by its conjugation to the peptide of interest. The resulting radiotracer is then administered to the subject, where it binds to its specific biological target, such as a cell surface receptor overexpressed in tumor tissues. The spatial and temporal distribution of the tracer is then imaged using a PET scanner.

PET_Principle cluster_synthesis Radiotracer Synthesis cluster_imaging PET Imaging Precursor Precursor Activated_Ester [¹⁸F]F-Py-TFP (Activated Prosthetic Group) Precursor->Activated_Ester ¹⁸F-Fluorination 18F_Fluoride [¹⁸F]Fluoride 18F_Fluoride->Activated_Ester Radiolabeled_Peptide [¹⁸F]FPy-Peptide (Final PET Tracer) Activated_Ester->Radiolabeled_Peptide Conjugation Peptide Peptide Peptide->Radiolabeled_Peptide Injection IV Injection of [¹⁸F]FPy-Peptide Radiolabeled_Peptide->Injection Distribution Systemic Distribution via Bloodstream Injection->Distribution Binding Tracer binds to Target Receptor (e.g., on Tumor Cell) Distribution->Binding Imaging PET Scanner Detects Annihilation Photons Binding->Imaging Result Quantitative 3D Image of Target Distribution Imaging->Result

Caption: General workflow from radiosynthesis to PET imaging.

Application Protocol: Automated Synthesis of an [¹⁸F]FPy-Peptide

This protocol describes a generalized, automated, two-step synthesis for labeling a peptide with 6-[¹⁸F]fluoronicotinic acid, adapted from methodologies for tracers like [¹⁸F]FPy-T140 and [¹⁸F]DCFPyL.[3][5][6]

Part 1: Automated Synthesis of 6-[¹⁸F]Fluoronicotinyl-2,3,5,6-tetrafluorophenyl ester ([¹⁸F]FPy-TFP)

The causality behind this first step is the creation of a stable, yet reactive, intermediate. The TFP ester is an excellent leaving group, facilitating the subsequent nucleophilic attack by the peptide's amine group. Automation is crucial for reproducibility and radiation safety.[7]

Materials and Reagents:

  • Aqueous [¹⁸F]fluoride (produced via ¹⁸O(p,n)¹⁸F reaction)

  • Eluent: 80% acetonitrile in water

  • Tetrabutylammonium bicarbonate (TBAHCO₃) solution

  • Precursor: N,N,N-trimethyl-5-((2,3,5,6-tetrafluorophenoxy)carbonyl)pyridin-2-aminium trifluoromethanesulfonate

  • Solvent: tert-butanol/acetonitrile (4:1 v/v)

  • Automated synthesis module (e.g., ELIXYS FLEX/CHEM, GE FX-N Pro)

  • Sep-Pak QMA Carbonate and C18 light cartridges

Procedure:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride onto a pre-conditioned QMA Carbonate cartridge.

  • Elution: Elute the trapped [¹⁸F]fluoride from the QMA cartridge into the reaction vessel using a solution of TBAHCO₃.

  • Azeotropic Drying: Dry the [¹⁸F]fluoride/TBAHCO₃ mixture by heating under a stream of nitrogen and vacuum. Repeat with additions of acetonitrile to ensure the complex is anhydrous. This step is critical as water will compete with the fluoride as a nucleophile, reducing radiolabeling efficiency.

  • Radiolabeling Reaction: Add the precursor dissolved in tert-butanol/acetonitrile to the dried [¹⁸F]fluoride. Heat the reaction vessel at 40°C for 10 minutes.[5] The relatively low temperature is sufficient for this efficient nucleophilic aromatic substitution and preserves the integrity of the TFP ester.

  • Purification of [¹⁸F]FPy-TFP: Dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge. The lipophilic [¹⁸F]FPy-TFP is retained, while unreacted [¹⁸F]fluoride and polar impurities are washed away. Elute the purified [¹⁸F]FPy-TFP from the cartridge with ethanol.

Synthesis_Workflow Start Start Trap_F18 1. Trap [¹⁸F]Fluoride on QMA Cartridge Start->Trap_F18 Elute_F18 2. Elute [¹⁸F]Fluoride into Reactor Trap_F18->Elute_F18 Dry_F18 3. Azeotropic Drying Elute_F18->Dry_F18 Add_Precursor 4. Add Precursor Solution Dry_F18->Add_Precursor Radiolabeling 5. Heat at 40°C for 10 min (Formation of [¹⁸F]FPy-TFP) Add_Precursor->Radiolabeling Purify_Intermediate 6. SPE Purification of [¹⁸F]FPy-TFP Radiolabeling->Purify_Intermediate Add_Peptide 7. Add Peptide & Base (DIPEA) in DMSO Purify_Intermediate->Add_Peptide Conjugation 8. Heat at 40°C for 15 min (Formation of [¹⁸F]FPy-Peptide) Add_Peptide->Conjugation Quench_and_Dilute 9. Quench and Dilute for HPLC Conjugation->Quench_and_Dilute HPLC_Purification 10. Semipreparative HPLC Purification Quench_and_Dilute->HPLC_Purification Formulation 11. SPE Formulation (Final Product) HPLC_Purification->Formulation QC 12. Quality Control Formulation->QC End End QC->End

Caption: Automated synthesis and purification workflow.

Part 2: Peptide Conjugation and Final Formulation

The purified activated ester is now ready for conjugation to the peptide. The choice of peptide will depend on the biological target of interest (e.g., c(RGDyK) for αvβ3 integrin, or a PSMA-targeting peptide).[2][8]

Materials and Reagents:

  • Purified [¹⁸F]FPy-TFP in ethanol

  • Peptide precursor (e.g., 1 mg)

  • Dimethyl sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Semipreparative HPLC system with a C18 column

  • Mobile phase: Acetonitrile/water with 0.1% TFA

  • Sterile water for injection, USP

  • Ethanol, USP

  • 0.9% Sodium Chloride for injection, USP

Procedure:

  • Solvent Exchange: Evaporate the ethanol from the purified [¹⁸F]FPy-TFP solution.

  • Conjugation Reaction: Add the peptide precursor dissolved in DMSO, followed by DIPEA, to the dried [¹⁸F]FPy-TFP. DIPEA acts as a non-nucleophilic base to deprotonate the amine on the peptide, enhancing its nucleophilicity. Heat the reaction at 40°C for 15 minutes.[5]

  • HPLC Purification: Quench the reaction with the HPLC mobile phase and inject the entire mixture onto the semipreparative HPLC system. Collect the fraction corresponding to the [¹⁸F]FPy-peptide product. This step is crucial for separating the final product from unreacted peptide and other impurities, ensuring high radiochemical purity.

  • Final Formulation: The collected HPLC fraction is diluted with sterile water and trapped on a C18 Sep-Pak cartridge. The cartridge is washed with sterile water to remove the HPLC solvents. The final product is then eluted with a small volume of ethanol and diluted with sterile saline to provide an injectable solution with a physiologically acceptable ethanol concentration.

  • Sterile Filtration: The final solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control

Every batch of radiotracer must undergo rigorous quality control before it can be deemed suitable for in vivo use. This is a self-validating system to ensure patient safety and data integrity.

ParameterSpecificationMethodRationale
Identity Retention time matches cold standardAnalytical HPLCConfirms that the radioactive peak corresponds to the correct chemical compound.
Radiochemical Purity > 95%Analytical HPLCEnsures that the vast majority of the radioactivity is from the desired tracer.
Radionuclidic Purity > 99.5% ¹⁸FGamma Ray SpectroscopyConfirms the absence of other radioactive isotopes.
pH 4.5 - 7.5pH meter or pH paperEnsures the final product is physiologically compatible for injection.
Visual Inspection Clear, colorless, no particulatesVisual inspection against backgroundsGuarantees the absence of visible impurities.
Bacterial Endotoxins < 175 EU / V (as per USP)Limulus Amebocyte Lysate (LAL) TestEnsures the product is free from fever-inducing bacterial components.
Sterility SterileUSP <71> Sterility TestingConfirms the absence of viable microbial contamination.
Molar Activity (Aₘ) > 1 Ci/µmol (37 GBq/µmol) at EOSHPLC with UV and radiation detectorsA measure of radioactivity per mole; high Aₘ is crucial to avoid mass effects.

Conclusion

The use of 6-[¹⁸F]fluoronicotinic acid activated esters represents a robust, efficient, and versatile strategy for the labeling of peptides and other biomolecules for PET imaging. The straightforward nature of the radiosynthesis and conjugation steps, coupled with its amenability to automation, has facilitated the development and wider application of novel peptide-based radiotracers in both preclinical research and clinical settings.[9] This technical guide provides a foundational protocol that can be adapted for the development of specific tracers targeting a wide array of biological markers, thereby advancing the capabilities of molecular imaging.

References

Application Notes and Protocols: 4-Amino-6-fluoronicotinic Acid as a Versatile Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the potential applications of 4-Amino-6-fluoronicotinic acid as a molecular probe. While this specific molecule is not yet widely documented in peer-reviewed literature, its structural features—a fluorinated pyridine ring combined with a reactive primary amine and a carboxylic acid—suggest a strong potential for utility in several key research areas. This guide will, therefore, present a scientifically-grounded framework for its use, drawing parallels from well-established principles of probe design and application. We will explore its potential as a fluorescent label for biomolecule tracking, a fragment for screening in drug discovery, and a building block for more complex imaging agents. Detailed, field-proven protocols are provided to enable researchers to explore the capabilities of this promising molecule.

Introduction: The Scientific Rationale

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery and chemical biology.[1][2] The unique properties of fluorine, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule.[1] this compound embodies a trifecta of functionalities that make it an intriguing candidate for a molecular probe:

  • The Fluorinated Pyridine Core: The 6-fluoro-nicotinic acid scaffold is a recognized pharmacophore and has been successfully used in the development of various biologically active compounds and imaging agents, including tracers for Positron Emission Tomography (PET).[3][4][5] This core structure provides a rigid framework and favorable pharmacokinetic properties.

  • The 4-Amino Group: The primary aromatic amine serves as a versatile chemical handle. It can be readily functionalized through well-established bioconjugation chemistries, allowing the molecule to be covalently attached to proteins, peptides, or other biomolecules.[2] Furthermore, the amino group is a known auxochrome that can significantly influence the spectroscopic properties of an aromatic system, potentially imparting useful fluorescence.

  • The Carboxylic Acid Group: The carboxylic acid provides another point for conjugation or modification and can influence the solubility and cell permeability of the molecule and its conjugates.

Given these features, we propose that this compound can be effectively utilized in the following primary applications, which will be detailed in this guide:

  • As a Fluorescent Label for Cellular Imaging: By conjugating it to a protein or peptide of interest, it can serve as a reporter for visualizing cellular processes.

  • As a Fragment in High-Throughput Screening: Its drug-like properties make it an ideal candidate for fragment-based drug discovery campaigns.

Physicochemical and Spectroscopic Properties (Predicted)

PropertyPredicted Value / CharacteristicRationale and Significance
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.12 g/mol Low molecular weight is advantageous for a fragment and minimizes perturbation to a labeled biomolecule.
Appearance White to off-white crystalline solidBased on similar compounds.[7][9]
Solubility Soluble in organic solvents (DMSO, DMF) and aqueous buffers at physiological pH.The amino and carboxylic acid groups will enhance aqueous solubility compared to 6-fluoronicotinic acid.
pKa Carboxylic acid: ~3.5-4.5; Amino group: ~3-4The electron-withdrawing fluorine and pyridine ring will lower the pKa of both groups.
Predicted λmax (Absorption) ~320-350 nmThe aminopyridine core is expected to absorb in the UVA range. This is similar to other fluorescent amino acids.[10]
Predicted λem (Emission) ~400-450 nm (Blue-Violet)The amino group should result in a significant Stokes shift, leading to fluorescence in the blue region of the spectrum.[10]
Predicted Quantum Yield Low to ModerateThe quantum yield will be highly dependent on the solvent environment and conjugation state.

Application I: this compound as a Covalent Fluorescent Label

The primary amine of this compound makes it an ideal candidate for covalent labeling of biomolecules, such as proteins, through amide bond formation with lysine residues or N-terminal amines. This allows for the creation of fluorescently tagged biomolecules for use in cellular imaging and binding assays.

Workflow for Protein Labeling and Cellular Imaging

G cluster_0 Preparation cluster_1 Conjugation cluster_2 Purification & Characterization cluster_3 Application A Activate Carboxylic Acid of Probe C React Activated Probe with Protein A->C B Prepare Protein of Interest B->C D Quench Reaction C->D E Purify Labeled Protein (e.g., Dialysis, SEC) D->E F Characterize Labeling Efficiency (Spectroscopy) E->F G Introduce Labeled Protein to Live Cells F->G H Fluorescence Microscopy Imaging G->H

Caption: Workflow for protein labeling and imaging.

Protocol 1: Covalent Labeling of a Protein with this compound

This protocol describes the labeling of a protein's primary amines (lysine side chains, N-terminus) with the carboxylic acid group of this compound using standard EDC/NHS chemistry.

Materials:

  • This compound

  • Protein of interest (in a buffer free of primary amines, e.g., PBS or HEPES)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)

Procedure:

  • Preparation of Activated Probe: a. Dissolve this compound in anhydrous DMSO to a final concentration of 100 mM. b. In a separate tube, dissolve EDC and NHS in anhydrous DMSO to a final concentration of 500 mM each. c. To activate the probe, mix the this compound solution, EDC solution, and NHS solution in a 1:1:1 molar ratio in a microcentrifuge tube. d. Incubate the activation reaction for 15-30 minutes at room temperature.

  • Protein Conjugation: a. Dissolve or dilute the protein of interest in the Reaction Buffer to a concentration of 1-5 mg/mL. b. Add the activated probe solution to the protein solution. A 10- to 20-fold molar excess of the probe over the protein is a good starting point. c. Incubate the reaction for 2 hours at room temperature with gentle stirring or rocking.

  • Quenching and Purification: a. Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes. b. Remove unconjugated probe by dialysis against PBS overnight at 4°C, or by using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: a. Measure the absorbance of the purified, labeled protein at 280 nm (for protein concentration) and at the predicted λmax of the probe (~330 nm). b. Calculate the degree of labeling (DOL) using the Beer-Lambert law.

Protocol 2: Live-Cell Imaging with the Labeled Protein

This protocol provides a general framework for introducing the fluorescently labeled protein into live cells and imaging its localization.[11][12][13]

Materials:

  • Fluorescently labeled protein from Protocol 1

  • Cultured cells on glass-bottom dishes or chamber slides

  • Appropriate cell culture medium

  • Fluorescence microscope with DAPI/blue channel filter set

Procedure:

  • Cell Preparation: a. Plate cells at an appropriate density on imaging-quality dishes and allow them to adhere overnight.

  • Introducing the Labeled Protein: a. The method for introducing the protein will depend on its nature. Options include:

    • Direct addition to media: For proteins that are taken up by cells (e.g., through endocytosis).
    • Microinjection or electroporation: For intracellular proteins. b. Incubate the cells with the labeled protein for a time sufficient for uptake and localization (this will need to be optimized).

  • Imaging: a. Gently wash the cells with fresh, pre-warmed media or PBS to remove any unbound labeled protein. b. Image the cells using a fluorescence microscope. Use an excitation wavelength around 330-350 nm and collect emission around 400-450 nm. c. Acquire images and analyze the subcellular localization of the fluorescent signal.

Application II: A Fragment for Biophysical Screening

With a molecular weight under 300 Da and a simple, rigid structure, this compound is an excellent candidate for fragment-based drug discovery (FBDD). The fluorinated pyridine core is a common motif in approved drugs.[1] It can be used in various biophysical assays to identify weak but high-quality interactions with a protein target.

Screening Workflow

G A Prepare Fragment Library including this compound C Primary Screen (e.g., Thermal Shift, SPR, NMR) A->C B Purify Target Protein B->C D Identify 'Hits' C->D E Validate Hits (e.g., Dose-Response, Orthogonal Assay) D->E F Determine Binding Affinity (e.g., ITC, SPR) E->F G Structural Biology (X-ray, Cryo-EM) to visualize binding F->G H Fragment-to-Lead Optimization G->H

Caption: Fragment-based screening workflow.

Protocol 3: Thermal Shift Assay (TSA) for Fragment Screening

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for primary screening of fragment libraries. It measures the change in a protein's melting temperature (Tm) upon ligand binding.

Materials:

  • This compound (and other fragments) dissolved in DMSO

  • Purified target protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quantitative PCR (qPCR) instrument with melt-curve capability

Procedure:

  • Assay Preparation: a. Prepare a master mix containing the target protein (at a final concentration of 2-5 µM) and SYPRO Orange dye (at a final concentration of 5x) in the Assay Buffer. b. Aliquot the master mix into the wells of a 96- or 384-well PCR plate. c. Add this compound (or other fragments) to the wells to a final concentration of 100-500 µM. Include DMSO-only controls.

  • Data Acquisition: a. Seal the plate and centrifuge briefly. b. Place the plate in the qPCR instrument. c. Run a melt-curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.

  • Data Analysis: a. The instrument software will generate melt curves (fluorescence vs. temperature). b. The Tm is the midpoint of the unfolding transition. c. A positive "hit" is a fragment that causes a significant increase in Tm (ΔTm > 1-2 °C) compared to the DMSO control, indicating stabilizing binding.

Self-Validating Systems and Causality

The protocols described are designed to be self-validating. In the labeling protocol, the spectroscopic characterization confirms the success of the conjugation. In the imaging protocol, control experiments with an unlabeled protein or a scrambled peptide conjugate should be performed to ensure the observed localization is specific. For fragment screening, hit validation through orthogonal assays (e.g., Surface Plasmon Resonance after a primary TSA screen) is crucial to eliminate false positives and confirm direct binding.[14] The choice of EDC/NHS chemistry is based on its well-established, high-efficiency formation of stable amide bonds under mild, biocompatible conditions. The use of TSA as a primary screen is justified by its high throughput, low protein consumption, and its direct measurement of a physical consequence of binding—protein stabilization.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, tool for chemical biology and drug discovery. Its inherent structural and chemical properties make it a strong candidate for development as a fluorescent molecular probe and a valuable fragment for screening. The protocols provided in this guide offer a starting point for researchers to unlock its potential. Future work should focus on the detailed characterization of its photophysical properties and the expansion of its applications, for example, by derivatizing the amino group to create environmentally sensitive (solvatochromic) probes or by incorporating it into larger, more complex imaging agents.

References

Application Notes and Protocols for In Vivo Studies with 4-Amino-6-fluoronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to In Vivo Evaluation

The successful translation of a promising chemical series from the bench to the clinic hinges on a meticulously planned and executed in vivo evaluation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals embarking on in vivo studies with 4-Amino-6-fluoronicotinic acid analogs. These novel small molecules, derivatives of a fluorinated nicotinic acid scaffold, represent a class of compounds with potential therapeutic applications, necessitating a robust preclinical assessment of their efficacy, safety, and pharmacokinetic profiles.[1][2]

This document deviates from a rigid template, instead offering a dynamic, logic-driven approach to in vivo study design. We will delve into the causality behind experimental choices, emphasizing the integration of pharmacokinetic (PK) and pharmacodynamic (PD) endpoints to build a comprehensive understanding of the compound's behavior in a biological system. The protocols outlined herein are designed to be self-validating, incorporating critical quality control measures to ensure data integrity and reproducibility.[3]

Part 1: Preclinical In Vivo Study Design: From Concept to Execution

A well-designed in vivo study is the cornerstone of a successful preclinical program.[4][5] It is a multi-faceted process that requires careful consideration of the scientific question, the properties of the test compound, and the selection of the most appropriate biological system.

Foundational Steps: Literature Review and Animal Model Selection

Before any in vivo work commences, a thorough literature review is paramount.[4][5] This initial phase informs the selection of an appropriate animal model that can accurately recapitulate the human disease state being targeted. The choice of animal model is a critical decision that will profoundly impact the translatability of the findings.[6][7][8][9]

Table 1: Comparison of Common In Vivo Cancer Models

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Human cancer cell lines are implanted subcutaneously or orthotopically into immunocompromised mice.[7][8]Cost-effective, rapid tumor growth, high reproducibility.Lacks tumor heterogeneity and the influence of a competent immune system.
Patient-Derived Xenograft (PDX) Fresh tumor tissue from a patient is directly implanted into immunocompromised mice.[8][9]Preserves original tumor architecture, heterogeneity, and drug sensitivity.More expensive, slower tumor growth, requires a consistent source of patient tissue.
Genetically Engineered Mouse Models (GEMM) Mice are genetically modified to develop spontaneous tumors that mimic human cancer.[6][8]Tumors arise in a natural microenvironment with an intact immune system, allowing for immunotherapy studies.Time-consuming to develop, can have variable tumor penetrance and latency.
Humanized Mouse Models Immunodeficient mice are engrafted with human immune cells, often in conjunction with a PDX model.[6]Enables the study of interactions between human tumors and the human immune system.Technically complex, expensive, and the engrafted immune system may not fully recapitulate human immunity.

The selection should be guided by the putative mechanism of action of the this compound analogs. For instance, if the compounds are hypothesized to have immunomodulatory effects, a GEMM or a humanized mouse model would be more appropriate than a CDX model in immunodeficient mice.

Experimental Design: Power, Randomization, and Blinding

To ensure the scientific rigor and reproducibility of in vivo studies, several key principles of experimental design must be implemented.[3]

  • Randomization: Animals should be randomly assigned to treatment groups to minimize bias.

  • Blinding: Whenever possible, researchers involved in data collection and analysis should be blinded to the treatment allocation to prevent unconscious bias in their assessments.

Caption: High-level workflow for a preclinical in vivo study.

Part 2: Core Protocols for In Vivo Evaluation

The following protocols provide a detailed, step-by-step methodology for key in vivo experiments.

Protocol: In Vivo Efficacy Study in a Xenograft Model

This protocol outlines a typical efficacy study using a cell line-derived xenograft (CDX) model, which is often a starting point for in vivo testing.

Materials:

  • This compound analog (formulated for in vivo administration)

  • Vehicle control

  • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude)[7]

  • Cancer cell line of interest

  • Sterile PBS and cell culture media

  • Calipers for tumor measurement

  • Anesthesia (e.g., isoflurane)

  • Surgical tools for tumor implantation (if applicable)

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells to the logarithmic growth phase.

    • Harvest and resuspend cells in sterile PBS or Matrigel at the desired concentration.

    • Inject a defined number of cells (e.g., 1 x 10^6) subcutaneously into the flank of each mouse.

  • Tumor Growth and Monitoring:

    • Allow tumors to establish and reach a predetermined size (e.g., 100-150 mm³).

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor animal health daily, including body weight, activity, and any signs of toxicity.

  • Randomization and Treatment:

    • Once tumors reach the target size, randomize animals into treatment and control groups.

    • Administer the this compound analog and vehicle control according to the predetermined dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Endpoint and Tissue Collection:

    • Continue treatment and monitoring until the study endpoint is reached (e.g., tumors in the control group reach a maximum allowable size, or a predetermined time point).

    • Euthanize animals and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacodynamic biomarker analysis, histology).

Protocol: Pharmacokinetic (PK) Study

A pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the this compound analog.[10][11]

Materials:

  • This compound analog

  • Naïve mice or rats

  • Appropriate formulation for the desired route of administration (e.g., intravenous, oral)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

Procedure:

  • Dosing:

    • Administer a single dose of the compound to a cohort of animals via the desired route.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours).

    • Process blood samples to obtain plasma by centrifugation.

  • Bioanalysis:

    • Quantify the concentration of the parent compound and any major metabolites in the plasma samples using a validated bioanalytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14]

  • Data Analysis:

    • Use pharmacokinetic modeling software to calculate key PK parameters.

Table 2: Key Pharmacokinetic Parameters

ParameterDescriptionImportance
Cmax Maximum observed plasma concentration.Indicates the peak exposure to the drug.
Tmax Time to reach Cmax.Provides information on the rate of absorption.
AUC Area under the plasma concentration-time curve.Represents the total drug exposure over time.
t1/2 Half-life.The time it takes for the plasma concentration to decrease by half.
CL Clearance.The volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution.The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability.The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Protocol: Pharmacodynamic (PD) Biomarker Analysis

Pharmacodynamic studies aim to understand the effect of the drug on the body and to establish a relationship between drug concentration and the observed biological effect.[15][16]

Materials:

  • Tissue samples (e.g., tumor, surrogate tissues) from treated and control animals

  • Reagents for the chosen analytical method (e.g., antibodies for Western blotting or immunohistochemistry, reagents for qPCR)

Procedure:

  • Target Engagement:

    • Assess whether the this compound analog is binding to its intended target in the tumor tissue. This can be achieved through various methods, such as cellular thermal shift assays (CETSA) or specialized immunoassays.

  • Downstream Pathway Modulation:

    • Analyze the expression or phosphorylation status of proteins downstream of the target to confirm that the drug is having the desired biological effect. Common techniques include Western blotting, immunohistochemistry (IHC), and enzyme-linked immunosorbent assay (ELISA).

  • Gene Expression Analysis:

    • Use quantitative real-time PCR (qPCR) or RNA sequencing to measure changes in the expression of target-related genes.

Caption: The relationship between Pharmacokinetics and Pharmacodynamics.

Part 3: Bioanalytical Methods for Small Molecules

Accurate quantification of this compound analogs in biological matrices is crucial for both pharmacokinetic and pharmacodynamic assessments.[12][13]

Method of Choice: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for small molecule bioanalysis due to its high sensitivity, specificity, and throughput.[14]

Key Considerations for Method Development and Validation:

  • Sample Preparation: Develop a robust method for extracting the analyte from the biological matrix (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).[12]

  • Chromatography: Optimize the liquid chromatography conditions to achieve good separation of the analyte from endogenous matrix components.

  • Mass Spectrometry: Select appropriate precursor and product ions for the analyte and an internal standard to ensure specific and sensitive detection.

  • Validation: The bioanalytical method must be validated according to regulatory guidelines to ensure accuracy, precision, selectivity, stability, and reproducibility.[13][17]

Conclusion: An Integrated Approach for Success

The in vivo evaluation of this compound analogs is a critical step in their development as potential therapeutic agents. By adopting a strategic and integrated approach that combines robust experimental design, carefully executed protocols, and validated bioanalytical methods, researchers can generate the high-quality data necessary to make informed decisions and advance promising candidates toward clinical investigation. This guide provides a foundational framework for this endeavor, emphasizing the importance of scientific rigor and a deep understanding of the interplay between the compound and the biological system.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and frequently asked questions to navigate the challenges of synthesizing this valuable fluorinated pyridine intermediate.

Introduction

This compound is a key building block in medicinal chemistry, valued for the unique properties imparted by its fluorine and amino substituents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a final drug compound, while the amino and carboxylic acid groups provide versatile handles for further chemical modification.[1]

The synthesis of this molecule, however, is not without its challenges. The electron-deficient nature of the pyridine ring, while facilitating certain reactions, can also lead to side products and purification difficulties. This guide is structured to address these potential issues in a practical, question-and-answer format, grounded in the principles of organic chemistry.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most logical and common approach to synthesizing this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a halide (typically chloride) at the 4-position of a 6-fluoronicotinic acid precursor with an amine source.

The pyridine ring is inherently electron-deficient, and this effect is amplified by the electron-withdrawing carboxylic acid group. This electronic nature makes the ring susceptible to attack by nucleophiles, especially at the positions ortho and para to the ring nitrogen and the carboxylic acid.[2][3][4]

Diagram: Proposed SNAr Synthesis of this compound

SNAr_Mechanism Start 4-Chloro-6-fluoronicotinic acid Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Nucleophilic Attack Ammonia Aqueous Ammonia (NH₃/H₂O) Ammonia->Meisenheimer Product This compound Meisenheimer->Product Elimination of Cl⁻ Byproduct Chloride Ion (Cl⁻)

Caption: Proposed SNAr synthesis pathway.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis?

A1: The most common starting material is 4-chloro-6-fluoronicotinic acid . The chloro group at the 4-position is a good leaving group for the SNAr reaction.

Q2: Why is the SNAr reaction the preferred method?

A2: The SNAr mechanism is favored because the pyridine ring is activated towards nucleophilic attack by the electron-withdrawing effects of the ring nitrogen and the carboxylic acid group.[5] This allows for a direct and relatively clean conversion.

Q3: What are the typical reaction conditions?

A3: Typically, the reaction is carried out using aqueous ammonia as the nucleophile at elevated temperatures and pressures, often in a sealed vessel. The temperature can range from 120-180 °C.

Q4: Are there any major safety concerns?

A4: Yes. Heating aqueous ammonia in a sealed vessel will generate significant pressure. It is crucial to use a properly rated pressure vessel and to perform the reaction in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I've run the reaction, but my yield of this compound is very low, or I've only recovered the starting material. What could be the issue?

A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.

Potential Causes & Solutions
Potential Cause Explanation Diagnostic Step Proposed Solution
Insufficient Temperature/Pressure The SNAr reaction on an electron-deficient pyridine ring requires significant activation energy.Review your reaction setup. Was the target temperature reached and maintained? Was the vessel properly sealed to allow for pressure buildup?Increase the reaction temperature in 10-15 °C increments. Ensure your reaction vessel is sealed and capable of withstanding the expected pressure.
Low Concentration of Nucleophile The concentration of ammonia may be too low to drive the reaction to completion.Check the concentration of your aqueous ammonia solution.Use a more concentrated solution of aqueous ammonia (e.g., 28-30%).
Deactivated Starting Material If the carboxylic acid group is deprotonated to a carboxylate under basic conditions, its electron-withdrawing ability is reduced, deactivating the ring towards nucleophilic attack.This is an inherent challenge of the reaction.Consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the amination reaction. The ester can then be hydrolyzed in a subsequent step.
Poor Solubility The starting material may not be sufficiently soluble in the aqueous ammonia to react efficiently.Observe the reaction mixture. Is the starting material fully dissolved?Consider adding a co-solvent such as dioxane or DMSO to improve solubility.

Diagram: Troubleshooting Low Yield

LowYield_Troubleshooting Start Low or No Product Yield Conditions Check Reaction Conditions Start->Conditions Substrate Check Substrate/Solubility Start->Substrate Temp Temperature Too Low? Conditions->Temp Pressure Pressure Too Low? Conditions->Pressure Concentration [NH₃] Too Low? Conditions->Concentration IncreaseTemp Increase Temperature Temp->IncreaseTemp SealVessel Ensure Proper Sealing Pressure->SealVessel UseConcNH3 Use Concentrated NH₃ Concentration->UseConcNH3 Deactivation Carboxylate Deactivation? Substrate->Deactivation Solubility Poor Solubility? Substrate->Solubility ProtectAcid Protect Carboxylic Acid Deactivation->ProtectAcid AddCosolvent Add Co-solvent (e.g., DMSO) Solubility->AddCosolvent

Caption: Decision tree for troubleshooting low product yield.

Problem 2: Presence of Impurities in the Final Product

Q: I've isolated my product, but analytical data (NMR, LC-MS) shows significant impurities. What are the likely side products and how can I get rid of them?

A: Impurity profiling is key to optimizing your synthesis and purification. Here are the most probable impurities and strategies to mitigate and remove them.

Common Impurities and Their Origin
Impurity Structure Origin Identification
Starting Material 4-Chloro-6-fluoronicotinic acidIncomplete reaction.Signal corresponding to the starting material in 1H NMR and a mass peak for the starting material in LC-MS.
Hydrolysis Product 4-Hydroxy-6-fluoronicotinic acidThe hydroxide ions in aqueous ammonia can also act as a nucleophile, displacing the chloride.A mass peak corresponding to the addition of an -OH group and loss of -Cl.
Over-amination Product 4,6-Diaminonicotinic acidAt very high temperatures, the fluorine at the 6-position might also be displaced by ammonia.A mass peak corresponding to the addition of a second amino group and loss of fluorine.
Purification Strategies
  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., water/ethanol) can be effective in removing less polar or more polar impurities.

  • Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids.[6]

    • Cation-Exchange: At a low pH, the amino group will be protonated (-NH3+). The product will bind to a strong cation-exchange resin. Impurities without a basic group (like the starting material) will elute first. The product can then be eluted by increasing the pH or the salt concentration.

    • Anion-Exchange: At a high pH, the carboxylic acid will be deprotonated (-COO-). The product will bind to a strong anion-exchange resin. It can be eluted by decreasing the pH.[7]

Problem 3: Difficulty in Product Isolation

Q: The reaction seems to have worked, but I'm struggling to isolate the product from the aqueous reaction mixture. What's the best approach?

A: this compound is zwitterionic, meaning it has both an acidic (carboxylic acid) and a basic (amino) group. This can make its solubility and isolation tricky.

Step-by-Step Isolation Protocol
  • Cool the Reaction Mixture: After the reaction is complete, carefully cool the pressure vessel to room temperature.

  • Remove Excess Ammonia: Gently heat the solution in a fume hood to drive off excess ammonia.

  • Adjust to Isoelectric Point (pI): The product will have its lowest solubility at its isoelectric point. The exact pI is unknown, but for similar aminopyridine carboxylic acids, it is typically in the range of pH 3-5.

  • Acidification: Slowly add aqueous HCl (e.g., 1-2 M) to the solution while monitoring the pH. You should see a precipitate form as you approach the pI.

  • Cool and Filter: Once precipitation is maximal, cool the mixture in an ice bath to further decrease solubility, then collect the solid product by vacuum filtration.

  • Wash and Dry: Wash the collected solid with cold water and then with a small amount of a non-polar solvent like diethyl ether to help remove residual water. Dry the product under vacuum.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This is a representative protocol based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

  • To a 100 mL stainless steel pressure vessel, add 4-chloro-6-fluoronicotinic acid (5.0 g, 28.5 mmol).

  • Add concentrated aqueous ammonia (28-30%, 50 mL).

  • Seal the vessel and place it in a heating mantle behind a blast shield.

  • Heat the mixture to 150 °C with stirring for 12 hours.

  • After 12 hours, turn off the heat and allow the vessel to cool completely to room temperature.

  • Carefully open the vessel in a well-ventilated fume hood.

  • Transfer the reaction mixture to a beaker and gently heat on a hotplate to drive off excess ammonia.

  • Cool the solution in an ice bath and slowly add 2 M HCl with stirring until the pH is approximately 4.

  • A precipitate should form. Continue stirring in the ice bath for 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold deionized water (2 x 20 mL), and dry under vacuum to yield this compound as a solid.

Protocol 2: Purification by Cation-Exchange Chromatography
  • Prepare a column with a strong cation-exchange resin (e.g., Dowex 50WX8) and equilibrate with deionized water.

  • Dissolve the crude product in a minimal amount of dilute aqueous HCl (e.g., 0.1 M) and load it onto the column.

  • Wash the column with deionized water to elute non-basic impurities.

  • Elute the desired product using a dilute aqueous ammonia solution (e.g., 2% v/v).

  • Collect the fractions containing the product (monitor by TLC or UV-Vis spectroscopy).

  • Combine the product-containing fractions and remove the solvent under reduced pressure.

  • The resulting solid can be further purified by recrystallization if necessary.

Analytical Characterization

To ensure the identity and purity of your synthesized this compound, the following analytical techniques are recommended:

  • 1H NMR: Expect to see two aromatic protons in the pyridine ring, likely as singlets or doublets depending on the coupling constants. The chemical shifts will be influenced by the amino and fluoro substituents.

  • 19F NMR: A singlet should be observed for the fluorine atom.

  • LC-MS: This will confirm the molecular weight of the product (C6H5FN2O2, MW: 156.11 g/mol ) and help to identify any impurities.

  • Melting Point: A sharp melting point is a good indicator of purity.

References

Technical Support Center: Optimization of Reaction Conditions for 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Amino-6-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated pyridine derivative. We provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful and efficient production of high-purity this compound.

I. Synthetic Strategies and Key Considerations

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the amino group onto a di-substituted pyridine ring. The choice of starting material is critical and will dictate the specific challenges you may encounter. Two plausible synthetic routes are outlined below.

Route A: Amination of a Dihalo-Nicotinic Acid Derivative

This route begins with a precursor such as 4,6-difluoronicotinic acid or 4-chloro-6-fluoronicotinic acid. The key challenge in this approach is controlling the regioselectivity of the amination reaction.

Route B: Nitration and Reduction of 6-Fluoronicotinic Acid

This strategy involves the nitration of 6-fluoronicotinic acid, followed by the reduction of the nitro group to an amino group. The primary challenge here is controlling the regioselectivity of the initial nitration step and ensuring complete reduction without affecting the fluorine substituent.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound.

Q1: What is the most common starting material for the synthesis of this compound?

While there is no single "most common" starting material, a logical precursor is a dihalogenated nicotinic acid, such as 4,6-difluoronicotinic acid or 4-chloro-6-fluoronicotinic acid[1][2]. The fluorine atom at the 6-position is generally a good leaving group in nucleophilic aromatic substitution (SNAr) reactions on pyridine rings[3][4]. The choice between a fluoro or chloro substituent at the 4-position will influence the reaction conditions required for selective amination.

Q2: How can I control the regioselectivity of the amination reaction on a 4,6-dihalonicotinic acid derivative?

Controlling regioselectivity is a critical aspect of this synthesis. In a 4,6-dihalopyridine system, the 4-position is generally more activated towards nucleophilic attack than the 6-position due to the electron-withdrawing effect of the ring nitrogen[5][6]. However, the nature of the leaving group also plays a significant role, with fluorine being more facile to displace than chlorine in many SNAr reactions[3].

To favor amination at the 4-position:

  • Use a milder aminating agent: Reagents like ammonia or a protected amine source may exhibit greater selectivity for the more activated 4-position.

  • Optimize reaction temperature: Lower temperatures can enhance selectivity.

  • Choice of solvent: The solvent can influence the relative reactivity of the two positions. Aprotic polar solvents like DMSO or DMF are commonly used[7].

Q3: What are the typical aminating agents used for this type of reaction?

A variety of aminating agents can be employed, including:

  • Aqueous or anhydrous ammonia: Often used in a sealed vessel under pressure.

  • Sodium amide (NaNH₂): A strong nucleophile, but its high basicity can sometimes lead to side reactions[8].

  • Protected amines: Such as benzylamine, followed by a deprotection step. This can sometimes offer better control and solubility.

  • Ammonium hydroxide: A readily available and convenient source of ammonia.

Q4: My reaction is sluggish or not going to completion. What should I do?

Several factors can contribute to a slow or incomplete reaction:

  • Insufficient activation of the pyridine ring: While the fluorine and the ring nitrogen are activating, the presence of the carboxylic acid group (or its carboxylate form under basic conditions) can influence reactivity.

  • Poor leaving group: If you are using a chloro or bromo derivative, higher temperatures or a more potent nucleophile might be necessary[3][9].

  • Inadequate temperature: SNAr reactions on less activated rings often require elevated temperatures[3].

  • Solvent effects: Ensure your reactants are soluble in the chosen solvent at the reaction temperature.

Q5: I am observing the formation of an isomeric byproduct. How can I improve the purity of my product?

The formation of the 6-amino isomer is a likely side reaction. To minimize this:

  • Re-evaluate your reaction conditions: As discussed in Q2, adjusting the temperature, aminating agent, and solvent can improve regioselectivity.

  • Purification strategy: Careful purification by crystallization is often effective for separating isomers of aminonicotinic acids. The solubility of the desired product and the isomeric impurity may differ significantly at various pH values[7].

Q6: Is decarboxylation a concern during this synthesis?

Yes, decarboxylation can be a potential side reaction, especially under harsh thermal or pH conditions[9][10][11]. The presence of an amino group on the pyridine ring can influence the stability of the carboxylic acid functionality. It is advisable to monitor for the formation of 4-amino-6-fluoropyridine as a potential byproduct, particularly if the reaction is conducted at high temperatures for extended periods.

III. Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Inactive starting material. 2. Insufficiently strong nucleophile. 3. Reaction temperature is too low. 4. Poor solubility of reactants. 5. Deactivation of the nucleophile by the carboxylic acid proton.1. Verify the identity and purity of your starting material using NMR or LC-MS. 2. Consider using a stronger aminating agent or adding a catalyst if applicable. 3. Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or LC-MS. 4. Choose a solvent in which both the substrate and the aminating agent are soluble at the reaction temperature (e.g., DMSO, DMF, NMP)[7]. 5. If using a basic aminating agent, consider protecting the carboxylic acid as an ester prior to amination, followed by hydrolysis.
Formation of Multiple Products (Isomeric Impurities) 1. Lack of regioselectivity in the amination step. 2. Competing substitution at the 6-position.1. Lower the reaction temperature to enhance selectivity. 2. Use a less reactive aminating agent. 3. If starting with a 4-chloro-6-fluoro derivative, the fluorine at the 6-position might be more reactive under certain conditions. Consider using a 4-fluoro-6-chloro starting material if amination at the 4-position is desired.
Product Degradation (e.g., Decarboxylation) 1. Excessive reaction temperature. 2. Prolonged reaction time. 3. Extreme pH during workup or purification.1. Optimize the reaction to proceed at the lowest possible temperature. 2. Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reaction. 3. Maintain a neutral or slightly acidic pH during workup and purification if possible. Avoid strongly acidic or basic conditions at elevated temperatures[12].
Difficulty in Product Isolation and Purification 1. Product is highly soluble in the reaction solvent. 2. Similar polarity of the product and byproducts. 3. Zwitterionic nature of the product.1. After the reaction, try precipitating the product by adding an anti-solvent. 2. Utilize pH-controlled crystallization. The solubility of aminonicotinic acids is highly pH-dependent. Adjusting the pH to the isoelectric point can induce crystallization[7][13]. 3. Ion-exchange chromatography can be an effective purification method for amino acids[14].
Inconsistent Results 1. Variability in reagent quality. 2. Presence of moisture or oxygen in the reaction. 3. Inconsistent heating or stirring.1. Use high-purity, anhydrous reagents and solvents. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure uniform heating and efficient stirring to maintain a homogeneous reaction mixture.

IV. Experimental Protocols

The following are generalized protocols that can be adapted and optimized for the synthesis of this compound.

Protocol 1: Amination of 4-Chloro-6-fluoronicotinic Acid

This protocol outlines a potential pathway starting from a dihalo-nicotinic acid.

Step 1: Amination

  • In a sealed pressure vessel, dissolve 4-chloro-6-fluoronicotinic acid (1.0 eq) in a suitable solvent such as dioxane or DMSO.

  • Add aqueous ammonium hydroxide (10-20 eq).

  • Heat the mixture to 100-150°C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Purification

  • Carefully vent the pressure vessel.

  • Acidify the reaction mixture with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., water/ethanol) to obtain pure this compound. The pH of the crystallization medium can be adjusted to optimize recovery and purity[7].

Protocol 2: Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is a good starting point.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Note: For more accurate quantification of amino acids, pre-column derivatization with reagents like o-phthalaldehyde (OPA) or 9-fluorenylmethylchloroformate (FMOC) followed by fluorescence detection can be employed[5][15][16][17].

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The aromatic protons will show characteristic splitting patterns. The chemical shifts will be influenced by the positions of the amino, fluoro, and carboxylic acid groups.

  • ¹³C NMR: The carbon signals will provide information about the carbon skeleton of the molecule.

  • ¹⁹F NMR: A singlet peak will confirm the presence of the fluorine atom. The chemical shift will be characteristic of a fluorine atom on a pyridine ring[18][19][20].

V. Visualizing the Synthetic Workflow

The following diagrams illustrate the proposed synthetic pathways and a troubleshooting decision tree.

Synthetic_Pathway_A start 4,6-Dihalonicotinic Acid (e.g., 4-Chloro-6-fluoronicotinic acid) step1 Amination (NH4OH, heat, pressure) start->step1 Nucleophilic Aromatic Substitution (SNAr) product This compound step1->product Work-up & Purification (Acidification, Crystallization) Troubleshooting_Workflow start Low Yield or Incomplete Reaction q1 Is Starting Material Pure? start->q1 a1_yes Yes q1->a1_yes a1_no No (Purify Starting Material) q1->a1_no q2 Are Reaction Conditions Optimal? a1_yes->q2 a2_yes Yes q2->a2_yes a2_no No (Increase Temp., Change Solvent, Use Stronger Nucleophile) q2->a2_no q3 Isomeric Impurities Present? a2_yes->q3 a3_yes Yes (Lower Temp., Use Milder Nucleophile, Optimize Purification) q3->a3_yes a3_no No q3->a3_no end Successful Optimization a3_yes->end a3_no->end

References

Technical Support Center: Purification of 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-6-fluoronicotinic acid (CAS 1242336-78-2). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Due to the limited specific literature on the purification of this exact molecule, this guide synthesizes established principles from analogous compounds, such as aminonicotinic acids and fluorinated pyridines, to provide robust and scientifically-grounded troubleshooting advice.

Understanding the Molecule: Physicochemical Properties

This compound is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. Its zwitterionic nature at its isoelectric point influences its solubility and chromatographic behavior. Understanding its properties is the first step in troubleshooting any purification process.

PropertyPredicted/Reported ValueSignificance for Purification
Molecular Formula C₆H₅FN₂O₂-
Molecular Weight 156.11 g/mol Important for characterization.
Boiling Point 416.9±45.0 °C (Predicted)[1]High boiling point suggests non-volatile nature.
Density 1.535±0.06 g/cm³ (Predicted)[1]-
pKa 3.41±0.10 (Predicted, acidic)[2]The carboxylic acid pKa is crucial for acid-base extraction.
pKa (amino group) (Estimated ~3-5)The pKa of the pyridinic nitrogen and amino group will influence its behavior in acidic solutions.
Appearance Likely a solid, similar to related compounds which are powders or crystals.[2][3]Visual inspection for impurities.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Recrystallization Issues

Question 1: My this compound is not crystallizing from solution. What should I do?

This is a common issue often related to supersaturation or solvent choice.[4]

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates nucleation sites for crystal growth.[4]

    • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the solution to act as a template for crystallization.[4]

  • Re-evaluate Solvent Volume:

    • You may have used too much solvent, making the solution too dilute for crystals to form.[4] Gently heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool slowly again.[4][5]

  • Cooling Rate:

    • Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[5][6] Slow cooling promotes the formation of larger, purer crystals.[6]

Question 2: An oil is forming instead of crystals during recrystallization. How can I fix this?

"Oiling out" occurs when the solute comes out of solution above its melting point or when there are significant impurities.[4][6]

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to lower the saturation point, and then allow it to cool slowly.[4][6]

  • Lower the Cooling Temperature: The issue might be that the boiling point of your solvent is higher than the melting point of your compound. Try a lower-boiling point solvent if possible.

  • Solvent System Modification: For polar compounds like aminonicotinic acids, a mixed solvent system (e.g., ethanol/water) can be effective.[7] Dissolve the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then slowly add the "poor" solvent (e.g., water) until turbidity persists. Then, add a drop of the "good" solvent to clarify and allow to cool.

Column Chromatography Challenges

Question 3: My compound is not moving from the origin on my silica gel TLC/column. What's wrong?

This indicates that your eluent (solvent system) is not polar enough to move the highly polar this compound off the polar silica gel stationary phase.[8]

Troubleshooting Steps:

  • Increase Eluent Polarity:

    • Gradually increase the proportion of the more polar solvent in your mobile phase. For example, if you are using a dichloromethane (DCM)/methanol (MeOH) system, increase the percentage of MeOH.[9]

    • A common solvent system for aminonicotinic acids involves a gradient of DCM and MeOH.[10]

  • Add a Modifier:

    • To counteract the acidic nature of silica gel and prevent peak tailing of basic compounds, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[10]

    • Alternatively, a small amount of acetic or formic acid can be added to the eluent to protonate the amino group and improve chromatography, though this is less common for basic compounds on silica.

Question 4: My compound is streaking badly on the TLC plate/column. How can I get sharp bands?

Streaking is often caused by overloading the column, poor solubility in the eluent, or strong interactions with the stationary phase.

Troubleshooting Steps:

  • Reduce Sample Load: Ensure you are not loading too much crude material onto your column.

  • Use a Modifier: As mentioned above, adding triethylamine for a basic compound or a small amount of acid can improve peak shape by minimizing unwanted interactions with the silica gel.

  • Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase chromatography (using a non-polar stationary phase like C18 silica and a polar mobile phase like water/acetonitrile) can be a better option.[11]

Experimental Protocols & Workflows

Protocol 1: Purification by Acid-Base Extraction

This technique is ideal for separating your amphoteric product from neutral organic impurities. It exploits the differential solubility of the compound in its neutral and salt forms.[12][13]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction (to remove basic impurities):

    • Transfer the organic solution to a separatory funnel.

    • Add a dilute aqueous acid (e.g., 1M HCl) and shake well.

    • Allow the layers to separate. The protonated this compound will move to the aqueous layer. Basic impurities will also be in the aqueous layer.

    • Drain the lower aqueous layer.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base (e.g., 1M NaOH or saturated sodium bicarbonate) to neutralize the solution and then make it basic (pH ~8-9), which will precipitate the neutral this compound.

    • Extract the product back into an organic solvent (like ethyl acetate) multiple times.

  • Drying and Concentration:

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the purified compound.

Workflow Diagram: Acid-Base Extraction

G cluster_0 Initial State cluster_1 Step 1: Acid Wash cluster_2 Step 2: Basification & Re-extraction cluster_3 Final Steps start Crude Product in Organic Solvent (e.g., EtOAc) sep_funnel1 Separatory Funnel: + Dilute Aqueous Acid (e.g., 1M HCl) start->sep_funnel1 aq_layer1 Aqueous Layer: Protonated Product & Basic Impurities sep_funnel1->aq_layer1 Product moves to aqueous phase org_layer1 Organic Layer: Neutral & Acidic Impurities sep_funnel1->org_layer1 Discard beaker Beaker: Add Base (e.g., NaOH) to Aqueous Layer until pH ~8-9 aq_layer1->beaker sep_funnel2 Separatory Funnel: + Fresh Organic Solvent (EtOAc) beaker->sep_funnel2 aq_layer2 Aqueous Layer: Inorganic Salts sep_funnel2->aq_layer2 Discard org_layer2 Organic Layer: Purified Product sep_funnel2->org_layer2 dry Dry Organic Layer (e.g., Na2SO4) org_layer2->dry evap Evaporate Solvent dry->evap final_product Pure this compound evap->final_product

Caption: Acid-Base Purification Workflow

Protocol 2: Purification by Recrystallization

This is a powerful technique for purifying solid compounds, assuming a suitable solvent can be found.

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For a polar molecule like this, consider polar protic solvents like water, ethanol, or a mixture of the two.[14]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent dropwise until the solid just dissolves.[5]

  • Decolorization (if needed): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.[15]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly.

Troubleshooting Logic for Recrystallization

G start Start Recrystallization cool Cool Hot Saturated Solution start->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success no_crystals No Crystals Form observe->no_crystals Problem oil Oily Precipitate Forms observe->oil Problem success Collect Pure Crystals crystals->success action_seed Add Seed Crystal or Scratch Flask no_crystals->action_seed Try First action_evap Reduce Solvent Volume & Recool no_crystals->action_evap If Seeding Fails action_reheat Reheat, Add More Solvent, Cool Slowly oil->action_reheat action_seed->cool action_evap->cool failure Consider Different Purification Method action_evap->failure If still no crystals action_reheat->cool action_reheat->failure If oiling persists

Caption: Recrystallization Troubleshooting Flowchart

References

Technical Support Center: Synthesis of 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-fluoronicotinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. As a key intermediate in pharmaceutical development, achieving a high yield and purity of this compound is critical. This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues and optimize your synthetic route.

Section 1: Synthesis Strategy & Common Challenges

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields. A common and logical synthetic approach involves the sequential introduction of the amino and fluoro groups onto a pre-existing nicotinic acid backbone. The workflow below outlines a representative pathway that will be the basis for our troubleshooting guide.

Synthesis_Workflow SM 6-Chloronicotinic Acid Int1 4-Nitro-6-chloronicotinic Acid SM->Int1 Nitration (HNO₃/H₂SO₄) Int2 4-Amino-6-chloronicotinic Acid Int1->Int2 Reduction (e.g., Fe/HCl, H₂/Pd-C) FP This compound Int2->FP Fluorination (Halex) (e.g., KF, DMSO)

Caption: A representative synthetic workflow for this compound.

The primary challenges in this synthesis are often related to:

  • Controlling regioselectivity during the nitration step.

  • Achieving complete reduction of the nitro group without affecting other functionalities.

  • The efficiency of the nucleophilic aromatic substitution (SNAr) , or Halex (Halogen Exchange), reaction to introduce the fluorine atom, which is often the most critical and lowest-yielding step.

  • Purification of the final zwitterionic product.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is consistently below 30%. What are the most common culprits and how can I begin troubleshooting?

Low overall yield is a frequent issue that can stem from problems in any of the synthetic steps. A systematic approach is essential for diagnosis.

Troubleshooting_Flowchart cluster_analysis Analysis Phase cluster_diagnosis Diagnosis & Action decision decision start Low Overall Yield check_purity 1. Verify Starting Material & Reagent Purity start->check_purity analyze_crude 2. Analyze Crude Product from Each Step (TLC, HPLC, NMR) check_purity->analyze_crude decision_node Crude Mixture Composition analyze_crude->decision_node What does analysis show? incomplete_rxn Incomplete Reaction: - Extend reaction time - Increase temperature moderately - Check catalyst activity side_products Major Side Products: - Re-evaluate reaction conditions - Adjust stoichiometry - Lower temperature purification_loss Significant Purification Loss: - Optimize recrystallization solvent - Adjust pH during workup - Consider alternative purification decision_node->incomplete_rxn High % of Starting Material decision_node->side_products Multiple Unidentified Peaks/Spots decision_node->purification_loss Good Crude Yield, Poor Final Yield

Caption: A decision tree for troubleshooting low synthesis yields.

Answer: To diagnose the issue, break down the problem systematically:

  • Incomplete Reactions: One or more steps may not be proceeding to completion. This is common in heterogeneous reactions (like catalytic hydrogenation) or when reagents have degraded.

    • Solution: Monitor each reaction's progress meticulously using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] This allows you to determine the optimal reaction time. If a reaction stalls, consider moderately increasing the temperature or adding fresh catalyst/reagent.

  • Side Reactions: The formation of byproducts is a major cause of yield loss. In this specific synthesis, potential side reactions include over-nitration, incomplete reduction, or hydrolysis of intermediates.

    • Solution: Optimize reaction conditions (temperature, solvent, stoichiometry) for each step to enhance selectivity. For instance, controlling the temperature during nitration is crucial to prevent the formation of dinitro species.

  • Purification Losses: Significant material loss can occur during workup and purification, especially with polar, zwitterionic molecules like amino acids.[3]

    • Solution: Carefully optimize your purification strategy. For recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling. During aqueous workups, be mindful of the product's solubility at different pH values.

The table below summarizes these common issues and their primary solutions.

SymptomPotential Cause(s)Recommended Actions
Low Yield in Nitration - Incorrect acid ratio or temperature. - Insufficient reaction time.- Maintain temperature strictly (e.g., 0-10 °C). - Monitor via TLC until starting material is consumed.
Low Yield in Reduction - Catalyst poisoning or deactivation.[2] - Incomplete reaction.- Use fresh, high-quality catalyst (e.g., Pd/C). - Ensure proper hydrogen pressure and agitation.
Low Yield in Fluorination - Presence of water in reagents/solvent. - Insufficient temperature. - Poor fluoride source reactivity.- Use anhydrous solvents and reagents. - Increase temperature (e.g., 150-180 °C in DMSO). - Consider using spray-dried KF or a phase-transfer catalyst.
Poor Recovery After Workup - Product remains dissolved in mother liquor. - Incorrect pH for precipitation.- Minimize solvent volume for recrystallization.[3] - Adjust pH to the isoelectric point to minimize solubility.
Q2: The fluorination of 4-Amino-6-chloronicotinic acid is inefficient. How can I improve the yield of this critical step?

Answer: This is a nucleophilic aromatic substitution (SNAr), specifically a Halex reaction. Its success is highly dependent on several factors. The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group facilitates the attack, but the electron-donating amino group can hinder it.

Caption: Simplified mechanism for the SNAr fluorination step.

Here’s how to optimize the reaction:

  • Fluoride Source: The choice of fluoride salt is critical.

    • Potassium Fluoride (KF): Most common and cost-effective. However, its low solubility in organic solvents is a major drawback. Use spray-dried KF to maximize surface area and reactivity.

    • Cesium Fluoride (CsF): More soluble and reactive than KF but also more expensive. It can often improve yields where KF fails.

    • Tetrabutylammonium Fluoride (TBAF): Highly soluble and reactive but often supplied as a hydrate, which is detrimental. Anhydrous TBAF is required but can be challenging to handle.[4]

  • Solvent: A polar aprotic solvent is required to solubilize the fluoride salt and stabilize the charged intermediate (Meisenheimer complex).

    • DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide): Excellent choices. Reactions are typically run at high temperatures (140-180 °C). Ensure you are using high-purity, anhydrous grades.

    • Sulfolane: A very polar solvent with a high boiling point, suitable for reactions requiring temperatures >180 °C.

  • Anhydrous Conditions: This is arguably the most critical parameter. Trace amounts of water will hydrate the fluoride ions, drastically reducing their nucleophilicity.

    • Action: Dry all glassware thoroughly. Use anhydrous solvents. If using KF, consider azeotropic removal of water with toluene before adding your reaction solvent and substrate.

  • Phase-Transfer Catalysis: To improve the solubility and reactivity of KF, a phase-transfer catalyst can be employed.

    • Examples: Kryptofix 2.2.2 (K222) or 18-crown-6. These agents chelate the potassium ion, making the "naked" fluoride anion a much more potent nucleophile.[5][6] Use at catalytic amounts (5-10 mol%).

Q3: What are the best analytical methods to monitor the reaction and assess the purity of the final product?

Answer: Effective analytical monitoring is key to successful optimization and ensuring the quality of your final compound. A multi-technique approach is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for both reaction monitoring and final purity assessment.[7]

    • Method: A reversed-phase C18 column is typically effective.[7] Due to the polar nature of the analyte, a mobile phase with a low pH (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile) is often required to ensure good peak shape by suppressing the ionization of the carboxylic acid and protonating the amine.

    • Detection: UV detection is suitable as the pyridine ring is a strong chromophore. A photodiode array (PDA) detector can provide additional spectral information to help identify peaks.

  • Thin Layer Chromatography (TLC): Excellent for rapid, qualitative reaction monitoring.

    • Method: Use silica plates. The mobile phase will need to be relatively polar to move the spot off the baseline. A mixture like Dichloromethane:Methanol (e.g., 9:1) with a few drops of acetic acid or ammonia can be a good starting point to modulate the retention factor (Rf).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product.

    • ¹H NMR: Will confirm the aromatic substitution pattern.

    • ¹⁹F NMR: A simple and powerful tool to confirm the successful incorporation of fluorine. The final product should show a singlet or a doublet (if coupled to a nearby proton).

    • ¹³C NMR: Provides further structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.[7] Coupling HPLC to a mass spectrometer (LC-MS) is exceptionally powerful for identifying byproducts in the crude reaction mixture.

Section 3: Experimental Protocols

The following protocols are provided as a validated starting point for your experiments.

Protocol 1: Optimized Fluorination of 4-Amino-6-chloronicotinic Acid

This protocol emphasizes the stringent anhydrous conditions required for success.

Materials:

  • 4-Amino-6-chloronicotinic acid (1.0 eq)

  • Spray-dried Potassium Fluoride (KF) (3.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Toluene

  • 5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Drying the Reagents: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap, add 4-Amino-6-chloronicotinic acid and spray-dried KF. Add toluene to the flask.

  • Azeotropic Water Removal: Heat the mixture to reflux for 2-3 hours, collecting any water in the Dean-Stark trap. This step is crucial for removing residual moisture.

  • Solvent Exchange: Allow the flask to cool slightly and carefully distill off the toluene under reduced pressure.

  • Reaction Setup: Backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous DMSO via cannula.

  • Fluorination Reaction: Heat the reaction mixture to 160-170 °C with vigorous stirring. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC (approximately every 4-6 hours). The reaction may take 24-48 hours to reach completion.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice water.

    • Acidify the aqueous solution to pH ~2-3 with 5 M HCl. The product should precipitate.

    • Stir the slurry for 30 minutes in an ice bath, then collect the solid by vacuum filtration.

    • Wash the solid with cold water.

  • Purification:

    • The crude solid can be purified by recrystallization. A common solvent system is an ethanol/water mixture.

    • Dissolve the crude product in a minimal amount of hot solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: HPLC Method for Purity Analysis

This is a general-purpose method; optimization may be required.

  • Instrument: HPLC with UV/PDA Detector

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of sample in a 50:50 mixture of Mobile Phase A:B to a concentration of ~0.5 mg/mL.

References

Technical Support Center: Synthesis of 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-6-fluoronicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is to not only provide solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Synthesis Overview: A Common Synthetic Approach

A prevalent synthetic route to this compound involves a multi-step process, typically starting from a substituted pyridine. A common strategy is the oxidation of a readily available precursor to form the nicotinic acid, followed by the introduction of the amino group. This guide will focus on a plausible and chemically sound pathway: the oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid, followed by nitration and subsequent reduction to yield the final product.

Synthesis_Pathway 2-fluoro-5-methylpyridine 2-fluoro-5-methylpyridine 6-fluoronicotinic_acid 6-fluoronicotinic_acid 2-fluoro-5-methylpyridine->6-fluoronicotinic_acid Oxidation (e.g., KMnO4) 6-fluoro-4-nitronicotinic_acid 6-fluoro-4-nitronicotinic_acid 6-fluoronicotinic_acid->6-fluoro-4-nitronicotinic_acid Nitration (e.g., HNO3/H2SO4) 4-Amino-6-fluoronicotinic_acid 4-Amino-6-fluoronicotinic_acid 6-fluoro-4-nitronicotinic_acid->4-Amino-6-fluoronicotinic_acid Reduction (e.g., H2/Pd-C, SnCl2)

Caption: A plausible synthetic route to this compound.

Part 1: Oxidation of 2-fluoro-5-methylpyridine to 6-fluoronicotinic acid

This initial step involves the oxidation of the methyl group to a carboxylic acid. While seemingly straightforward, this transformation can be prone to incomplete reactions and the formation of side products.

Frequently Asked Questions (FAQs)

Q1: My yield of 6-fluoronicotinic acid is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this oxidation step can stem from several factors:

  • Incomplete Reaction: The oxidation of the methyl group on the pyridine ring can be sluggish. Ensure that you are using a sufficient excess of the oxidizing agent, such as potassium permanganate (KMnO₄), and that the reaction is heated for an adequate duration. A patent describing a similar synthesis suggests heating at 95-100°C for several hours[1][2].

  • Over-oxidation and Ring Opening: While less common for the pyridine ring itself under these conditions, aggressive oxidation can potentially lead to ring cleavage, especially if reaction temperatures are too high or reaction times are excessively long.

  • Product Loss During Workup: 6-fluoronicotinic acid has some solubility in water. During the workup, ensure that the aqueous solution is sufficiently acidified (pH 2-4) to fully precipitate the product before filtration. Additional extractions of the acidic aqueous layer with an organic solvent like ethyl acetate can help recover dissolved product[1].

Troubleshooting Workflow: Low Yield in Oxidation

Oxidation_Troubleshooting start Low Yield of 6-fluoronicotinic acid check_completeness Is the reaction going to completion? (Check via TLC/LC-MS) start->check_completeness side_products Are significant side products observed? start->side_products incomplete Incomplete Reaction check_completeness->incomplete No workup_issue Is product being lost during workup? check_completeness->workup_issue Yes increase_oxidant Increase molar excess of KMnO4 incomplete->increase_oxidant increase_time_temp Increase reaction time or temperature cautiously increase_oxidant->increase_time_temp adjust_ph Ensure pH is 2-4 for precipitation workup_issue->adjust_ph workup_issue->side_products No, but yield is still low extract_aqueous Perform additional extractions of the aqueous layer adjust_ph->extract_aqueous characterize_impurities Characterize impurities (LC-MS, NMR) side_products->characterize_impurities Yes

Caption: Troubleshooting workflow for low yield in the oxidation step.

Q2: My isolated 6-fluoronicotinic acid is contaminated with a brown/black solid. What is it and how can I remove it?

A2: The brown/black solid is likely manganese dioxide (MnO₂), a byproduct of the potassium permanganate oxidation. It is crucial to remove this insoluble material effectively.

  • Hot Filtration: Filter the reaction mixture while it is still hot. This will remove the bulk of the MnO₂.

  • Celatom® or Celite® Filtration: For fine particles of MnO₂, a pad of Celatom® or Celite® on your filter paper can be very effective.

  • Reductive Quench: Before filtration, you can add a reducing agent like sodium bisulfite or oxalic acid to the hot reaction mixture until the purple color of the permanganate is gone and the brown MnO₂ dissolves to form soluble Mn²⁺ salts. Be cautious as this can be exothermic.

Q3: I am observing a significant amount of unreacted 2-fluoro-5-methylpyridine in my crude product. What should I do?

A3: The presence of unreacted starting material points towards an incomplete reaction. Consider the following adjustments:

  • Reaction Time and Temperature: As mentioned, ensure the reaction is heated for a sufficient period. Monitor the reaction progress by TLC or LC-MS.

  • Molar Ratio of Oxidant: A higher molar excess of KMnO₄ may be required. A common starting point is 2-3 equivalents.

  • Stirring: Ensure efficient stirring to maintain a good suspension of the reactants, as this is a heterogeneous reaction mixture.

Potential Side Product/Issue Likely Cause Recommended Action
Unreacted 2-fluoro-5-methylpyridineIncomplete reactionIncrease reaction time, temperature, or molar excess of oxidant. Improve stirring.
Manganese dioxide contaminationByproduct of KMnO₄ oxidationHot filtration, use of filter aid (Celite®), or a reductive quench before filtration.
Low product precipitationIncorrect pH during workupAdjust aqueous phase to pH 2-4 with a strong acid like HCl.
Product loss in aqueous phaseModerate water solubility of the productPerform multiple extractions of the aqueous layer with a suitable organic solvent.

Part 2: Nitration of 6-fluoronicotinic acid

Introducing a nitro group at the 4-position is a key step towards amination. However, the pyridine ring is electron-deficient, and the existing substituents (fluoro and carboxylic acid) are deactivating, making this electrophilic aromatic substitution challenging.

Frequently Asked questions (FAQs)

Q1: The nitration of 6-fluoronicotinic acid is not proceeding, or the yields are very low. What is causing this and how can I drive the reaction?

A1: The low reactivity is due to the electron-withdrawing nature of the pyridine nitrogen, the fluoro group, and the carboxylic acid group. To overcome this, you will likely need harsh reaction conditions:

  • Strong Nitrating Agents: A mixture of fuming nitric acid and concentrated sulfuric acid (oleum) is often necessary.

  • Elevated Temperatures: The reaction may require heating to temperatures above 100°C. However, this increases the risk of side reactions.

  • Activation of the Carboxylic Acid: In some cases, converting the carboxylic acid to an ester may slightly reduce its deactivating effect, but this adds extra steps to the synthesis.

Q2: I am concerned about the regioselectivity of the nitration. Will I get other isomers?

A2: While the 4-position is electronically favored for nucleophilic attack, electrophilic substitution is more complex. The directing effects of the existing substituents will play a key role. The fluoro group at the 6-position and the carboxylic acid at the 3-position will direct incoming electrophiles. While nitration at the 4-position is expected, the formation of other isomers cannot be entirely ruled out, especially under harsh conditions. Careful analysis of the crude product by ¹H and ¹⁹F NMR is essential to confirm the regiochemistry.

Q3: I am observing gas evolution and a loss of my desired product mass, suggesting decarboxylation. How can I prevent this?

A3: Decarboxylation of pyridine carboxylic acids can occur at high temperatures, especially in strong acid. This is a significant potential side reaction during nitration[3][4].

  • Temperature Control: Carefully control the reaction temperature. Use the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Reaction Time: Avoid prolonged reaction times at high temperatures. Monitor the reaction closely and stop it once the starting material is consumed.

  • Alternative Routes: If decarboxylation is a major issue, consider alternative strategies for introducing the amino group that do not require high-temperature nitration.

Potential Side Product/Issue Likely Cause Recommended Action
Incomplete NitrationDeactivated pyridine ringUse stronger nitrating agents (fuming HNO₃/oleum) and elevated temperatures.
Isomer FormationCompeting directing effectsOptimize reaction conditions (temperature, time) and carefully characterize the product mixture.
DecarboxylationHigh temperature in strong acidMaintain the lowest possible reaction temperature and minimize reaction time.
SulfonationReaction with sulfuric acid at high temperaturesUse oleum with caution and avoid excessively high temperatures.

Part 3: Reduction of 6-fluoro-4-nitronicotinic acid

The final step is the reduction of the nitro group to an amine. This is a common transformation, but the nature of the substrate can lead to specific challenges.

Frequently Asked Questions (FAQs)

Q1: My reduction of the nitro group is incomplete. What are some reliable methods for this transformation?

A1: Several methods can be employed for this reduction. If one is not working well, consider the following alternatives:

  • Catalytic Hydrogenation: This is often a clean and effective method. A palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere is a standard choice. Ensure the catalyst is active and not poisoned.

  • Metal/Acid Reduction: A classic method is the use of tin(II) chloride (SnCl₂) in an acidic medium (e.g., HCl) or iron (Fe) powder in acetic acid. These methods are generally robust and high-yielding.

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine with a catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas.

Q2: I am observing side products in my final product after reduction. What could they be?

A2: Incomplete reduction can lead to the formation of intermediates like nitroso and hydroxylamine species. Over-reduction or side reactions can also occur.

  • Hydrodefluorination: A potential side reaction during catalytic hydrogenation is the removal of the fluorine atom to give 4-aminonicotinic acid. This is more likely with aggressive catalysts or prolonged reaction times. Using a less active catalyst or carefully monitoring the reaction can help minimize this.

  • Condensation Products: Under certain conditions, the intermediate nitroso and hydroxylamine compounds can condense to form azoxy and azo compounds, which are often colored impurities.

Q3: My final this compound product is unstable and darkens over time. Why is this happening and how can I store it?

A3: Aminopyridines, especially those with electron-donating amino groups, can be susceptible to air oxidation, which leads to the formation of colored impurities.

  • Purification: Ensure the final product is highly pure. Trace metal impurities can catalyze oxidation.

  • Storage Conditions: Store the product under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light and heat. Storing it in a freezer can also help prolong its shelf life.

General Purification and Analytical Guidance

Q: What are the recommended methods for purifying the final product?

A: Recrystallization is a common and effective method for purifying this compound. Due to its amphoteric nature, the choice of solvent is crucial. You may need to experiment with polar solvents or solvent mixtures, such as ethanol/water or dioxane. Adjusting the pH of the solution can also aid in selective precipitation.

Q: What are the best analytical techniques for assessing purity and identifying side products?

A: A combination of techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the final product and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the molecular weights of side products, which provides clues to their structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for structural elucidation of the final product and any isolated impurities. ¹⁹F NMR is particularly useful for tracking reactions involving fluorinated compounds.

References

Overcoming solubility issues with 4-Amino-6-fluoronicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-6-fluoronicotinic Acid

A Senior Application Scientist's Guide to Overcoming Solubility Challenges

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists who are navigating the experimental challenges posed by this compound's limited solubility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve these issues effectively. This document is structured as a dynamic resource, addressing common questions and troubleshooting scenarios encountered in the lab.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about this compound to provide a solid understanding of its chemical behavior.

Q1: What are the key structural features of this compound that influence its solubility?

This compound is a pyridine derivative with three key functional groups that dictate its physicochemical properties: a carboxylic acid, an amino group, and a fluorine atom.

  • Amphoteric Nature : The presence of both an acidic group (carboxylic acid, pKa ~2-4) and a basic group (amino group, pKa ~3-5) makes the molecule amphoteric. At a specific pH, known as the isoelectric point (pI), the molecule will exist predominantly as a neutral zwitterion. This form typically has minimal aqueous solubility due to strong intermolecular electrostatic interactions and hydrogen bonding in the crystal lattice.

  • Fluorine Substitution : The electron-withdrawing fluorine atom can lower the pKa of the carboxylic acid and the amino group, potentially shifting the pI. It also increases the molecule's lipophilicity and crystal lattice energy, often further reducing aqueous solubility.

  • Hydrogen Bonding : The amino and carboxylic acid groups are excellent hydrogen bond donors and acceptors, leading to a stable crystal structure that requires significant energy to disrupt for dissolution.

Q2: Why does this compound exhibit such poor solubility in neutral aqueous solutions like PBS (pH 7.4)?

At neutral pH, this compound is far from the pKa of both its acidic and basic functional groups. It exists predominantly in its zwitterionic form, where the carboxylic acid is deprotonated (COO⁻) and the amino group is protonated (NH₃⁺). This intramolecular salt formation leads to high crystal lattice energy and minimal interaction with water molecules, resulting in very low solubility. The solubility of similar compounds, like nicotinic acid and other amino acids, is known to be lowest near their isoelectric point.[1][2]

Q3: What is the theoretical pH-solubility profile for this compound?

The solubility of this compound is highly dependent on pH.[3][4] By adjusting the pH, we can shift the equilibrium from the poorly soluble zwitterionic form to a more soluble cationic or anionic form.

  • Low pH (pH < 2) : The carboxylic acid is protonated (COOH) and the amino group is also protonated (NH₃⁺), resulting in a net positive charge (cationic form). This charged species is significantly more soluble in water.

  • Neutral pH (pH ~4-7) : The compound is primarily in its zwitterionic form (COO⁻ and NH₃⁺), exhibiting minimum solubility.

  • High pH (pH > 8) : The carboxylic acid is deprotonated (COO⁻) and the amino group is neutral (NH₂), resulting in a net negative charge (anionic form). This charged species is also highly soluble in water.

The following diagram illustrates this relationship.

cluster_0 pH Scale & Solubility Low_pH Low pH (e.g., < 2) Cationic Form High Solubility pI Isoelectric Point (pI) Zwitterionic Form MINIMUM SOLUBILITY Low_pH->pI Increasing pH High_pH High pH (e.g., > 8) Anionic Form High Solubility pI->High_pH Increasing pH

Caption: pH-dependent solubility profile of an amphoteric molecule.

Q4: What are the recommended starting solvents for preparing stock solutions?

For preparing concentrated organic stock solutions, polar aprotic solvents are the best choice.

SolventClassRecommended Starting ConcentrationRationale & Best Practices
DMSO Polar Aprotic1-10 mg/mLExcellent for creating high-concentration stocks. Ensure the use of anhydrous grade and store at -20°C in small aliquots to prevent water absorption and freeze-thaw cycles.[5][6][7]
DMF Polar Aprotic1-10 mg/mLSimilar to DMSO. Can be a good alternative if DMSO interferes with the downstream assay. Use anhydrous grade.[5]
Methanol/Ethanol Polar ProticLow (<1 mg/mL)Generally poor solvents for initial dissolution but can be useful as co-solvents when diluting into aqueous media.[8]

Troubleshooting Guide

This section provides step-by-step solutions to specific problems you may encounter during your experiments.

Problem 1: My compound won't dissolve in my aqueous buffer (e.g., PBS at pH 7.4).

Root Cause: At neutral pH, the compound is in its poorly soluble zwitterionic form. The key is to shift the pH to ionize the molecule.

Solution Workflow: pH Adjustment Protocol

This protocol aims to dissolve the compound by converting it into a soluble salt form first, then carefully adjusting the pH.

G cluster_paths Choose a pH Path start Weigh Compound slurry Add small volume of water to create a slurry start->slurry add_hcl Add 1M HCl dropwise until dissolved (pH ~1-2) add_naoh Add 1M NaOH dropwise until dissolved (pH ~9-10) adjust_ph Carefully adjust to final pH with NaOH (Path A) or HCl (Path B) add_hcl->adjust_ph add_naoh->adjust_ph caution CAUTION: Precipitation may occur near pI. Perform adjustment slowly with vigorous stirring. adjust_ph->caution final_vol Adjust to final volume with buffer/water adjust_ph->final_vol

Caption: Workflow for dissolving the compound using pH adjustment.

Step-by-Step Methodology:

  • Preparation : Weigh the desired amount of this compound into a sterile container.

  • Slurry Formation : Add a small fraction of your final desired volume of high-purity water to create a slurry. This increases the surface area for dissolution.

  • Ionization (Choose Path A or B) :

    • Path A (Acidification) : While stirring, add 0.1 M or 1 M HCl dropwise. The solid should dissolve as the pH drops and the compound converts to its soluble cationic form.

    • Path B (Basification) : While stirring, add 0.1 M or 1 M NaOH dropwise. The solid should dissolve as the pH rises and the compound converts to its soluble anionic form.

  • pH Readjustment : Once the compound is fully dissolved, you have a concentrated, pH-adjusted stock. You can now slowly and carefully titrate the solution back towards your target pH using a counter-ion (NaOH for Path A, HCl for Path B).

    • Crucial Insight : Perform this step slowly with vigorous stirring. As you approach the isoelectric point, the compound may begin to precipitate. If this happens, your desired concentration may be too high for that final pH.

  • Final Volume : Once the target pH is reached and the solution remains clear, add the remaining buffer or water to reach the final desired volume and concentration.

Problem 2: My compound precipitates when I dilute my DMSO stock into an aqueous buffer.

Root Cause: This is an "antisolvent" effect. The compound is soluble in the DMSO stock but crashes out when introduced to the aqueous buffer where its solubility is much lower.

Solution Strategies:

  • Reduce Final Concentration : The simplest solution is to lower the final concentration in the aqueous medium. Determine the maximum solubility in your final buffer.

  • Modify the Dilution Protocol :

    • Stir Vigorously : Add the DMSO stock dropwise into the vortexing aqueous buffer. Never add the buffer to the DMSO stock. This promotes rapid mixing and avoids localized high concentrations that trigger precipitation.

    • Use an Intermediate Solvent : If direct dilution is problematic, try a serial dilution using an intermediate co-solvent like ethanol or methanol.

  • Employ Solubilizing Excipients : For challenging cases, especially in cell-based assays or formulation development, excipients can maintain solubility.

    • Cyclodextrins : These molecules have a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively shielding them from the aqueous environment and increasing solubility.[9]

    • Surfactants : Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help form micelles that encapsulate the compound.[10]

  • Adjust Final Buffer pH : Ensure the pH of your final aqueous buffer is in a range where the compound is ionized and soluble (either < pI or > pI). This may require re-optimizing your experimental buffer.

References

Technical Support Center: Scaling Up the Production of 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-6-fluoronicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient production.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its production can present several challenges, from achieving high purity to ensuring consistent yields upon scale-up. This document provides a comprehensive resource to navigate these complexities, drawing from established chemical principles and practical field experience.

Synthetic Strategy Overview

The most common and scalable approach to synthesizing this compound involves the amination of a dihalogenated nicotinic acid precursor. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A plausible and efficient synthetic route starts from 2,5-dibromopyridine, which is converted to 6-bromonicotinate, followed by a fluorination reaction and subsequent amination.

Below is a workflow diagram illustrating the key stages of the synthesis:

Synthesis_Workflow A 2,5-Dibromopyridine B Grignard Exchange & Carboxylation A->B iPrMgCl, ClCO2R or Boc2O C 6-Bromonicotinate B->C D Fluorination C->D Anhydrous (CH3)4NF E 6-Fluoronicotinic Acid Derivative D->E F Amination E->F Ammonia Source G This compound F->G H Purification G->H Crystallization / Chromatography I Final Product H->I

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: Synthesis & Reaction Optimization

Q1: My amination reaction is showing low or no conversion. What are the likely causes?

A1: Low conversion in the amination step is a common hurdle. Several factors can contribute to this issue:

  • Insufficient Reaction Temperature: For SNAr reactions, particularly with less reactive chloro-precursors, elevated temperatures (often in the range of 140-180°C) are necessary to drive the reaction to completion.[1][2]

  • Inappropriate Base: The choice and stoichiometry of the base are critical. For catalyst-free SNAr, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] In palladium-catalyzed reactions (Buchwald-Hartwig), stronger, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.[3]

  • Poor Quality of Reagents: Ensure your starting materials, especially the amine source and solvents, are of high purity and anhydrous. Moisture can significantly hinder the reaction.

  • Catalyst Deactivation (for Palladium-Catalyzed Reactions): The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to deactivation.[4] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can help mitigate this issue.[5]

Troubleshooting Steps:

  • Verify Reagent Purity: Use freshly opened or properly stored anhydrous solvents and high-purity reagents.

  • Optimize Temperature: Incrementally increase the reaction temperature, monitoring for product formation and potential decomposition.

  • Screen Bases: If using a catalyst-free method, try a stronger inorganic base. For palladium-catalyzed reactions, ensure your base is sufficiently strong and non-nucleophilic.

  • Ligand Selection (Palladium-Catalyzed): If catalyst deactivation is suspected, switch to a bulkier, more electron-rich phosphine ligand.

Q2: I am observing significant amounts of side products, particularly hydrodehalogenation. How can I minimize this?

A2: Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in cross-coupling chemistry.

  • Moisture: The presence of water can serve as a proton source, leading to hydrodehalogenation.[5] Ensure all reagents and solvents are scrupulously dry.

  • Amine Quality: Impurities in the amine source can act as hydrogen donors. Use high-purity amines.

  • Reaction Conditions: High temperatures and certain bases can promote this side reaction.

Troubleshooting Steps:

  • Rigorous Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents.

  • Purify Amine: If the purity of the amine is questionable, consider purification before use.

  • Optimize Temperature and Base: Lowering the reaction temperature or screening different bases may disfavor the hydrodehalogenation pathway.

Q3: I am struggling with the regioselectivity of the amination on a di-substituted pyridine. How can I control which halogen is displaced?

A3: The regioselectivity of nucleophilic aromatic substitution on a di-substituted pyridine is governed by the electronic and steric environment of the substitution sites. Generally, substitution is favored at the position most activated by electron-withdrawing groups. In the case of a 4-chloro-6-fluoronicotinic acid precursor, the fluorine at the 6-position is generally more labile than the chlorine at the 4-position in SNAr reactions. However, specific reaction conditions can influence this. For amination at the 4-position, a palladium-catalyzed approach might offer better control.

Strategies to Enhance Regioselectivity:

  • Choice of Method: A Buchwald-Hartwig amination may offer different regioselectivity compared to a catalyst-free SNAr.

  • Ligand Tuning (Palladium-Catalyzed): The steric and electronic properties of the phosphine ligand can influence the site of oxidative addition and thus the final product distribution.

  • Protecting Groups: In some cases, strategic use of protecting groups can block one reactive site, directing the substitution to the desired position.

Part 2: Purification & Analysis

Q4: What is the most effective method for purifying the final this compound product?

A4: The purification strategy will depend on the nature and quantity of the impurities.

  • Crystallization: This is often the most effective method for obtaining high-purity material on a large scale. Screening various solvent systems is crucial to find conditions that provide good recovery and efficient removal of impurities.

  • Ion-Exchange Chromatography: Given the amphoteric nature of the product (containing both an acidic carboxylic acid group and a basic amino group), ion-exchange chromatography is a powerful purification technique.[6] You can use a cation-exchange resin to bind the amino acid and wash away neutral and acidic impurities, followed by elution with a basic solution. Conversely, an anion-exchange resin can be used to bind the product, with elution by an acidic solution.[7]

  • Silica Gel Chromatography: While effective for small-scale purification, it can be less practical for large-scale production due to the polar nature of the compound, which may lead to tailing and require polar solvent systems.

Q5: What analytical techniques are recommended for monitoring reaction progress and assessing the purity of the final product?

A5: A combination of chromatographic and spectroscopic methods is recommended.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for monitoring reaction progress and quantifying the purity of the final product. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) is a good starting point. UV detection is typically used.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides both chromatographic separation and mass information, which is invaluable for identifying the product, starting materials, and any byproducts.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. ¹⁹F NMR is also highly informative for fluorinated compounds.

  • Melting Point: A sharp melting point range is a good indicator of high purity for a solid compound.

Part 3: Scale-Up Considerations

Q6: What are the key challenges when scaling up the synthesis of this compound?

A6: Scaling up a synthesis from the lab bench to a pilot or production scale introduces several new challenges.

  • Heat Transfer: Exothermic reactions, such as Grignard reactions or some aminations, can become difficult to control on a larger scale. Ensure the reactor has adequate cooling capacity.

  • Mass Transfer: Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in increased side product formation and lower yields. The choice of reactor and stirrer design is critical.

  • Reagent Addition: The rate of addition of reagents can have a significant impact on the reaction outcome. A slow, controlled addition is often necessary for exothermic or highly reactive steps.

  • Work-up and Isolation: Procedures that are simple on a small scale, like extractions and filtrations, can become cumbersome and time-consuming on a larger scale. The process should be designed with scalable work-up procedures in mind. For example, favoring crystallization over chromatography for purification.

  • Safety: A thorough safety review (e.g., a HAZOP study) is essential before scaling up any chemical process, especially those involving reactive reagents, high temperatures, or pressure.[10]

Table 1: Summary of Key Reaction Parameters and Optimization Strategies

ParameterCommon IssuesOptimization Strategies
Temperature Low conversion, side reactions (e.g., decomposition at high temps)Systematically screen a range of temperatures; use a temperature probe for accurate monitoring.
Base Incomplete reaction, side reactions (e.g., hydrolysis of esters)Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu); optimize stoichiometry.
Solvent Poor solubility of reagents, side reactionsUse anhydrous, high-purity solvents; screen different solvents (e.g., DMF, DMSO, Dioxane).
Catalyst/Ligand Low yield, catalyst deactivationScreen different palladium precursors and ligands; ensure an inert atmosphere.
Reaction Time Incomplete reaction, product degradation over long periodsMonitor reaction progress by HPLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) of a Halonicotinic Acid Derivative

This is a general guideline and may require optimization for your specific substrate.

  • Reaction Setup: In an appropriately sized reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge the halonicotinic acid derivative (1.0 eq) and a suitable anhydrous solvent (e.g., DMF or DMSO).

  • Addition of Reagents: Add the base (e.g., K₂CO₃, 2-3 eq) and the amine source (e.g., aqueous ammonia, excess).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 140-180°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the residue can be purified by crystallization or chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general guideline and requires strict inert atmosphere techniques.

  • Reaction Setup: In an oven-dried Schlenk flask or reactor under an inert atmosphere (argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 eq).

  • Addition of Reagents: Add the halonicotinic acid derivative (1.0 eq) and the amine (1.1-1.5 eq), followed by the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) with stirring.

  • Monitoring: Monitor the reaction progress by HPLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst. The filtrate can then be washed, dried, and concentrated. The crude product is typically purified by column chromatography or crystallization.

Visualization of Key Processes

SNAr_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure A Py-X + Nu- B [Meisenheimer Complex]- A->B C [Meisenheimer Complex]- D Py-Nu + X- C->D

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).

Buchwald_Hartwig_Cycle A Pd(0)L_n B Oxidative Addition A->B Ar-X C L_n(Ar)Pd(II)-X B->C D Ligand Exchange C->D HNR'R'' / Base E L_n(Ar)Pd(II)-NR'R'' D->E F Reductive Elimination E->F F->A Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Optimizing the fluorination step in 4-Amino-6-fluoronicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-6-fluoronicotinic acid. The focus is on troubleshooting and optimizing the critical fluorination step, a common bottleneck in the synthetic sequence. This document is structured to provide direct, actionable solutions to common experimental challenges.

Introduction: The Challenge of Selective Fluorination

This compound is a valuable heterocyclic building block in medicinal chemistry, where the introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. However, the selective installation of a fluorine atom onto the pyridine ring, particularly in the presence of an amino group, presents significant synthetic challenges. The electron-deficient nature of the pyridine ring and the potential for competing side reactions necessitate careful selection of methodology and rigorous optimization of reaction conditions.

This guide will explore the two most prevalent strategies for this transformation:

  • The Balz-Schiemann Reaction: A classic method involving the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.

  • Nucleophilic Aromatic Substitution (SNAr): The displacement of a suitable leaving group, typically chlorine, with a fluoride source.

We will address common issues encountered in both pathways through a detailed Troubleshooting Guide and a Frequently Asked Questions section.

Troubleshooting Guide: A Problem-Solving Approach

This section is formatted to help you quickly identify and solve specific issues you may be encountering in your experiments.

Problem 1: Low or No Yield in the Balz-Schiemann Reaction

You are attempting to convert an amino-precursor (e.g., 4,6-diaminonicotinic acid derivative) to the 6-fluoro analogue via the Balz-Schiemann reaction, but the yield is poor or you recover only starting material.

Possible Causes & Recommended Solutions

Possible Cause Explanation & Actionable Solution
Incomplete Diazotization The formation of the pyridyldiazonium salt is a critical first step. Aminopyridines can be challenging to diazotize due to the basicity of the ring nitrogen, which can be protonated under acidic conditions.[1] Solution: Ensure the reaction is sufficiently acidic to generate nitrous acid (from NaNO₂) but monitor conditions to avoid side reactions. Perform the reaction at low temperatures (0 to 5 °C) to maintain the stability of the diazonium salt. Consider using alternative diazotizing agents or solvent systems if standard aqueous acid fails.[2]
Premature Decomposition of the Diazonium Salt Pyridyldiazonium salts are often less stable than their benzenoid counterparts and can decompose or hydrolyze rapidly, especially in the presence of water.[1][3] Solution: Isolate the diazonium tetrafluoroborate salt promptly after its formation. Work quickly and maintain low temperatures throughout the diazotization and filtration process. Ensure the isolated salt is rigorously dried under vacuum before proceeding to the thermal decomposition step.
Inefficient Thermal Decomposition The solid-state or solution-phase decomposition requires precise temperature control. Too low a temperature results in an incomplete reaction, while too high a temperature can lead to charring and the formation of intractable byproducts.[3] Solution: Optimize the decomposition temperature carefully, starting at a lower temperature and gradually increasing it. For solution-phase decomposition, the choice of solvent is critical. Recent studies have shown that low- or non-polar solvents like chlorobenzene or hexane can significantly improve yields and allow for lower reaction temperatures compared to traditional high-boiling polar solvents.[4][5]
Side Reactions (Hydrolysis) The primary competing reaction is the formation of the 6-hydroxy analogue due to the reaction of the diazonium intermediate with residual water. Solution: Use anhydrous hydrogen fluoride (HF) or fluoroboric acid (HBF₄) for the diazotization step to minimize water content.[6] Ensure all glassware is oven-dried and solvents are anhydrous. The use of an inert atmosphere (Nitrogen or Argon) is highly recommended.
Problem 2: Low Yield in the Nucleophilic Aromatic Substitution (SNAr) Reaction

You are attempting to convert 4-Amino-6-chloronicotinic acid to the 6-fluoro analogue using a fluoride salt (e.g., KF, CsF), but the conversion is low.

Possible Causes & Recommended Solutions

Possible Cause Explanation & Actionable Solution
Inactive Fluoride Source Potassium fluoride (KF) is the most common and cost-effective fluoride source, but it is highly hygroscopic. Adsorbed water significantly reduces its nucleophilicity and can lead to the formation of hydroxy-byproducts.[7] Solution: Use spray-dried KF . This form has a much higher surface area and lower moisture content, leading to enhanced reactivity.[8][9] Dry the spray-dried KF in a vacuum oven before use for best results. Alternatively, cesium fluoride (CsF) is more soluble and reactive than KF, though more expensive.[10]
Poor Solvent Choice The effectiveness of the fluoride anion as a nucleophile is highly dependent on the solvent. Protic solvents (e.g., alcohols, water) will solvate the fluoride ion, drastically reducing its reactivity. Solution: Use a high-boiling, polar aprotic solvent such as DMF, DMSO, or Sulfolane. These solvents do not strongly solvate the fluoride ion, thus enhancing its nucleophilicity.[11]
Insufficient Reaction Temperature SNAr reactions on electron-deficient rings like pyridine often require significant thermal energy to overcome the activation barrier.[12] Solution: Ensure the reaction is heated to a sufficiently high temperature (often >150 °C). The choice of a high-boiling solvent is therefore critical. Monitor the reaction progress over time to determine the optimal reaction duration at the target temperature.
Low Solubility / Phase Issues The reaction between the solid, inorganic fluoride salt and the organic substrate dissolved in the solvent can be limited by poor interfacial contact. Solution: Incorporate a phase-transfer catalyst (PTC) such as 18-crown-6 or a quaternary ammonium salt (e.g., tetrabutylammonium bromide). The PTC complexes with the potassium ion, bringing the "naked" and highly nucleophilic fluoride anion into the organic phase.[8]

Frequently Asked Questions (FAQs)

Q1: Which fluorination method, Balz-Schiemann or SNAr, is better for my synthesis?

A1: The choice depends on several factors, including starting material availability, scale, and safety considerations.

Factor Balz-Schiemann Reaction Nucleophilic Aromatic Substitution (SNAr)
Starting Material Requires the corresponding 6-amino precursor.Requires the corresponding 6-chloro precursor.[13]
Scalability Can be difficult and hazardous to scale due to the isolation of potentially explosive diazonium salts and highly exothermic decompositions.[3]Generally more amenable to scale-up. The primary challenges are handling bulk powders (KF) and high reaction temperatures.
Safety High risk. Diazonium salts can be shock-sensitive and thermally unstable.[14] The use of HBF₄ or anhydrous HF also poses significant hazards.Moderate risk. The main hazards are associated with high temperatures and the use of high-boiling polar aprotic solvents. Standard laboratory precautions are typically sufficient.
Yield & Purity Yields can be variable and are highly dependent on substrate stability and precise control over conditions. Byproducts from hydrolysis are common.[4][5]Can provide high yields and purity, especially when optimized with spray-dried KF and a phase-transfer catalyst.[8][11]

Recommendation: For laboratory-scale synthesis and process development, the SNAr route is generally preferred due to its superior safety profile, higher potential yields, and greater scalability.

Q2: What are the most critical safety precautions when performing a Balz-Schiemann reaction?

A2: Safety is paramount.

  • Diazonium Salt Instability: Never heat the dry diazonium tetrafluoroborate salt uncontrollably. It can decompose with explosive force.[3] Always perform thermal decompositions behind a blast shield.

  • Exothermic Decomposition: The decomposition can be highly exothermic. Use an oil bath or heating mantle with reliable temperature control and add the diazonium salt in portions to a pre-heated solvent to maintain control.

  • Acid Handling: Fluoroboric acid (HBF₄) and anhydrous hydrogen fluoride (HF) are extremely corrosive and toxic. Always handle them in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and a face shield.[15][16]

  • Emergency Preparedness: Have calcium gluconate gel readily available as a first-aid antidote for any potential skin contact with HF or HBF₄.[16][17]

Q3: Why is spray-dried potassium fluoride so much more effective for SNAr reactions?

A3: The enhanced reactivity of spray-dried KF stems from its physical properties. The spray-drying process produces very fine particles with a high surface area and low moisture content.[8][9] This contrasts with standard "calcined" or ground KF, which has larger particles, a lower surface area, and a greater tendency to absorb atmospheric moisture.[9] The higher surface area of spray-dried KF allows for better interaction with the substrate in the reaction mixture, leading to significantly faster reaction rates and higher yields.

Q4: How can I effectively monitor the progress of my fluorination reaction?

A4: Regular monitoring is key to optimization.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively track the disappearance of starting material and the appearance of the product. The introduction of fluorine will alter the polarity of the molecule, so you should see a clear difference in Rf values.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It allows you to accurately determine the ratio of starting material, product, and any byproducts.

  • ¹⁹F NMR Spectroscopy: If available, ¹⁹F NMR is a powerful tool. The appearance of a new signal in the fluorine spectrum provides unambiguous evidence of C-F bond formation and can be used to quantify conversion.

Experimental Workflows & Protocols

The following diagrams and protocols represent generalized, robust starting points for your experiments. Optimization will likely be required for your specific substrate and setup.

Workflow 1: Balz-Schiemann Reaction

Balz_Schiemann_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Salt Isolation cluster_2 Step 3: Fluoro-dediazoniation A Dissolve Amine Precursor in HBF₄ (aq) at 0-5 °C B Add NaNO₂ Solution Dropwise, Maintain T < 5 °C A->B C Stir for 30-60 min B->C D Collect Precipitate by Vacuum Filtration C->D E Wash with Cold H₂O, Cold Ether D->E F Dry Diazonium Salt Under High Vacuum E->F G Heat Inert Solvent (e.g., PhCl) to Target Temperature F->G H Add Dry Salt in Portions G->H I Monitor N₂ Evolution and Reaction Progress (TLC/LC-MS) H->I J Final Product I->J Work-up & Purification

Caption: General workflow for the Balz-Schiemann reaction.

Protocol: Balz-Schiemann Fluorination

  • Diazotization: Dissolve the 6-amino-4-aminonicotinic acid precursor (1.0 eq) in 48% aqueous HBF₄ at 0 °C in a suitable flask. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stirring: After the addition is complete, continue stirring the resulting slurry at 0-5 °C for 30-60 minutes.

  • Isolation: Collect the precipitated pyridyldiazonium tetrafluoroborate salt by vacuum filtration. Wash the filter cake sequentially with a small amount of ice-cold water, cold methanol, and finally cold diethyl ether to facilitate drying.

  • Drying: Dry the isolated salt thoroughly under high vacuum. Caution: The dry diazonium salt is potentially explosive and should be handled with care.

  • Decomposition: In a separate flask equipped with a condenser and an oil bath, heat an inert, high-boiling solvent (e.g., chlorobenzene, xylene) to 110-130 °C.[4][5] Add the dry diazonium salt in small portions to the hot solvent. Gas evolution (N₂) should be observed.

  • Completion & Work-up: After the addition is complete and gas evolution has ceased, monitor the reaction by LC-MS. Upon completion, cool the mixture, and proceed with standard aqueous work-up and purification by chromatography or recrystallization.

Workflow 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Charge Reactor with 4-Amino-6-chloronicotinic Acid, Spray-Dried KF, and PTC B Add Anhydrous Polar Aprotic Solvent (e.g., DMSO, Sulfolane) A->B C Establish Inert Atmosphere (N₂ or Ar) B->C D Heat Mixture to High Temperature (e.g., 160-200 °C) with Vigorous Stirring C->D E Monitor Progress by LC-MS at Intervals D->E F Cool Reaction to Room Temperature E->F G Quench with Water and Extract with Organic Solvent F->G H Purify Crude Product via Chromatography or Recrystallization G->H I This compound H->I Final Product

Caption: General workflow for SNAr fluorination.

Protocol: SNAr Fluorination with Spray-Dried KF

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Amino-6-chloronicotinic acid (1.0 eq), spray-dried potassium fluoride (2.0-3.0 eq), and a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq).[8]

  • Solvent Addition: Add anhydrous DMSO or sulfolane via syringe. The reaction concentration is typically between 0.5 M and 1.0 M.

  • Inert Atmosphere: Purge the flask with nitrogen or argon and maintain a positive pressure throughout the reaction.

  • Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring to ensure the suspension is well-mixed.

  • Monitoring: Monitor the reaction by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing the organic layer by LC-MS. The reaction may take several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The aqueous layer may need to be acidified to protonate the carboxylic acid for efficient extraction.

  • Purification: Combine the organic layers, dry over sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography or recrystallization.

Troubleshooting Decision Tree: Low Product Yield

Troubleshooting_Tree cluster_BS Balz-Schiemann Troubleshooting cluster_SNAr SNAr Troubleshooting Start Low Yield Observed Method Which Fluorination Method? Start->Method BS_Path Balz-Schiemann Method->BS_Path SNAr_Path SNAr Method->SNAr_Path BS_Check1 Check Diazotization: Incomplete reaction or premature decomposition? BS_Sol1_Yes Optimize Diazotization: - Lower Temperature (0-5 °C) - Check Acid Stoichiometry - Isolate Salt Promptly BS_Check1->BS_Sol1_Yes Yes BS_Check2 Check Decomposition: Byproducts (e.g., phenol)? Charring? BS_Check1->BS_Check2 No BS_End Re-run Experiment BS_Sol1_Yes->BS_End BS_Sol2_Yes Optimize Decomposition: - Ensure Anhydrous Conditions - Screen Solvents (e.g., PhCl) - Control Temperature Carefully BS_Check2->BS_Sol2_Yes Yes BS_Check2->BS_End No BS_Sol2_Yes->BS_End SNAr_Check1 Check Reagents: Is KF spray-dried & anhydrous? Is solvent polar aprotic? SNAr_Sol1_Yes Improve Reagents: - Use Spray-Dried KF - Dry KF under vacuum - Switch to DMSO/Sulfolane SNAr_Check1->SNAr_Sol1_Yes Yes SNAr_Check2 Check Conditions: Incomplete conversion? Reaction stalled? SNAr_Check1->SNAr_Check2 No SNAr_End Re-run Experiment SNAr_Sol1_Yes->SNAr_End SNAr_Sol2_Yes Intensify Conditions: - Increase Temperature - Add Phase-Transfer Catalyst - Consider using CsF SNAr_Check2->SNAr_Sol2_Yes Yes SNAr_Check2->SNAr_End No SNAr_Sol2_Yes->SNAr_End

Caption: Decision tree for troubleshooting low yield.

References

Validation & Comparative

Topic: 4-Amino-6-fluoronicotinic Acid vs. Other Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Development Professionals

In the intricate field of medicinal chemistry, the pyridine carboxylic acid scaffold, particularly nicotinic acid (Vitamin B3), stands as a testament to nature's efficiency in creating biologically relevant molecules.[1] Its derivatives have been the foundation for numerous therapeutic agents targeting a wide range of diseases, from tuberculosis to hyperlipidemia.[1][2] This guide, crafted for researchers and drug development professionals, provides a deep, comparative analysis of 4-Amino-6-fluoronicotinic acid against its parent compound and other key derivatives. We will dissect its structural rationale, compare its potential performance based on established structure-activity relationships, and provide the experimental framework necessary for its empirical evaluation.

The Rationale for Derivatization: Overcoming the Limitations of a Classic Scaffold

Nicotinic acid is a potent lipid-lowering agent, yet its clinical utility is often hampered by the need for high doses, which can lead to significant side effects, most notably a severe cutaneous flushing.[3] This has driven the development of derivatives designed to enhance therapeutic efficacy while improving the safety and tolerability profile.[3]

The primary mechanism for nicotinic acid's lipid-lowering effect is the activation of the G-protein coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[4][] This receptor is predominantly expressed in adipocytes and immune cells.[6] Its activation by an agonist leads to the coupling of an inhibitory G-protein (Gαi), which in turn inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and ultimately decreases lipolysis in fat cells.[6] The goal of derivatization is, therefore, to create molecules with higher potency and selectivity for GPR109A, potentially with altered downstream signaling to mitigate side effects.

A Structural Deep Dive: this compound

The structure of this compound is a deliberate modification of the parent scaffold, with each substitution intended to confer specific advantages.

  • Nicotinic Acid Core: The essential pharmacophore, featuring the pyridine ring and the 3-carboxylic acid group, which is critical for binding to GPR109A.[]

  • 6-Fluoro Substitution: The incorporation of a fluorine atom is a well-established strategy in medicinal chemistry. Fluorine's high electronegativity can alter the acidity (pKa) of the carboxylic acid and the basicity of the pyridine nitrogen, potentially improving binding interactions. More importantly, the strength of the carbon-fluorine bond enhances metabolic stability, preventing oxidative metabolism at that position and potentially increasing the compound's half-life.[7] 6-Fluoronicotinic acid itself is a valuable building block for creating PET tracers and other active pharmaceutical ingredients (APIs).[7][8]

  • 4-Amino Substitution: The addition of an amino group at the 4-position introduces a potent hydrogen bond donor. This functional group can form additional interactions within the receptor's binding pocket, significantly increasing binding affinity and, consequently, potency.

Comparative Analysis: Performance Benchmarking

To contextualize the potential of this compound, we compare its projected properties against three key benchmarks: the parent compound (Nicotinic Acid), a clinically used derivative (Acipimox), and a structurally related precursor (6-Fluoronicotinic Acid).

Physicochemical Properties

The introduction of functional groups directly impacts a molecule's physicochemical profile, which governs its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted pKa (Carboxylic Acid)
Nicotinic Acid C₆H₅NO₂123.110.224.85
Acipimox C₆H₆N₂O₂154.17-0.634.60
6-Fluoronicotinic Acid C₆H₄FNO₂141.10[9][10]0.853.41[10]
This compound C₆H₅FN₂O₂156.11-0.18~3.5-4.0 (Estimated)

Data is sourced from chemical databases and literature. Predicted values are generated using standard computational models.

Interpretation: The fluorine substitution in 6-Fluoronicotinic acid significantly lowers the pKa, making it a stronger acid than nicotinic acid.[10] The addition of the amino group in this compound is expected to increase polarity (lower LogP) compared to 6-Fluoronicotinic acid, which could influence its solubility and permeability.

Biological Activity: GPR109A Agonism

The ultimate measure of performance for this class of compounds is their potency in activating the GPR109A receptor.

GPR109A_Signaling cluster_ligands GPR109A Agonists cluster_cell Adipocyte Nicotinic Acid Deriv. This compound Nicotinic Acid Acipimox GPR109A GPR109A Receptor Nicotinic Acid Deriv.->GPR109A Binds & Activates Gi Gαi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Promotes

Comparative Potency (Illustrative Data)

The following table presents illustrative experimental data to demonstrate how these compounds would be compared in a laboratory setting. Actual values must be determined empirically.

CompoundGPR109A Agonist Potency (EC₅₀, µM)
Nicotinic Acid 1 - 5
Acipimox 10 - 30[4]
6-Fluoronicotinic Acid 0.5 - 2
This compound 0.05 - 0.5 (Hypothesized)

Rationale for Hypothesized Potency: The combination of the electron-withdrawing fluoro group and the hydrogen-bonding amino group is hypothesized to create a synergistic effect, leading to a significantly lower EC₅₀ value (higher potency) for this compound compared to the other derivatives.

Experimental Protocol: A Self-Validating System for Potency Determination

To empirically validate the hypothesized potency, a robust and reliable experimental protocol is essential. The following describes a standard cell-based functional assay to measure GPR109A activation.

GPR109A cAMP Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds by measuring their ability to inhibit forskolin-stimulated cAMP production in cells expressing the human GPR109A receptor.

Materials:

  • HEK293 or CHO cells stably transfected with human GPR109A.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA.

  • Stimulation Buffer: Assay Buffer containing 10 µM Forskolin and 500 µM IBMX (a phosphodiesterase inhibitor).

  • Test Compounds: 10 mM stock solutions in DMSO.

  • cAMP Detection Kit (e.g., Cisbio HTRF cAMP Dynamic 2 or similar).

  • 384-well, low-volume, white microplates.

Methodology:

  • Cell Preparation: Culture GPR109A-expressing cells to ~80-90% confluency. Harvest cells gently and resuspend in Assay Buffer to a concentration of 0.5-1.0 x 10⁶ cells/mL.

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of each test compound in DMSO. Dilute these intermediate plates into Assay Buffer to create the final compound plate.

  • Assay Execution: a. Dispense 5 µL of cells into each well of the 384-well plate. b. Add 5 µL of the diluted test compounds to the corresponding wells. c. Incubate for 15 minutes at room temperature to allow compound binding. d. Add 10 µL of Stimulation Buffer to all wells to initiate cAMP production. e. Incubate for 30 minutes at room temperature.

  • cAMP Detection: a. Following the manufacturer's protocol, add the cAMP detection reagents (e.g., HTRF d2-cAMP and anti-cAMP cryptate). b. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader.

  • Data Analysis: Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve. Plot the percent inhibition of the forskolin response versus the log of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ for each compound.

Assay_Workflow Start Start Cell_Prep Prepare GPR109A-expressing cell suspension Start->Cell_Prep Compound_Plate Create serial dilution of test compounds Cell_Prep->Compound_Plate Dispense_Cells Dispense cells into 384-well plate Cell_Prep->Dispense_Cells Add_Compound Add compounds to cells (15 min incubation) Compound_Plate->Add_Compound Dispense_Cells->Add_Compound Stimulate Add Forskolin/IBMX (30 min incubation) Add_Compound->Stimulate Detect Add HTRF detection reagents Stimulate->Detect Incubate_Detect Incubate for 60 min (protected from light) Detect->Incubate_Detect Read Read plate on HTRF reader Incubate_Detect->Read Analyze Calculate EC50 values from dose-response curve Read->Analyze End End Analyze->End

Summary and Future Outlook

Based on established principles of medicinal chemistry, this compound presents a compelling profile for a next-generation GPR109A agonist. The strategic placement of the fluoro and amino groups is hypothesized to enhance both metabolic stability and binding potency, potentially leading to a more effective therapeutic with a wider therapeutic window.

The path forward requires rigorous experimental validation. The protocol provided herein offers a robust starting point for determining its in-vitro potency. Subsequent studies should focus on selectivity profiling against other receptors (e.g., GPR109B), in-vivo pharmacokinetic analysis in animal models, and efficacy studies to measure its impact on lipid profiles. These collective efforts will be crucial in determining if the theoretical promise of this compound can be translated into a tangible clinical advantage.

References

A Researcher's Guide to the Comparative Analysis of 4-Amino-6-fluoronicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of 4-Amino-6-fluoronicotinic acid analogs. Designed for researchers in medicinal chemistry and drug development, this document moves beyond simple protocols to explain the causal relationships behind experimental choices, ensuring a robust and logical approach to analog comparison.

Introduction: The Strategic Value of the this compound Scaffold

Nicotinic acid (Niacin, Vitamin B3) is a fundamental heterocyclic scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, from antimicrobial to enzyme inhibition.[1][2] The strategic functionalization of this core structure allows for the fine-tuning of its physicochemical and pharmacological properties.

The this compound scaffold is of particular interest for two key reasons:

  • The 4-Amino Group: The introduction of an amino group at the C4 position significantly alters the electron distribution of the pyridine ring and introduces a key hydrogen bond donor, which can be crucial for target engagement.

  • The 6-Fluoro Substituent: Fluorine is a bioisostere of hydrogen with unique properties. Its high electronegativity can modulate the pKa of the pyridine nitrogen, enhance metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable electrostatic interactions.[3] The strategic placement of fluorine is a well-established method for optimizing drug candidates.[3]

This guide will provide a systematic approach to creating and comparing novel analogs based on this promising scaffold, enabling researchers to efficiently explore its therapeutic potential.

Part 1: Synthetic Strategies and Workflow

The synthesis of a library of this compound analogs typically involves a multi-step sequence starting from commercially available pyridine derivatives. A common strategy is to build the core and then introduce diversity through late-stage functionalization. A generalized workflow often involves the protection of reactive groups, key bond-forming reactions like Suzuki or Buchwald-Hartwig couplings, and final deprotection and purification steps.[4]

A key consideration in the synthetic design is the order of reactions. For instance, the introduction of the fluorine atom may be achieved early via nucleophilic aromatic substitution on a suitably activated precursor, while modifications to the carboxylic acid or amino group are often performed in the final steps to generate the analog library.

Generalized Synthetic Workflow

The following diagram outlines a plausible synthetic pathway for generating diverse analogs from a common intermediate.

G A Commercially Available Starting Material (e.g., 2,4-dichloro-5-fluoropyridine) B Step 1: Introduction of Amino Group Precursor (e.g., Buchwald-Hartwig amination) A->B Pd catalyst, ligand, base, amine source C Step 2: Introduction of Carboxylic Acid Precursor (e.g., Cyanation followed by hydrolysis) B->C Zn(CN)2, Pd catalyst D Common Intermediate 4-Amino-6-fluoronicotinonitrile C->D E Step 3: Hydrolysis to Carboxylic Acid D->E Acid or Base Hydrolysis F Parent Scaffold This compound E->F G Analog Library Generation F->G H Amide Coupling (Diverse Amines) G->H EDC, HOBt I N-Alkylation/Arylation (Diverse Electrophiles) G->I Base, R-X J Carboxylic Acid Analogs H->J K Amino Group Analogs I->K

Caption: Generalized synthetic workflow for this compound analogs.

Experimental Protocol: Amide Library Synthesis from the Core Scaffold

This protocol describes the parallel synthesis of an amide library from the this compound core. This approach is chosen for its reliability and the vast commercial availability of diverse primary and secondary amines, allowing for extensive exploration of the chemical space around the carboxylic acid moiety.

Objective: To generate a 12-compound library by coupling this compound with various amines.

Materials:

  • This compound (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • Hydroxybenzotriazole (HOBt) (1.5 eq)

  • A diverse set of 12 primary/secondary amines (1.2 eq each)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Reaction vials (e.g., 8 mL) with stir bars

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound, EDC, and HOBt in anhydrous DMF. The concentration should be calculated to deliver the required molar equivalents to each reaction vial in a convenient volume (e.g., 1 mL).

  • Amine Aliquoting: To each of the 12 reaction vials, add the corresponding amine (1.2 eq).

  • Reaction Initiation: Add the stock solution from Step 1 to each vial. Then, add DIPEA (3.0 eq) to each vial.

  • Reaction: Cap the vials and stir the reactions at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking a small aliquot from a representative reaction.

  • Work-up:

    • Once the reaction is complete, dilute each reaction mixture with ethyl acetate.

    • Wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent in vacuo using a centrifugal evaporator or a rotary evaporator with a multi-vial manifold.

  • Purification & Characterization:

    • Purify each crude product via preparative HPLC or flash column chromatography.

    • Characterize each purified analog by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Part 2: Comparative Biological Evaluation

The choice of biological assays should be guided by the therapeutic hypothesis. Based on the known activities of related nicotinic acid and 4-aminoquinoline structures, key areas for investigation include enzyme inhibition and antimicrobial activity.[1][5][6]

A. Enzyme Inhibition Screening

Rationale: The nicotinic acid scaffold is present in numerous enzyme inhibitors. The amino and fluoro substituents can serve as critical pharmacophores for binding within an enzyme's active site. A primary screen against a panel of relevant enzymes (e.g., kinases, proteases, cholinesterases) is a logical starting point.[7]

Mechanism: Competitive Enzyme Inhibition

Many small molecule drugs function by competing with the endogenous substrate for binding to the enzyme's active site.

cluster_0 Catalytic Cycle cluster_1 Inhibition E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) (Inactive) E->EI +I S Substrate (S) I Inhibitor (I) (Analog) P Product (P) ES->P k_cat

Caption: Diagram of competitive enzyme inhibition by an analog.

Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

This fluorometric assay is a robust method for quantifying the potency of inhibitors against AChE, an enzyme relevant in neurodegenerative diseases.

Objective: To determine the IC₅₀ values of the synthesized analogs against human AChE.

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine (ATCh), the substrate

  • Thioflavin T, the fluorescent probe

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Synthesized analogs and a positive control (e.g., Galantamine)

  • 96-well black microplates

  • Microplate reader with fluorescence capability (Ex/Em ≈ 450/510 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of each analog and the positive control in DMSO, then dilute further into the assay buffer to the desired final concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Mixture: In each well of the microplate, add:

    • Assay Buffer

    • Thioflavin T solution

    • AChE enzyme solution

    • Test compound solution (or vehicle for control wells)

  • Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the substrate, Acetylthiocholine (ATCh), to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in the microplate reader and measure the increase in fluorescence every minute for 30 minutes. The enzymatic reaction produces thiocholine, which reacts with Thioflavin T to generate a fluorescent signal.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each concentration.

    • Normalize the rates to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: Comparative AChE Inhibition
Compound IDR¹ Group (Amide)IC₅₀ (µM) [a]
Parent -OH> 100
ANA-01 -NH-benzyl25.4 ± 2.1
ANA-02 -NH-(4-fluorobenzyl)8.1 ± 0.7
ANA-03 -N(CH₃)₂> 100
ANA-04 -NH-cyclohexyl55.2 ± 4.5
ANA-05 -morpholino98.7 ± 8.2
Control Galantamine2.8 ± 0.3
[a] Data are presented as mean ± standard deviation from three independent experiments and are hypothetical for illustrative purposes.

This table allows for a direct comparison of potencies, from which initial structure-activity relationships (SAR) can be derived. For example, the hypothetical data suggest that a benzylamide (ANA-01) is moderately active, and adding a fluorine to this group (ANA-02) improves potency, indicating a potential favorable interaction in the active site.

B. Antimicrobial Susceptibility Testing

Rationale: Many nitrogen-containing heterocyclic compounds, including nicotinic acid derivatives, exhibit antimicrobial properties.[1][8] Evaluating the analogs against a panel of pathogenic bacteria is essential to explore this potential therapeutic avenue.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for determining the MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8]

Objective: To determine the MIC values of the synthesized analogs against Gram-positive (e.g., Staphylococcus aureus ATCC 6538, MRSA ATCC 43300) and Gram-negative (e.g., Escherichia coli ATCC 25922) bacteria.

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB)

  • Synthesized analogs and a positive control (e.g., Ciprofloxacin)

  • Sterile 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland (approx. 1.5 x 10⁸ CFU/mL)

Procedure:

  • Compound Plating: Prepare two-fold serial dilutions of each test compound in MHB directly in the 96-well plates. The concentration range should be broad (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that the final inoculum in each well is approximately 5 x 10⁵ CFU/mL. Add this inoculum to all wells containing the test compounds.

  • Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only, no inoculum) on each plate.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

Data Presentation: Comparative Antimicrobial Activity
Compound IDR¹ Group (Amide)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs MRSAMIC (µg/mL) vs E. coli
Parent -OH>256>256>256
ANA-01 -NH-benzyl128256>256
ANA-06 -NH-(4-chlorophenyl)1632>256
ANA-07 -NH-(3,4-dichlorophenyl)88128
ANA-08 -NH-octyl3264>256
Control Ciprofloxacin0.510.25
Data are hypothetical for illustrative purposes.

This comparative table highlights selectivity and potency. The hypothetical results suggest that increasing the lipophilicity and adding electron-withdrawing halogenated phenyl groups (ANA-06, ANA-07) enhances activity, particularly against Gram-positive strains. The lack of activity against E. coli for most analogs could suggest issues with penetrating the Gram-negative outer membrane.

Part 3: Structure-Activity Relationship (SAR) Analysis

The ultimate goal of analog synthesis and testing is to establish clear SARs that guide the design of more potent and selective compounds. By integrating the data from various assays, a coherent picture of the required structural features for activity can be built.

Logical Flow of SAR Interpretation

A Synthesize Analog Library (Varying R¹ and R²) B Primary Screening Data (e.g., IC₅₀, MIC) A->B C Identify Initial 'Hits' (Compounds with notable activity) B->C D Correlate Structural Features with Activity C->D E Observation 1: Lipophilic/Aromatic R¹ groups show higher potency (e.g., ANA-06, ANA-07) D->E F Observation 2: Small, polar R¹ groups are inactive (e.g., ANA-03) D->F G Observation 3: The 6-Fluoro group is critical (compare to non-fluorinated parent) D->G H Formulate SAR Hypothesis E->H F->H G->H I Hypothesis: A hydrophobic pocket exists in the target's binding site that accommodates a halogenated phenyl ring. The 6-F atom acts as a key H-bond acceptor or metabolic shield. H->I J Design Next-Generation Analogs (e.g., explore different halogen patterns, bioisosteres of phenyl ring) I->J

Caption: Logical workflow for developing Structure-Activity Relationships.

From our hypothetical data, we can deduce:

  • For AChE Inhibition: Aromaticity in the amide substituent appears important (ANA-01 vs ANA-04). Electronic effects also play a key role, as the electron-withdrawing fluorine in ANA-02 enhances potency over ANA-01.

  • For Antimicrobial Activity: Lipophilicity and halogenation are key drivers of potency against Gram-positive bacteria (ANA-07 > ANA-06 > ANA-08). This suggests the compounds may be targeting the bacterial cell membrane or an intracellular target that requires membrane passage.

Conclusion and Future Directions

This guide outlines a systematic and scientifically rigorous approach to the comparative analysis of this compound analogs. By integrating rational synthetic design with robust biological evaluation and logical SAR deduction, researchers can efficiently navigate the chemical space around this promising scaffold.

Future work should focus on expanding the analog library to probe other positions on the pyridine ring, conducting mechanism-of-action studies for the most active compounds, and evaluating their pharmacokinetic properties (ADME/Tox) to assess their potential as viable drug candidates.

References

Validating the Biological Activity of 4-Amino-6-fluoronicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the functionalization of known pharmacophores is a cornerstone of generating novel therapeutic candidates. Nicotinic acid (Niacin, Vitamin B3) and its derivatives have long been a focal point of research, demonstrating a breadth of biological activities, including anti-inflammatory and antimicrobial properties.[1][2][3] This guide provides a comprehensive framework for validating the biological activity of a novel derivative, 4-Amino-6-fluoronicotinic acid.

This document will navigate the experimental journey of characterizing this compound, comparing its performance against its parent molecule, nicotinic acid, and a well-characterized anti-inflammatory nicotinic acid derivative, Ibuprofen-nicotinic acid ester (a conceptual compound based on literature).[2] The primary hypothesis to be tested is that the addition of an amino and a fluoro group to the nicotinic acid scaffold will modulate its biological activity, potentially enhancing its efficacy as an anti-inflammatory agent and as an agonist for the G-protein coupled receptor 109A (GPR109A), a known target for nicotinic acid.[4][5]

Comparative Compound Selection: The Rationale

To provide a robust assessment of this compound's biological activity, a logical selection of comparator compounds is essential.

  • Nicotinic Acid: As the parent molecule, nicotinic acid serves as the fundamental baseline for comparison. Its well-documented anti-inflammatory and GPR109A agonist activities provide a benchmark against which to measure the effects of the amino and fluoro substitutions.

  • Ibuprofen-Nicotinic Acid Ester: This compound is selected as a representative of a nicotinic acid derivative with established potent anti-inflammatory properties, as suggested by studies on similar conjugated molecules.[2] It allows for a comparison against a compound where a known non-steroidal anti-inflammatory drug (NSAID) is chemically linked to the nicotinic acid scaffold, providing a high bar for anti-inflammatory efficacy.

Experimental Validation Workflow

The validation of this compound's biological activity will be approached through a tiered screening process. This begins with an assessment of its general cytotoxicity, followed by specific assays to probe its anti-inflammatory potential and its ability to activate the GPR109A receptor.

G cluster_0 Initial Screening cluster_1 Anti-Inflammatory Activity Assessment cluster_2 Mechanism of Action Investigation A Compound Synthesis & Purity Analysis B Cell Viability/Cytotoxicity Assay (MTT/XTT) A->B C LPS-Stimulated Macrophage Model B->C Non-toxic concentrations selected D Nitric Oxide (NO) Production Assay (Griess Assay) C->D E Pro-inflammatory Cytokine Quantification (ELISA for TNF-α, IL-6) C->E F iNOS and COX-2 Expression Analysis (Western Blot/qPCR) C->F G GPR109A Receptor Activation Assay C->G Explore receptor-mediated effects H cAMP Accumulation Assay G->H

Figure 1: A stepwise experimental workflow for the validation of this compound's biological activity.

Foundational Analysis: Cell Viability and Cytotoxicity

Prior to assessing specific biological activities, it is imperative to determine the concentration range at which this compound and the comparator compounds are non-toxic to the selected cell lines. This is crucial to ensure that any observed effects in subsequent assays are due to specific biological activity and not a result of general cytotoxicity. The MTT or XTT assays are colorimetric assays widely used for this purpose, measuring the metabolic activity of cells which is an indicator of cell viability.[6][7]

Protocol: MTT Assay for Cell Viability[6][9]
  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10^5 cells/mL and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, nicotinic acid, and Ibuprofen-nicotinic acid ester (e.g., from 0.1 µM to 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Probing Anti-inflammatory Potential

A key hypothesized activity for this compound is its ability to modulate inflammatory responses. This will be investigated using a well-established in vitro model of inflammation: lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2]

Protocol: Measurement of Nitric Oxide Production (Griess Assay)[2]
  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with non-toxic concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Griess Reagent Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Protocol: Quantification of Pro-inflammatory Cytokines (ELISA)[2]
  • Sample Collection: Collect the supernatant from LPS-stimulated RAW 264.7 cells treated with the test compounds.

  • ELISA Procedure: Perform enzyme-linked immunosorbent assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Quantify the cytokine concentrations based on the standard curves.

Investigating the Mechanism of Action: GPR109A Activation

Nicotinic acid is a known agonist of the GPR109A receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] To determine if this compound retains or enhances this activity, a GPR109A activation assay will be performed.

G cluster_0 GPR109A Signaling Pathway A This compound B GPR109A Receptor A->B Binds to C Gi/o Protein B->C Activates D Adenylyl Cyclase C->D Inhibits F cAMP D->F Inhibits conversion of E ATP E->F G Downstream Effects (Anti-inflammatory) F->G Leads to

Figure 2: The GPR109A signaling pathway initiated by an agonist like this compound.

Protocol: GPR109A-Mediated cAMP Inhibition Assay[4]
  • Cell Culture: Use a cell line stably expressing human GPR109A (e.g., CHO-K1 cells).

  • Compound Incubation: Incubate the cells with various concentrations of this compound, nicotinic acid, and a negative control.

  • Forskolin Stimulation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF or ELISA-based).

  • Data Analysis: Determine the EC50 values for the inhibition of forskolin-stimulated cAMP production.

Comparative Performance Data

The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.

Table 1: Cytotoxicity of Test Compounds on RAW 264.7 Macrophages

CompoundCC50 (µM)
This compound> 100
Nicotinic Acid> 100
Ibuprofen-Nicotinic Acid Ester85.2

Table 2: Inhibition of Nitric Oxide Production in LPS-Stimulated Macrophages

CompoundIC50 (µM)
This compound12.5
Nicotinic Acid28.7
Ibuprofen-Nicotinic Acid Ester5.8

Table 3: Inhibition of Pro-inflammatory Cytokine Secretion

CompoundTNF-α Inhibition (IC50, µM)IL-6 Inhibition (IC50, µM)
This compound15.318.1
Nicotinic Acid35.142.5
Ibuprofen-Nicotinic Acid Ester8.210.5

Table 4: GPR109A Receptor Activation (cAMP Inhibition)

CompoundEC50 (µM)
This compound8.9
Nicotinic Acid15.2
Ibuprofen-Nicotinic Acid Ester> 50

Conclusion and Future Directions

Based on the hypothetical data, this compound demonstrates a promising profile as a novel anti-inflammatory agent. Its enhanced potency in inhibiting nitric oxide and pro-inflammatory cytokine production compared to nicotinic acid suggests that the chemical modifications have a beneficial impact on its biological activity. Furthermore, its lower EC50 value in the GPR109A activation assay indicates that it is a more potent agonist of this receptor, which likely contributes to its enhanced anti-inflammatory effects.

While Ibuprofen-nicotinic acid ester shows the highest anti-inflammatory potency, this compound's favorable cytotoxicity profile and dual action as a potent GPR109A agonist make it a compelling candidate for further development. Future studies should focus on in vivo models of inflammation to confirm these in vitro findings and to assess its pharmacokinetic and pharmacodynamic properties. Elucidating the precise downstream signaling pathways activated by this compound will also be crucial in fully understanding its mechanism of action.

References

Navigating the Chemical Space of Bioactive Pyridines: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-6-fluoronicotinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Fluorinated Aminopyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved drugs. Its ability to engage in hydrogen bonding and its susceptibility to a wide array of chemical modifications make it a versatile starting point for drug discovery. The introduction of specific substituents, such as amino and fluoro groups, can dramatically alter the physicochemical properties and biological activity of the parent molecule. This guide focuses on the structure-activity relationship (SAR) of 4-Amino-6-fluoronicotinic acid, a fascinating yet underexplored scaffold.

While direct and extensive SAR studies on this compound are not abundant in the public domain, a comprehensive analysis of its close analogs provides invaluable insights into its potential as a bioactive agent. This guide will, therefore, serve as a comparative analysis, drawing upon established SAR principles from related aminopyridines, fluorinated nicotinic acids, and other relevant heterocyclic systems. We will explore the anticipated impact of the 4-amino and 6-fluoro substitutions on target engagement, metabolic stability, and overall pharmacological profile. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to explore this and similar chemical spaces for novel therapeutic agents.

The Strategic Importance of Fluorine and Amino Substituents in Drug Design

The deliberate incorporation of fluorine and amino groups into drug candidates is a well-established strategy to optimize their pharmacological properties.

The Role of Fluorine: The substitution of hydrogen with fluorine, the most electronegative element, can induce profound changes in a molecule's properties:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

  • Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby basic centers, such as the pyridine nitrogen. This can influence a compound's ionization state at physiological pH, affecting its solubility, permeability, and target interactions.

  • Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, with biological targets, thereby enhancing binding affinity.

The Role of the Amino Group: The amino group is a versatile functional group that can significantly contribute to a molecule's biological activity:

  • Hydrogen Bonding: As a hydrogen bond donor and acceptor, the amino group can form crucial interactions with amino acid residues in a protein's binding pocket.

  • Site for Derivatization: The amino group serves as a convenient handle for further chemical modifications, allowing for the exploration of a wide range of analogs with altered properties.

  • Modulation of Physicochemical Properties: The introduction of an amino group can increase a molecule's polarity and aqueous solubility.

Comparative Analysis of Structurally Related Compounds

To build a predictive SAR model for this compound, we will examine the biological data of its structural congeners.

Analogs of 6-Aminonicotinic Acid

A study on 6-aminonicotinic acid analogues as GABA-A receptor agonists provides valuable insights into the SAR of substituted aminopyridines. The data suggests that the positioning of substituents on the pyridine ring is critical for activity.

CompoundStructureTargetActivity (Ki, μM)
6-Aminonicotinic acidGABA-A Receptor1.1 - 24
2-methyl-6-aminonicotinic acidGABA-A ReceptorLower affinity than parent
4-methyl-6-aminonicotinic acidGABA-A ReceptorLower affinity than parent

Table 1: Biological activity of 6-aminonicotinic acid and its alkylated analogs.

These findings suggest that while some alkyl substitutions are tolerated, they do not necessarily enhance binding affinity at the GABA-A receptor, highlighting the specific steric and electronic requirements of the binding pocket.

The Influence of Fluorine on Nicotinic Acid Derivatives

6-Fluoronicotinic acid is a known building block in medicinal chemistry, often used to introduce a fluorine atom into a target molecule.[1] Its derivatives have been explored for various applications, including as tracers for positron emission tomography (PET) imaging.[1] The fluorine at the 6-position is primarily introduced to enhance metabolic stability and modulate the electronic properties of the pyridine ring.

Inferred SAR for this compound

Based on the principles discussed and the data from related compounds, we can hypothesize the following SAR for this compound:

  • The 4-Amino Group: This group is likely to be a key interaction point, potentially forming hydrogen bonds with a biological target. Its position at C4 directs its vector into a specific region of chemical space.

  • The 6-Fluoro Group: This substituent is expected to increase the metabolic stability of the molecule. Its electron-withdrawing nature will lower the basicity of the pyridine nitrogen, which could be advantageous for cell permeability and avoiding off-target interactions.

  • The Carboxylic Acid: This group provides a strong point of interaction through hydrogen bonding and salt bridge formation. It is a common feature in many enzyme inhibitors and receptor ligands.

The interplay of these three functional groups on a rigid pyridine scaffold presents a unique pharmacophore with significant potential for optimization.

Experimental Protocols

Synthesis of 4-Aminonicotinic Acid

A reported synthesis of 4-aminonicotinic acid starts from isoquinoline.[2] The key steps involve oxidation, anhydride formation, ammonolysis, and a Hofmann rearrangement.[2]

Workflow for the Synthesis of 4-Aminonicotinic Acid

isoquinoline Isoquinoline oxidation Oxidation (HNO3-H2SO4) isoquinoline->oxidation dicarboxylic_acid 3,4-Pyridine dicarboxylic acid oxidation->dicarboxylic_acid dehydration Intramolecular Dehydration (Acetic Anhydride) dicarboxylic_acid->dehydration anhydride 3,4-Pyridine dicarboxylic anhydride dehydration->anhydride ammonolysis Ammonolysis anhydride->ammonolysis amide_acid Nicotinamide-4-carboxylic acid ammonolysis->amide_acid hofmann Hofmann Rearrangement amide_acid->hofmann final_product 4-Aminonicotinic acid hofmann->final_product synthesis Compound Synthesis and Purification primary_screening Primary Screening (e.g., Target-based assay) synthesis->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (e.g., Selectivity, Cellular Activity) hit_identification->secondary_assays lead_optimization Lead Optimization (SAR Studies) secondary_assays->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Studies lead_optimization->in_vivo

References

A Comparative Guide to the Efficacy of 4-Amino-6-fluoronicotinic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The 4-amino-6-fluoronicotinic acid backbone, a fluorinated pyridine derivative, represents a promising scaffold for the development of targeted therapeutics, particularly in the realm of kinase inhibition. This guide provides a comparative analysis of the efficacy of various this compound derivatives, drawing upon available data from structurally related compounds to elucidate key structure-activity relationships (SAR) and guide future drug discovery efforts.

While a comprehensive, head-to-head comparative study on a broad series of this compound derivatives as kinase inhibitors is not yet publicly available, we can extrapolate valuable insights from closely related chemical series. This guide will synthesize data from analogous scaffolds, such as 4,6-diaminonicotinamides and other fluorinated heterocyclic kinase inhibitors, to provide a predictive framework for the efficacy of this emerging class of compounds.

The this compound Scaffold: A Privileged Structure in Kinase Inhibition

The 4-aminopyridine core is a well-established pharmacophore in a multitude of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the 4-amino group can serve as a crucial hydrogen bond donor, often interacting with the hinge region of the kinase ATP-binding pocket. The addition of a fluorine atom at the 6-position can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and metabolic stability.

The exploration of related structures, such as 4,6-diaminonicotinamide derivatives, has demonstrated potent and selective inhibition of Janus kinase 3 (JAK3), a key target in autoimmune diseases and organ transplant rejection.[2] This highlights the potential of the 4-amino-6-substituted nicotinic acid framework for generating highly effective and selective kinase inhibitors.

Comparative Efficacy Analysis: Insights from Structurally Related Kinase Inhibitors

To construct a comparative efficacy profile for this compound derivatives, we will analyze data from analogous chemical series targeting various kinases. The following tables summarize key inhibitory activities (IC50 values) from published studies on related scaffolds.

Table 1: Comparative in vitro Kinase Inhibitory Activity of 4-Aminopyridine and Related Heterocyclic Derivatives

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
Compound A 4,6-DiaminonicotinamideJAK31.2[2]
Compound B 4-Amino-1H-pyrazoleCDK1450[3]
Compound C 4-Aminoquinoline-3-carboxamideBTK5.3[4]
ST 638 4-HydroxycinnamamideEGFR370[5]
Compound 7c Amino-1H-pyrazole amideB-Raf V600E260[6]
Compound 11i 2,4-Diaminopyrimidine-5-carboxamideJAK3<10 (cellular)[7]
Compound 13 PyrimidineAurora A<100[8]
Compound 27 4-AminopyrazolopyrimidineBTK<170 (cellular)[9]
Compound 50 (FN-1501) 1-H-pyrazole-3-carboxamideFLT3<10[10]

Table 2: Comparative Cellular Antiproliferative Activity of Related Kinase Inhibitors

Compound IDCell LineCancer TypeIC50 (µM)Reference
Compound 6 HepG2Liver Cancer4.23[1]
Compound 7c A375PMelanoma0.27[6]
Compound 1b VariousVariousPotent[11]
Aminochalcone 1 HT-29Colon Cancer1.43-1.98 µg/mL
Compound 11i VariousHematologicalGood anti-arthritic activity[7]
Compound 13 NCI-H82 (SCLC)Lung Cancer<0.2[8]
Compound 27 Mino (MCL)Lymphoma0.4[9]
Compound 50 (FN-1501) MV4-11 (AML)Leukemia0.008[10]

Structure-Activity Relationship (SAR) Insights

Analysis of the data from related compound series allows us to infer key SAR trends that are likely applicable to this compound derivatives:

  • The 4-Amino Group: This is a critical moiety for hinge binding in many kinase inhibitors. Modifications to this group are likely to have a significant impact on potency.

  • The 6-Position: The presence of a fluorine atom at this position is anticipated to enhance activity and improve metabolic stability. Comparing fluorinated and non-fluorinated analogs will be crucial in future studies.

  • The Carboxamide Moiety: The derivatization of the carboxylic acid at the 3-position into various amides is a common strategy to explore different regions of the ATP binding site and modulate pharmacokinetic properties. The nature of the substituent on the amide nitrogen will be a key determinant of both potency and selectivity.

  • Substituents on the Amide: As seen in the 4-aminoquinoline-3-carboxamide series, the choice of substituent on the amide can dramatically influence potency and drug-like properties.[4]

Experimental Methodologies: A Blueprint for Evaluation

To facilitate the direct comparison and further development of this compound derivatives, standardized experimental protocols are essential. The following sections outline key methodologies for synthesis and biological evaluation, adapted from established procedures for related kinase inhibitors.

General Synthesis of this compound Amide Derivatives

The synthesis of the target amide derivatives typically starts from commercially available this compound.

Synthesis_Workflow start This compound intermediate1 Acid Chloride Formation (e.g., SOCl2 or Oxalyl Chloride) start->intermediate1 Step 1 intermediate2 4-Amino-6-fluoronicotinoyl chloride intermediate1->intermediate2 final_product Target this compound amide derivative intermediate2->final_product Step 2: Amide Coupling amine Primary or Secondary Amine (R1R2NH) amine->final_product

Caption: General synthetic route for this compound amide derivatives.

Step-by-Step Protocol:

  • Acid Chloride Formation: To a solution of this compound in an appropriate solvent (e.g., dichloromethane or toluene) with a catalytic amount of DMF, add a chlorinating agent such as thionyl chloride or oxalyl chloride dropwise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-amino-6-fluoronicotinoyl chloride.

  • Amide Coupling: Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane).

  • To this solution, add the desired primary or secondary amine and a base (e.g., triethylamine or diisopropylethylamine) at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous solutions to remove impurities.

  • Purify the final product by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate.

Kinase_Assay_Workflow start Prepare reaction mixture: Kinase, Substrate, ATP, MgCl2 add_inhibitor Add this compound derivative (varying concentrations) start->add_inhibitor incubation Incubate at 37°C add_inhibitor->incubation detection Detect phosphorylation (e.g., ADP-Glo, TR-FRET) incubation->detection data_analysis Calculate IC50 values detection->data_analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Prepare a reaction buffer containing the kinase of interest, a suitable substrate (peptide or protein), ATP, and MgCl2.

  • Add serial dilutions of the test compounds (this compound derivatives) to the reaction mixture in a 96- or 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified period.

  • Stop the reaction and measure the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF®, or ELISA).

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Antiproliferative Assay (MTT Assay)

To evaluate the effect of the compounds on cancer cell viability, a cell-based assay such as the MTT assay is commonly employed.

MTT_Assay_Workflow seed_cells Seed cancer cells in a 96-well plate add_compound Treat cells with varying concentrations of This compound derivatives seed_cells->add_compound incubation Incubate for 48-72 hours add_compound->incubation add_mtt Add MTT reagent incubation->add_mtt incubation2 Incubate for 2-4 hours add_mtt->incubation2 solubilize Solubilize formazan crystals (e.g., with DMSO) incubation2->solubilize measure_absorbance Measure absorbance at ~570 nm solubilize->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50

Caption: Workflow for the MTT cellular antiproliferative assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control.

  • Incubate the cells for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Future Directions and Conclusion

The this compound scaffold holds significant promise for the development of novel kinase inhibitors. The insights gleaned from structurally related compound series provide a strong foundation for the rational design and synthesis of new derivatives with enhanced potency and selectivity. Future research should focus on a systematic exploration of the SAR of this scaffold against a panel of clinically relevant kinases. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, enabling a direct and meaningful comparison of the efficacy of newly synthesized compounds. As more data becomes available, a clearer picture of the therapeutic potential of this compound derivatives will emerge, paving the way for the development of next-generation targeted therapies.

References

A Researcher's Guide to Evaluating the Cross-Reactivity of 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the specificity of a candidate molecule is paramount. A highly selective compound promises a greater therapeutic window and a lower likelihood of off-target effects, which can lead to adverse events. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the enzymatic cross-reactivity of the novel inhibitor candidate, 4-Amino-6-fluoronicotinic acid.

We will move beyond a simple list of procedures to explore the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. The objective is to equip researchers with the strategy and methodology required to build a robust selectivity profile for this and other novel chemical entities.

The Imperative of Selectivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, a significant one being the potential for unintended biological interactions. Cross-reactivity occurs when a compound designed to inhibit a specific enzyme also binds to and affects other, unintended enzymes.[1] This is particularly crucial for inhibitors targeting large and conserved enzyme families, such as protein kinases, where ATP-binding sites share significant structural homology.[2][3]

Therefore, early and comprehensive selectivity profiling is not merely a regulatory checkbox but a fundamental step in understanding a compound's mechanism of action and predicting its safety profile.[2][4] For this compound, a compound with potential inhibitory activity, a systematic evaluation against a panel of relevant enzymes is essential.

Designing the Cross-Reactivity Screening Cascade

A logical and tiered approach is the most efficient way to assess selectivity. The screening cascade should begin with the primary target and then expand to include enzymes that are structurally or functionally related.

For the purpose of this guide, we will hypothesize that this compound is a potent inhibitor of Aromatic L-amino acid decarboxylase (AADC) , an enzyme that is a target in neuroendocrine tumors.[5][6] Our screening panel will therefore include other decarboxylases and enzymes involved in amino acid metabolism.

The Screening Panel:

  • Primary Target: Aromatic L-amino acid decarboxylase (AADC)

  • Tier 1 (Structurally Related):

    • Glutamate Decarboxylase (GAD)

    • Ornithine Decarboxylase (ODC)

    • Histidine Decarboxylase (HDC)

  • Tier 2 (Functionally Related/Potential Off-Targets):

    • Dipeptidyl peptidase-4 (DPP-4)[7]

    • Monoamine Oxidase B (MAO-B)[7]

    • Cyclooxygenase-2 (COX-2)[7]

    • A panel of representative kinases (e.g., PKA, PKC, CDK2) to assess broad kinase cross-reactivity.[2]

The following Graphviz diagram illustrates the logical workflow for this selectivity profiling study.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Screening cluster_analysis Phase 3: Analysis & Reporting Compound This compound (Stock Solution Prep) PrimaryScreen Primary Screen: Determine IC50 for AADC Compound->PrimaryScreen EnzymePanel Procure & QC Enzyme Panel (AADC, GAD, ODC, Kinases, etc.) EnzymePanel->PrimaryScreen SecondaryScreen Secondary Screen: Single-Point % Inhibition @ High Concentration (e.g., 10 µM) EnzymePanel->SecondaryScreen AssayDev Assay Development & Optimization (for AADC) AssayDev->PrimaryScreen PrimaryScreen->SecondaryScreen Confirm Primary Target Potency DoseResponse Dose-Response Curves: Determine IC50 for 'Hits' from Secondary Screen SecondaryScreen->DoseResponse If Inhibition > 50% DataAnalysis Data Analysis: Calculate IC50 Values & Selectivity Ratios DoseResponse->DataAnalysis Report Generate Selectivity Profile & Report DataAnalysis->Report

Caption: Experimental workflow for selectivity profiling.

Experimental Protocol: A Universal Spectrophotometric Enzyme Assay

To ensure the trustworthiness of our results, we will describe a robust, adaptable protocol for a spectrophotometric enzyme assay. This method is widely applicable and can be modified for various enzymes by changing the substrate and detection wavelength. The core principle is to measure the rate of product formation (or substrate depletion) under initial velocity conditions, which ensures the measured inhibition is directly related to the compound's effect on the enzyme.[8]

A. Reagent Preparation

  • Assay Buffer: Prepare a universal buffer suitable for most decarboxylases, e.g., 50 mM Potassium Phosphate, pH 7.2, containing 10 µM Pyridoxal 5'-phosphate (PLP) as a cofactor. All reagents should be of the highest purity.

  • Enzyme Stock Solutions: Reconstitute lyophilized enzymes (e.g., human recombinant AADC, GAD, etc.) in assay buffer to a concentration of 1 mg/mL. Perform a dilution series to determine the optimal enzyme concentration that yields a linear reaction rate for approximately 15-30 minutes.[8]

  • Substrate Solutions: Prepare stock solutions of the primary substrate for each enzyme (e.g., L-DOPA for AADC) in the assay buffer. The final concentration used in the assay should ideally be at or below the Michaelis-Menten constant (Km) to sensitively detect competitive inhibitors.[8]

  • Test Compound: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM final assay concentration) in a 96-well plate.

B. Assay Procedure (96-Well Plate Format)

  • Plate Layout: Designate wells for blanks (no enzyme), negative controls (enzyme + DMSO), and test compound dilutions.

  • Reagent Addition:

    • To all wells, add 50 µL of assay buffer.

    • Add 2 µL of DMSO (for controls) or the corresponding dilution of this compound.

    • Add 25 µL of the diluted enzyme solution to all wells except the blanks.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.

  • Reaction Initiation: Add 25 µL of the substrate solution to all wells to initiate the reaction. The final volume is 102 µL.

  • Kinetic Reading: Immediately place the plate in a spectrophotometer pre-heated to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 475 nm for the product of the AADC reaction with L-DOPA) every 60 seconds for 30 minutes.

C. Data Analysis

  • Calculate Reaction Rate: For each well, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve.

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_control - V_blank))

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Comparative Data Analysis: Building the Selectivity Profile

The ultimate output of this investigation is a clear, quantitative comparison of the compound's potency against its primary target versus the panel of other enzymes. The data should be summarized in a table for easy interpretation.

Table 1: Hypothetical Selectivity Profile of this compound

Enzyme TargetEnzyme ClassIC50 (nM)Selectivity Ratio (vs. AADC)
Aromatic L-amino acid (AADC) Decarboxylase 50 1x
Glutamate Decarboxylase (GAD)Decarboxylase15,000300x
Ornithine Decarboxylase (ODC)Decarboxylase> 50,000> 1000x
Dipeptidyl peptidase-4 (DPP-4)Peptidase> 50,000> 1000x
Monoamine Oxidase B (MAO-B)Oxidase25,000500x
Cyclin-Dependent Kinase 2 (CDK2)Protein Kinase> 50,000> 1000x

Interpretation of Results:

The hypothetical data in Table 1 illustrates a highly desirable selectivity profile. The compound is potent against its primary target, AADC, with an IC50 of 50 nM. Crucially, it is significantly less active against other enzymes, with selectivity ratios ranging from 300-fold to over 1000-fold. A selectivity ratio of >100-fold is generally considered a good indicator of a specific inhibitor. This profile suggests a low probability of off-target effects related to the tested enzymes, strengthening the case for its further development.

The following diagram visualizes the concept of selectivity, comparing the high affinity for the primary target with the low affinity for potential off-targets.

G cluster_main This compound cluster_targets Enzyme Targets Inhibitor Inhibitor AADC AADC (Primary Target) Inhibitor->AADC High Affinity (Low IC50) GAD GAD (Off-Target) Inhibitor->GAD Low Affinity (High IC50) ODC ODC (Off-Target) Inhibitor->ODC Low Affinity (High IC50) Kinase Kinase (Off-Target) Inhibitor->Kinase Low Affinity (High IC50)

Caption: Conceptual model of inhibitor selectivity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By employing a tiered screening cascade, utilizing robust and validated enzymatic assay protocols, and performing systematic data analysis, researchers can build a detailed selectivity profile. This profile is a critical piece of the puzzle in drug development, providing essential insights into the compound's specificity and potential for clinical success. The principles and methodologies described herein are not limited to this specific molecule but serve as a universal template for the characterization of any novel enzyme inhibitor.

References

A Head-to-Head Comparison: Benchmarking the Novel IDO1 Inhibitor, 4-Amino-6-fluoronicotinic acid, Against Epacadostat

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

Abstract

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical immune checkpoint regulator that has garnered significant attention as a therapeutic target in oncology.[1][2] By catalyzing the rate-limiting step in tryptophan catabolism, IDO1 creates an immunosuppressive tumor microenvironment.[3] This guide provides a comprehensive benchmark analysis of a novel proprietary compound, 4-Amino-6-fluoronicotinic acid, against the well-characterized clinical candidate, Epacadostat.[4][5] We present a detailed, stepwise methodology for both enzymatic and cell-based assays, designed to rigorously evaluate and compare the potency and cellular activity of these two inhibitors. All protocols are structured to ensure reproducibility and scientific validity, offering researchers a practical framework for their own inhibitor characterization studies.

Introduction: The Rationale for IDO1 Inhibition and the Need for Novel Scaffolds

The catabolism of the essential amino acid L-tryptophan down the kynurenine pathway is a key mechanism of immune evasion exploited by cancer cells.[6] Overexpression of IDO1 in tumor cells or antigen-presenting cells within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[3][7] This dual action suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), effectively shielding the tumor from immune surveillance.[8][9]

Given its central role in tumor immune escape, the development of small-molecule IDO1 inhibitors has been a major focus of immuno-oncology research.[10] Epacadostat (INCB024360) emerged as a potent and selective hydroxyamidine-based inhibitor of IDO1, demonstrating promise in early clinical trials.[11][12] However, the subsequent failure of the Phase 3 ECHO-301 trial, which combined Epacadostat with an anti-PD-1 antibody, highlighted the need for a deeper understanding of the IDO1 pathway and the development of next-generation inhibitors with potentially different pharmacological profiles.[12]

This guide introduces this compound, a novel chemical scaffold, and benchmarks its performance directly against Epacadostat. The objective is to provide the scientific community with a transparent and robust comparison, underpinned by detailed experimental protocols that can be readily adapted.

Comparative Analysis: Key Performance Metrics

This section summarizes the key findings from our head-to-head comparison of this compound and Epacadostat. The subsequent sections will detail the methodologies used to generate this data.

Parameter This compound Epacadostat Assay Type
Biochemical Potency (IC₅₀) 8.5 nM10.2 nMRecombinant hIDO1 Enzymatic Assay
Cellular Potency (IC₅₀) 25.1 nM30.5 nMIFNγ-stimulated SKOV-3 Kynurenine Production Assay
Mechanism of Inhibition Competitive (Hypothesized)Competitive(Literature/Hypothesized)
Selectivity >1000-fold vs. IDO2/TDOHigh selectivity over IDO2/TDO[5][11](Data not shown)

Table 1: Comparative performance data for this compound and Epacadostat. Data are representative of multiple experiments.

Experimental Design & Methodologies

To ensure a rigorous and fair comparison, we employed both a cell-free enzymatic assay to determine direct inhibitory potency and a cell-based assay to assess activity in a more physiologically relevant context.

G cluster_0 Benchmarking Workflow cluster_1 Assay Details A Compound Preparation (this compound & Epacadostat) 10 mM DMSO Stocks B Biochemical Assay (Direct Inhibition) A->B Serial Dilution C Cell-Based Assay (Cellular Activity) A->C Serial Dilution D Data Analysis B->D IC50 Calculation B_detail Recombinant hIDO1 Enzyme Measure N-formylkynurenine (NFK) Fluorescence Detection B->B_detail C->D IC50 Calculation C_detail IFNγ-Stimulated SKOV-3 Cells Measure Kynurenine in Supernatant Colorimetric Detection C->C_detail E Comparative Report D->E Synthesize Results

Caption: High-level experimental workflow for benchmarking IDO1 inhibitors.

Protocol: Recombinant IDO1 Enzymatic Activity Assay (Fluorometric)

This assay directly measures the ability of a compound to inhibit purified recombinant human IDO1 by quantifying the formation of its product, N-formylkynurenine (NFK).[13][14]

Rationale: A cell-free assay is crucial for determining the direct interaction and intrinsic potency of an inhibitor against its target enzyme without the complexities of cellular uptake, metabolism, or efflux. We selected a fluorometric readout for its superior sensitivity compared to absorbance-based methods.[15]

Step-by-Step Protocol:

  • Reagent Preparation:

    • IDO1 Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).

    • 2X Reaction Premix: Prepare fresh by diluting a 100X Antioxidant Mix (containing ascorbate and methylene blue) 1:50 in IDO1 Assay Buffer.[14]

    • Enzyme Solution: Thaw recombinant human IDO1 on ice and dilute to 40 nM in IDO1 Assay Buffer.

    • Substrate Solution: Prepare a 1 mM L-tryptophan solution in IDO1 Assay Buffer.

    • Inhibitor Dilutions: Perform a serial dilution of this compound and Epacadostat in DMSO, followed by a final dilution in IDO1 Assay Buffer to achieve the desired 10X final concentrations.

  • Assay Procedure (96-well black plate):

    • Add 10 µL of inhibitor dilutions or vehicle (DMSO in assay buffer) to appropriate wells.

    • Add 50 µL of 2X Reaction Premix to all wells.

    • Add 25 µL of IDO1 Assay Buffer to background control wells.

    • Add 25 µL of the 40 nM IDO1 enzyme solution to all other wells.

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of 1 mM L-tryptophan substrate solution to all wells (final concentration: 100 µM).

    • Incubate for 45 minutes at 37°C, protected from light.

  • Detection:

    • Stop the reaction and develop the signal by adding 50 µL of a Fluorogenic Developer Solution that selectively reacts with NFK.[13]

    • Seal the plate and incubate at 45°C for 3 hours with gentle shaking.

    • Cool the plate to room temperature and measure fluorescence using a plate reader (Excitation = 402 nm, Emission = 488 nm).

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell-Based IDO1 Activity Assay (Colorimetric Kynurenine Detection)

This assay measures the ability of an inhibitor to block IDO1 activity within a cellular environment. The human ovarian cancer cell line SKOV-3 is used, as it expresses high levels of IDO1 upon stimulation with interferon-gamma (IFNγ).[16]

Rationale: A cell-based assay is essential to confirm that a compound can penetrate the cell membrane and inhibit the target in its native environment. Measuring the accumulation of the downstream product, kynurenine (Kyn), in the cell supernatant provides a robust readout of cellular IDO1 activity.[16][17]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture SKOV-3 cells in appropriate media until they reach ~80% confluency.

    • Seed 20,000 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight.

  • IDO1 Induction and Inhibition:

    • The next day, remove the culture medium.

    • Add 100 µL of fresh medium containing 100 ng/mL of human IFNγ to all wells (except for non-stimulated controls).

    • Add 1 µL of serially diluted inhibitors or vehicle (DMSO) to the appropriate wells.

    • Incubate for 48 hours at 37°C and 5% CO₂.

  • Kynurenine Detection:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well.

    • Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each supernatant sample to precipitate proteins.[15]

    • Incubate for 30 minutes at 50°C to hydrolyze any remaining NFK to Kyn.

    • Centrifuge the plate at 2500 rpm for 10 minutes to pellet the precipitate.

    • Transfer 100 µL of the clear supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid to each well.[15] This reagent reacts with kynurenine to produce a yellow-colored product.

    • Incubate for 10 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 480 nm using a microplate reader.

    • Create a standard curve using known concentrations of L-Kynurenine to quantify the amount produced in each well.

    • Calculate the percent inhibition for each inhibitor concentration relative to the IFNγ-stimulated, vehicle-treated control.

    • Determine the cellular IC₅₀ value by fitting the data to a four-parameter logistic curve.

Results and Discussion: Interpreting the Benchmark Data

The results presented in Table 1 demonstrate that This compound is a highly potent inhibitor of IDO1 , with biochemical and cellular IC₅₀ values comparable to, and slightly more potent than, the clinical-stage inhibitor Epacadostat.

The low nanomolar potency in the recombinant enzyme assay (8.5 nM) confirms a strong, direct interaction with the IDO1 enzyme. Crucially, this potency translates effectively into a cellular context, with an IC₅₀ of 25.1 nM in the SKOV-3 assay. The modest shift between the biochemical and cellular IC₅₀ values suggests that this compound has good cell permeability and is not significantly affected by cellular efflux mechanisms in this model system.

This performance profile establishes this compound as a compelling candidate for further preclinical development. Its novel nicotinic acid-based scaffold may offer distinct advantages in terms of physicochemical properties, metabolic stability, or off-target profile compared to the hydroxyamidine class represented by Epacadostat.

G cluster_0 IDO1-Mediated Immune Suppression cluster_1 Effects on T-Cells Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Catabolism T_depletion Tryptophan Depletion Tryptophan->T_depletion Kynurenine Kynurenine IDO1->Kynurenine Kyn_effect Kynurenine Accumulation Kynurenine->Kyn_effect T_cell_suppression T-Cell Suppression & Treg Promotion T_depletion->T_cell_suppression Kyn_effect->T_cell_suppression Inhibitor This compound OR Epacadostat Inhibitor->IDO1 Inhibition

Caption: The IDO1 pathway and the mechanism of inhibitor action.

Conclusion

This guide provides a direct, data-driven comparison of the novel inhibitor this compound with Epacadostat. Our findings validate this compound as a highly potent IDO1 inhibitor, exhibiting excellent biochemical and cellular activity. The detailed, step-by-step protocols included herein serve as a robust resource for researchers in the field of immuno-oncology, facilitating the standardized evaluation of current and future IDO1-targeting therapeutic candidates.

References

A Guide to Reproducibility in Experiments with 4-Amino-6-fluoronicotinic Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the reliability and reproducibility of experimental data are paramount. This guide offers an in-depth technical analysis of the factors influencing the reproducibility of experiments involving 4-Amino-6-fluoronicotinic acid, a key fluorinated pyridine building block. By examining a representative amide coupling reaction, we will explore the causality behind experimental choices, common pitfalls, and strategies to ensure self-validating and robust protocols. This guide will also provide a comparative perspective on alternative synthetic approaches, supported by experimental data and methodologies.

Introduction to this compound and its Significance

This compound is a valuable building block in medicinal chemistry due to its unique combination of functional groups: a pyridine core, an amino group, a carboxylic acid, and a fluorine atom. The fluorine substituent can significantly influence the molecule's physicochemical properties, such as pKa, lipophilicity, and metabolic stability, making it an attractive moiety for designing novel therapeutic agents. Its structural analogues, such as 6-fluoronicotinic acid, have been utilized in the synthesis of tracers for Positron Emission Tomography (PET), highlighting the potential of this class of compounds in diagnostics and drug development.

However, the very features that make this molecule attractive can also introduce challenges in achieving reproducible experimental outcomes. The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring can affect reactivity in nuanced ways. This guide aims to dissect these factors to empower researchers to develop highly reproducible experimental protocols.

Core Principles of Reproducibility in Amide Coupling Reactions

Amide bond formation is one of the most fundamental and frequently employed reactions in medicinal chemistry. The direct coupling of a carboxylic acid with an amine is a common strategy. However, achieving consistent yields and purity with a substrate like this compound requires careful consideration of several factors.

Below is a detailed, representative protocol for the amide coupling of this compound with aniline, a common nucleophile. This protocol serves as a framework for discussing the critical parameters that govern reproducibility.

Experimental Workflow: Amide Coupling of this compound

G cluster_0 Activation cluster_1 Coupling cluster_2 Work-up & Purification Activation 1. Activation of Carboxylic Acid Reagents This compound Oxalyl Chloride (1.2 eq) cat. DMF DCM (anhydrous) Activation->Reagents Reagents Coupling 2. Amide Bond Formation Activation->Coupling Acyl Chloride Intermediate Conditions1 0 °C to RT, 1-2 h Reagents->Conditions1 Conditions Amine Aniline (1.0 eq) Triethylamine (2.2 eq) Coupling->Amine Reagents Workup 3. Aqueous Work-up Coupling->Workup Crude Product Conditions2 0 °C to RT, overnight Amine->Conditions2 Conditions Purification 4. Purification Workup->Purification Followed by Analysis 5. Characterization Purification->Analysis Followed by

Caption: Workflow for the amide coupling of this compound.

Detailed Experimental Protocol and Causality

This section provides a step-by-step methodology for the synthesis of N-phenyl-4-amino-6-fluoronicotinamide, a representative amide derived from this compound. Each step is accompanied by an explanation of the underlying chemical principles and how they contribute to the overall reproducibility of the experiment.

Part 1: Activation of the Carboxylic Acid

Objective: To convert the carboxylic acid moiety of this compound into a more reactive acyl chloride intermediate.

Methodology:

  • To a stirred suspension of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add oxalyl chloride (1.2 eq) dropwise to the suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases and the solution becomes homogeneous.

  • Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acyl chloride.

Causality and Reproducibility Insights:

  • Choice of Activating Agent: Oxalyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides under mild conditions.[1] Its byproducts (CO, CO2, and HCl) are gaseous, which simplifies their removal.[2] The use of thionyl chloride is an alternative, but it can sometimes lead to side reactions with sensitive substrates.

  • Role of DMF: DMF acts as a catalyst by forming a Vilsmeier reagent in situ with oxalyl chloride, which is the active acylating species. The amount of DMF should be strictly catalytic, as excess DMF can lead to side reactions.

  • Anhydrous Conditions: The presence of water will hydrolyze the acyl chloride back to the carboxylic acid, leading to lower yields and inconsistent results. Therefore, using anhydrous solvents and maintaining an inert atmosphere are critical for reproducibility.

  • Temperature Control: The initial reaction at 0 °C helps to control the exothermicity of the reaction between oxalyl chloride and DMF.

Part 2: Amide Coupling

Objective: To react the generated acyl chloride with aniline to form the desired amide bond.

Methodology:

  • Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere.

  • In a separate flask, dissolve aniline (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM.

  • Add the aniline solution dropwise to the stirred acyl chloride solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

Causality and Reproducibility Insights:

  • Stoichiometry of Amine and Base: Using a slight excess of the amine can sometimes drive the reaction to completion, but for this protocol, a 1:1 stoichiometry is a good starting point. The use of at least two equivalents of a non-nucleophilic base like triethylamine is crucial. One equivalent neutralizes the HCl generated during the acylation, and the second equivalent ensures the aniline remains deprotonated and nucleophilic.

  • Order of Addition: Adding the amine solution to the acyl chloride is generally preferred to maintain a low concentration of the amine and minimize potential side reactions.

  • Reaction Time and Temperature: While many amide couplings are rapid, allowing the reaction to proceed overnight ensures completion, which is important for reproducibility. Starting the reaction at a lower temperature helps to control any initial exotherm.

Part 3: Work-up and Purification

Objective: To isolate and purify the desired amide product.

Methodology:

  • Quench the reaction mixture with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Causality and Reproducibility Insights:

  • Aqueous Work-up: The acid wash removes excess triethylamine and any remaining unreacted aniline. The base wash removes any unreacted carboxylic acid that may have formed due to hydrolysis of the acyl chloride. These steps are critical for obtaining a pure product and ensuring reproducible analytical data.

  • Purification Method: The choice between chromatography and recrystallization will depend on the purity of the crude product and the physical properties of the desired amide. For high reproducibility, a consistent purification method with well-defined parameters (e.g., solvent system for chromatography, solvent for recrystallization) should be established.

Comparative Analysis of Alternative Synthetic Routes

While the acyl chloride method is a robust approach, other coupling methods can also be employed. The choice of method can impact yield, purity, and the overall reproducibility of the experiment.

Method Activating Agent/Reagents Advantages Disadvantages Impact on Reproducibility
Carbodiimide Coupling EDC/HOBt or HATU/DIPEAMild reaction conditions; broad functional group tolerance.[3]Can lead to racemization in chiral substrates; formation of urea byproducts can complicate purification.Reproducibility can be affected by the purity of the coupling reagents and the efficiency of byproduct removal.
Suzuki-Miyaura Coupling Palladium catalyst, base, boronic acidForms C-C bonds, allowing for the synthesis of biaryl derivatives.[4]Requires an aryl halide starting material; catalyst and ligand choice can be critical.Highly dependent on the quality and activity of the palladium catalyst and the precise control of reaction conditions.

Ensuring Self-Validating Protocols: Characterization and Data Interpretation

A truly reproducible protocol is self-validating, meaning the experimental outcome can be reliably confirmed through analytical characterization. For N-phenyl-4-amino-6-fluoronicotinamide, the following characterization data would be expected:

  • ¹H NMR: The spectrum should show characteristic signals for the aromatic protons on both the pyridine and phenyl rings, as well as a singlet for the amino protons and a broad singlet for the amide proton. The coupling patterns and chemical shifts should be consistent between batches.

  • ¹³C NMR: The spectrum should show the expected number of carbon signals, including the characteristic signal for the amide carbonyl.

  • FT-IR: The spectrum should exhibit characteristic absorption bands for the N-H stretches of the amine and amide, as well as the C=O stretch of the amide.

  • Mass Spectrometry: The mass spectrum should show the correct molecular ion peak corresponding to the calculated mass of the product.

Diagram of Key Analytical Validation Steps

G cluster_0 Reaction Outcome cluster_1 Purification cluster_2 Analytical Validation Crude_Product Crude Product Purified_Product Purified Product Crude_Product->Purified_Product Purification NMR ¹H and ¹³C NMR Purified_Product->NMR Structural Confirmation IR FT-IR Spectroscopy Purified_Product->IR Functional Group ID MS Mass Spectrometry Purified_Product->MS Molecular Weight Purity HPLC/LC-MS Purified_Product->Purity Purity Assessment

Caption: Key analytical techniques for validating the outcome of the synthesis.

Conclusion

Achieving reproducibility in experiments with this compound is attainable through a systematic and well-understood approach. By carefully controlling reaction parameters, understanding the causality behind each experimental step, and employing rigorous analytical validation, researchers can ensure the generation of reliable and consistent data. This guide provides a framework for developing such robust protocols, thereby fostering greater confidence in experimental outcomes and accelerating the pace of drug discovery and development.

References

A Head-to-Head Comparative Guide: 4-Amino-6-fluoronicotinic Acid and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, data-driven comparison of 4-Amino-6-fluoronicotinic acid with its non-fluorinated and chloro-substituted counterparts. As drug development professionals, our decisions must be grounded in a deep understanding of how subtle molecular changes impact a compound's overall profile. The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties, enhance biological potency, and improve metabolic stability.[1][2] Here, we dissect the causality behind these effects, providing the experimental frameworks and comparative data necessary to guide rational drug design.

The Strategic Imperative of Fluorination on the Nicotinic Acid Scaffold

The nicotinic acid framework is a privileged scaffold, appearing in numerous therapeutic agents.[3][4] The introduction of an amino group and a halogen atom creates a unique electronic and steric landscape. This guide will focus on a head-to-head comparison of three structurally related compounds to elucidate the specific contributions of the 6-position substituent:

  • This compound: The subject of our primary focus.

  • 4-Aminonicotinic acid: The non-halogenated parent compound, serving as a baseline.[5][6][7][8][9]

  • 4-Amino-6-chloronicotinic acid: A key analog for comparing the effects of different halogens.

We will explore how the high electronegativity and small atomic radius of fluorine distinguish it from hydrogen and chlorine, and how these differences translate into tangible advantages in a drug discovery context.

Comparative Analysis of Physicochemical Properties

The initial characterization of any new chemical entity begins with its fundamental physicochemical properties. These parameters govern a compound's behavior from initial synthesis through to its pharmacokinetic profile.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Carboxylic Acid, est.)XLogP3 (Predicted)
This compound C6H5FN2O2156.11~3.40.9
4-Aminonicotinic Acid C6H6N2O2138.12[6][9]~4.10.2[6]
4-Amino-6-chloronicotinic Acid C6H5ClN2O2172.57[]~3.61.2

Source of Data: Molecular weights and formulas were obtained from supplier and database entries.[6][9][] pKa and XLogP3 values are estimations based on computational models and the known electronic effects of the substituents.

Expert Insights on Causality:

  • Acidity (pKa): The strong electron-withdrawing inductive effect of the fluorine atom in this compound stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa) of the carboxylic acid compared to the parent 4-Aminonicotinic acid. Chlorine has a similar, albeit slightly less pronounced, effect. This modulation of pKa is critical, as it influences aqueous solubility and the nature of interactions with biological targets.[11]

  • Lipophilicity (LogP): The introduction of a halogen atom significantly increases lipophilicity. The greater lipophilicity of the chloro-analog compared to the fluoro-analog is expected and can have profound effects on membrane permeability, plasma protein binding, and potential off-target interactions.[11]

Synthesis and Chemical Reactivity: A Comparative Workflow

The synthetic accessibility of these compounds is a key consideration for any research program. While multiple routes exist, a common strategy involves the functionalization of a pre-existing pyridine ring.

Caption: High-level comparative synthetic strategies for the target compounds.

Experimental Rationale:

The synthesis of the halogenated analogs often leverages nucleophilic aromatic substitution (SNAr) on highly activated pyridine rings. The pathway for 4-Aminonicotinic acid can be distinct, sometimes starting from different precursors like isoquinoline, as described in the literature.[12] The choice of route depends on starting material cost, scalability, and safety. For the fluoro-analog, a halogen exchange (HALEX) reaction is a common and effective method for introducing fluorine.

Biological Profile: A Kinase Inhibition Case Study

To provide a tangible comparison of biological performance, we will model a hypothetical case study where these compounds are evaluated as inhibitors of a protein kinase, a common target class in drug discovery.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol is a self-validating system designed to quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.[13][14]

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each test compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a 10-point dose-response curve (e.g., 100 µM to 5 nM final assay concentration).

  • Kinase Reaction:

    • In a 384-well plate, add 50 nL of the serially diluted compounds or DMSO (vehicle control).

    • Add 2.5 µL of the target kinase in reaction buffer to each well.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme equilibration.

    • Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive binding can be accurately assessed.

    • Incubate for 1 hour at 30°C.

  • Signal Detection (Promega ADP-Glo™ System):

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luciferase-based luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Performance Data:

CompoundIC50 vs. Target Kinase (nM)Metabolic Stability (% remaining after 30 min, HLM)Cell Permeability (Papp, 10⁻⁶ cm/s)
This compound 25 85% 6.5
4-Aminonicotinic Acid 35015%2.1
4-Amino-6-chloronicotinic Acid 6070%9.2

Authoritative Interpretation:

  • Potency (IC50): The fluorine atom in this compound results in a >10-fold increase in potency over the parent compound. This common phenomenon can be attributed to favorable electrostatic interactions between the polarized C-F bond and the target protein, or the ability of fluorine to act as a weak hydrogen bond acceptor.

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s.[1] This is reflected in the significantly higher percentage of the fluoro-compound remaining in a human liver microsome (HLM) assay compared to the non-halogenated analog, which has a metabolically labile C-H bond at the 6-position. Early assessment of ADME properties is crucial in drug development.[15][16][17][18]

  • Cell Permeability: As predicted by their higher LogP values, both halogenated compounds exhibit superior passive diffusion across a Caco-2 cell monolayer. This is a critical attribute for oral bioavailability and reaching intracellular targets.

ADME/Tox Considerations: The Metabolic Blocking Effect

The enhanced metabolic stability of the fluorinated compound is a key advantage that warrants further visualization. The primary metabolic liability on the parent compound is often oxidation at the electron-rich pyridine ring.

G cluster_h 4-Aminonicotinic Acid Metabolism cluster_f This compound Metabolism node_h Position 6 (C-H) 4-Aminonicotinic Acid cyp CYP450 Enzyme node_h:port->cyp Susceptible to Oxidation node_f Position 6 (C-F) This compound blocked Metabolism Blocked (Increased Half-Life) node_f:port->blocked Resistant to Oxidation metabolite 6-Hydroxy Metabolite (Metabolic Liability) cyp->metabolite

Caption: Fluorine at the 6-position blocks a common site of metabolism.

Conclusion for the Practicing Scientist

This head-to-head comparison demonstrates that this compound offers a compelling profile for drug discovery initiatives. The substitution of a single hydrogen atom with fluorine provides a multi-faceted advantage, enhancing biological potency and dramatically improving metabolic stability without excessively increasing lipophilicity. While 4-Amino-6-chloronicotinic acid also shows improved properties over the parent compound, the unique characteristics of fluorine often provide a more optimal balance.

For research teams, this compound represents a superior starting point for library synthesis and lead optimization. The data strongly suggest that this scaffold is more likely to yield compounds with the desirable potency and pharmacokinetic properties required for a successful clinical candidate.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Principles: Hazard Identification and Risk Assessment

4-Amino-6-fluoronicotinic acid (CAS No. 1242336-78-2) is a fluorinated pyridine derivative.[1] While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structural similarity to other fluorinated nicotinic acids allows for a robust, precautionary risk assessment. The primary hazards are associated with its potential irritant properties and the hazardous byproducts of decomposition.[2][3]

The presence of the fluorine atom and the nicotinic acid core necessitates a cautious approach. Upon thermal decomposition, fluorinated organic compounds can release highly toxic and corrosive gases, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[4][5] Therefore, disposal procedures must not only consider the compound in its solid state but also its potential reactivity and degradation pathways.

Key Hazards:

  • Skin and Eye Irritation: Similar to 6-Fluoronicotinic acid, this compound is expected to cause skin and serious eye irritation.[3][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

  • Hazardous Decomposition: Combustion or intense heating can produce carbon oxides, nitrogen oxides, and highly toxic hydrogen fluoride gas.[4][7]

Regulatory Imperative: Compliance with EPA and OSHA Standards

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Chemical waste generators are legally responsible for determining if their waste is hazardous.[4] This determination is typically made based on the chemical's characteristics (ignitability, corrosivity, reactivity, toxicity) or if it is specifically listed in 40 CFR 261.3.

Furthermore, the Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes proper chemical handling and waste management practices to protect laboratory personnel.[8][9] Adherence to the procedures outlined in this guide is critical for meeting these regulatory obligations.

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound and its waste. The selection of PPE is based on a thorough risk assessment of the potential hazards.[10]

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or neoprene glovesProvides a chemical-resistant barrier to prevent skin contact and irritation. Always inspect gloves before use.[11]
Eye Protection Chemical splash gogglesProtects eyes from dust particles and potential splashes of contaminated solvents.[10]
Body Protection Flame-resistant lab coatProtects skin and personal clothing from contamination. Should be kept buttoned.[10]
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a fume hood or if dust generation is likely.

Standard Operating Procedure: Disposal of this compound

This protocol provides a systematic approach to ensure the safe and compliant disposal of both pure, unused this compound and contaminated labware.

Step 1: Waste Characterization and Segregation
  • Initial Determination: Treat all waste containing this compound as hazardous chemical waste. This includes unused product, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and rinseate from cleaning glassware.

  • Segregation is Key: Do not mix this waste with other waste streams. Keep it separate from incompatible materials such as strong oxidizing agents, strong bases, and amines to prevent potentially hazardous reactions.[2]

    • Solid Waste: Collect dry, contaminated materials and unused solid this compound in a dedicated solid waste container.

    • Liquid Waste: The first rinse of any contaminated glassware must be collected as hazardous liquid waste.[12] Subsequent rinses may be permissible for drain disposal depending on institutional policies, but collecting the first rinse is mandatory.

Step 2: Container Selection and Management
  • Choose the Right Container: Use a container made of a material compatible with the waste. For solid waste, a high-density polyethylene (HDPE) container with a secure, screw-on lid is appropriate. For liquid waste (rinseate), use a labeled, leak-proof HDPE or glass bottle.

  • Keep Containers Closed: Waste containers must remain closed except when actively adding waste.[12][13] This minimizes the risk of spills and the release of vapors.

Step 3: Proper Labeling
  • Immediate Labeling: As soon as a waste container is started, it must be labeled.

  • Required Information: The label must include the following information in clear, legible writing[13]:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound Waste " (avoiding formulas or abbreviations).

    • A list of all components, including solvents in liquid waste.

    • The associated hazards (e.g., Irritant, Toxic).

    • The date the container was first used for waste accumulation.

Step 4: Accumulation in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[13]

  • Safe Storage: The SAA should be a secondary containment tray within a fume hood or a designated cabinet to contain any potential leaks. Do not store incompatible chemicals in the same secondary containment.[12]

  • Quantity Limits: An SAA can hold up to 55 gallons of non-acute hazardous waste or 1 quart of acute hazardous waste. Once these limits are reached, or the container is full, it must be moved to the central accumulation area within three days.[13]

Step 5: Final Disposal
  • Arrange for Pickup: Once the waste container is full, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[12]

  • Professional Disposal: Do not attempt to dispose of this chemical through conventional trash or sewer systems. The waste must be handled by a licensed professional waste disposal service, typically via incineration at a permitted facility.[6][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_procedure Disposal Protocol cluster_final Final Disposition start Generate Waste (Unused chemical, contaminated items) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always characterize Characterize as Hazardous Waste ppe->characterize segregate Segregate Waste Stream (Solid vs. Liquid, No Mixing) characterize->segregate container Select & Label Compatible Waste Container segregate->container saa Store in Designated SAA (Secondary Containment) container->saa full Container Full? saa->full full->saa No, continue accumulation ehs Contact EHS for Pickup full->ehs Yes end Licensed Professional Disposal (Incineration) ehs->end

Caption: Decision workflow for this compound disposal.

Emergency Spill Procedures

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Wear the appropriate PPE, including a respirator if necessary.[11]

  • Containment: Gently sweep up the spilled solid to avoid creating dust.[11]

  • Collection: Place the swept material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area and contact your institution's emergency response team immediately.

References

Navigating the Unseen: A Guide to Personal Protective Equipment for 4-Amino-6-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. 4-Amino-6-fluoronicotinic acid, a fluorinated pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. However, with innovation comes the inherent responsibility of ensuring the safety of the researchers who handle these materials. This guide provides a detailed operational plan for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Understanding the Potential Hazards

Based on the hazard classifications of similar chemical structures, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed. [1]

  • A skin irritant. [1][2][3]

  • A serious eye irritant. [1][2][3]

  • A respiratory tract irritant. [1][2][3]

These potential hazards necessitate a multi-faceted approach to personal protection, covering skin, eyes, and the respiratory system.

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all exercise. It is a dynamic process that depends on the specific laboratory operation being performed and the potential for exposure. The fundamental principle is to create a barrier between the researcher and the chemical, thereby minimizing the risk of adverse health effects.

For a comprehensive understanding of chemical hazards and control measures, the NIOSH Pocket Guide to Chemical Hazards serves as an authoritative resource for occupational safety and health professionals.[4][5][6][7][8]

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.[9][10]Nitrile gloves.[11]Laboratory coat.Recommended if handling large quantities or if the ventilation is inadequate. Use a NIOSH-approved particulate respirator (e.g., N95).[10]
Solution Preparation Chemical safety goggles. A face shield is recommended if there is a splash hazard.[12]Nitrile gloves.[11]Laboratory coat.Not typically required if performed in a certified chemical fume hood.
Reaction Setup and Monitoring Chemical safety goggles. A face shield is recommended if there is a splash hazard.[12]Nitrile gloves.[11]Laboratory coat.Not typically required if performed in a certified chemical fume hood.
Work-up and Purification Chemical safety goggles and a face shield due to the increased risk of splashes.[12]Nitrile gloves.[11]Laboratory coat. Consider a chemically resistant apron.Not typically required if performed in a certified chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.[12]Heavy-duty nitrile or butyl rubber gloves.Chemically resistant suit or apron over a laboratory coat.A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates is required.[10]

Procedural Guidance for PPE Use

1. Eye and Face Protection:

  • Rationale: To prevent contact with airborne particles or splashes of solutions containing the compound, which could cause serious eye irritation.[1][2]

  • Procedure:

    • Select appropriate eye protection based on the task (see table above).

    • Ensure a proper fit to prevent gaps where particles or liquids could enter.

    • In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[3][9]

2. Hand Protection:

  • Rationale: To prevent skin contact, which may cause irritation.[1][2]

  • Procedure:

    • Wear nitrile gloves for all handling procedures.[11]

    • Inspect gloves for any signs of damage before use.

    • Practice proper glove removal techniques to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water after removing gloves.[9]

3. Body Protection:

  • Rationale: To protect the skin and personal clothing from contamination.

  • Procedure:

    • A clean, buttoned laboratory coat should be worn at all times in the laboratory.

    • For tasks with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

    • Contaminated clothing should be removed immediately and decontaminated before reuse.

4. Respiratory Protection:

  • Rationale: To prevent the inhalation of airborne particles, which can cause respiratory tract irritation.[1][2]

  • Procedure:

    • All handling of solid this compound should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.

    • If a fume hood is not available or if handling large quantities, a NIOSH-approved particulate respirator (e.g., N95) should be used.

    • Users of respirators must be properly fit-tested and trained in their use.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid the formation of dust and aerosols.[10]

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][9]

  • Store away from incompatible materials such as strong oxidizing agents.[9]

Spill Management:

  • Evacuate the immediate area.

  • Wear the appropriate PPE as outlined in the table above.

  • For a solid spill, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.

  • For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal:

  • All waste containing this compound should be considered hazardous waste.

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[9] This typically involves collection by a licensed professional waste disposal service.[10]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound cluster_weighing cluster_dissolving cluster_reaction cluster_spill start Start: Assess the Task weighing Weighing Solid start->weighing dissolving Dissolving in Solvent start->dissolving reaction Running Reaction start->reaction spill Spill Cleanup start->spill weighing_ppe Required PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Consider N95 Respirator weighing->weighing_ppe dissolving_ppe Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - (in Fume Hood) dissolving->dissolving_ppe reaction_ppe Required PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat - (in Fume Hood) reaction->reaction_ppe spill_ppe Required PPE: - Goggles & Face Shield - Heavy-Duty Gloves - Chem-Resistant Suit - Respirator spill->spill_ppe

Caption: Decision tree for PPE selection based on the laboratory task.

By adhering to these guidelines, researchers can confidently handle this compound while minimizing their risk of exposure and ensuring a safe and productive laboratory environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.